Sodium naphthalenide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;1H-naphthalen-1-ide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7.Na/c1-2-6-10-8-4-3-7-9(10)5-1;/h1-7H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUMLEDLZDMGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2[C-]=CC=CC2=C1.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Na | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188347 | |
| Record name | Sodium naphthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3481-12-7 | |
| Record name | Sodium naphthalide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003481127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium naphthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium naphthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Sodium Naphthalenide
For Researchers, Scientists, and Drug Development Professionals
Sodium naphthalenide is an organic salt with the chemical formula Na⁺[C₁₀H₈]⁻, widely utilized in synthetic chemistry as a potent reducing agent.[1] This guide provides a detailed examination of its chemical structure, formation, and key properties, supported by experimental data and visualizations.
Formation and Electronic Structure
This compound is typically generated in situ by the reaction of metallic sodium with naphthalene (B1677914) in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME).[1][2] The formation involves a single-electron transfer from the sodium atom to the lowest unoccupied molecular orbital (LUMO) of the naphthalene molecule.
This transfer results in the formation of a sodium cation (Na⁺) and a naphthalene radical anion ([C₁₀H₈]•⁻).[2] The resulting solution is characterized by a deep green color, with strong absorptions centered around 463 and 735 nm.[1] The radical anion nature of the naphthalenide species gives it a strong signal in electron paramagnetic resonance (EPR) spectroscopy near g = 2.0.[1]
The unpaired electron in the naphthalenide anion is not localized on a single carbon atom but is delocalized across the entire π-system of the aromatic naphthalene rings. This delocalization is crucial to its stability.
References
The Genesis of a Powerful Reductant: A Technical Guide to the Discovery and History of Sodium Naphthalenide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and rich history of sodium naphthalenide, a powerful reducing agent that has found widespread application in organic, organometallic, and inorganic chemistry. From its initial synthesis to its modern-day utility, this document provides a comprehensive overview for researchers and professionals in the chemical sciences.
Discovery and Historical Context
The first documented preparation of an addition compound of an alkali metal and a polycyclic aromatic hydrocarbon was reported in 1936 by Norman D. Scott, J. F. Walker, and V. L. Hansley.[1][2][3] Their pioneering work, published in the Journal of the American Chemical Society, detailed a novel method for the preparation of these reactive species.[1][2][3] This discovery opened a new chapter in synthetic chemistry, providing a potent and soluble source of electrons for a variety of chemical transformations.
This compound is an organic salt with the chemical formula Na⁺[C₁₀H₈]⁻.[4][5][6] It is typically generated in situ and is not isolated as a solid.[5] The resulting solution in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or dimethoxyethane, is characterized by its intense dark green color.[4][5][6]
Physicochemical Properties
The unique properties of this compound stem from the formation of the naphthalene (B1677914) radical anion. The transfer of an electron from a sodium atom to the lowest unoccupied molecular orbital (LUMO) of a naphthalene molecule results in a paramagnetic species with a distinct set of characteristics.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Notes |
| Chemical Formula | Na⁺[C₁₀H₈]⁻ | |
| Molar Mass | 151.164 g·mol⁻¹ | [4] |
| Appearance | Dark green solution/crystals | [4] |
| Reduction Potential | approx. -2.5 V vs NHE | [4] |
| UV-Vis Absorption Maxima (in THF) | 463 nm, 735 nm | [4] |
| EPR Signal g-value | near 2.0 | [4] |
| Hyperfine Splitting Constants (α-protons) | 4.95 Gauss | [7] |
| Hyperfine Splitting Constants (β-protons) | 1.865 Gauss | [7] |
Spectroscopic and Magnetic Characteristics
The radical nature of the naphthalenide anion gives rise to a strong Electron Paramagnetic Resonance (EPR) signal near a g-value of 2.0.[4] The interaction of the unpaired electron with the protons of the naphthalene ring results in a complex hyperfine splitting pattern. The magnitudes of the hyperfine splitting constants for the alpha and beta protons are 4.95 and 1.865 gauss, respectively.[7] This observation confirms the delocalization of the unpaired electron across the entire naphthalene molecule.[7]
The deep green color of this compound solutions is a result of strong absorptions in the visible region of the electromagnetic spectrum, with peaks centered at 463 nm and 735 nm.[4]
Experimental Protocols
The preparation of this compound is a relatively straightforward procedure, though it requires strict anaerobic and anhydrous conditions due to the high reactivity of the radical anion with oxygen and protic solvents.
Synthesis of this compound in Tetrahydrofuran (THF)
This protocol is adapted from established laboratory procedures.
Materials:
-
Sodium metal
-
Naphthalene
-
Anhydrous Tetrahydrofuran (THF)
Equipment:
-
Round-bottom flask with a stir bar
-
Schlenk line or glovebox for inert atmosphere
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add freshly cut sodium metal to a dry round-bottom flask containing a magnetic stir bar.
-
Add naphthalene to the flask. A slight molar excess of sodium is often used to ensure complete reaction of the naphthalene.
-
Add anhydrous THF to the flask via cannula or syringe.
-
Stir the mixture at room temperature. The solution will gradually turn a deep green color as the sodium reacts with the naphthalene. The reaction is typically stirred overnight to ensure complete formation of the this compound.
-
The resulting dark green solution is the this compound reagent and is ready for use in situ.
Visualizing the Synthesis and Mechanism
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis of this compound and the fundamental reaction mechanism.
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway: Formation of this compound
Caption: Formation of this compound via single electron transfer.
Applications in Chemical Synthesis
This compound is a versatile reagent with a broad range of applications in chemical synthesis, primarily as a potent reducing agent.[4] Its utility stems from its ability to donate a single electron to a suitable acceptor molecule, initiating a variety of chemical transformations.
Key applications include:
-
Reduction of Organic Halides: It is widely used for the dehalogenation of alkyl and aryl halides.
-
Initiation of Anionic Polymerization: this compound can act as an initiator for the polymerization of various monomers, such as styrene.
-
Synthesis of Organometallic Compounds: It serves as a reducing agent in the preparation of low-valent metal complexes.
-
Cleavage of Ethers and Esters: Under certain conditions, it can be used to cleave ether and ester functional groups.
-
Generation of Other Reactive Species: It can be used to generate other radical anions or dianions by electron transfer.
The discovery of this compound by Scott, Walker, and Hansley has had a lasting impact on the field of chemistry, providing a powerful tool for synthetic chemists to effect a wide array of chemical transformations. Its continued use in both academic and industrial research underscores the significance of this fundamental discovery.
References
- 1. Sodium Naphthalene. I. A New Method for the Preparation of Addition Compounds of Alkali Metals and Polycyclic Aromatic Hydrocarbons | Semantic Scholar [semanticscholar.org]
- 2. Sodium Naphthalene. I. A New Method for the Preparation of Addition Compounds of Alkali Metals and Polycyclic Aromatic Hydrocarbons (1936) | N. D. Scott | 206 Citations [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound [a.osmarks.net]
- 6. This compound - Wikiwand [wikiwand.com]
- 7. digitalcommons.wku.edu [digitalcommons.wku.edu]
synthesis of sodium naphthalenide from naphthalene and sodium metal
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of sodium naphthalenide, a potent single-electron transfer reagent widely utilized in organic and organometallic chemistry. This document details the underlying reaction mechanism, provides meticulously outlined experimental protocols, presents quantitative data in a clear tabular format, and emphasizes critical safety considerations for the handling of the pyrophoric and moisture-sensitive reagents involved.
Core Concepts: The Electron Transfer Mechanism
The formation of this compound is a classic example of a single-electron transfer (SET) from an alkali metal to a polycyclic aromatic hydrocarbon. In this reaction, sodium metal donates a valence electron to a naphthalene (B1677914) molecule, resulting in the formation of the this compound radical anion.
The reaction proceeds in a suitable ethereal solvent, typically tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME), which solvates the resulting sodium cation, stabilizing the radical anion. The resulting solution is characterized by a distinctive deep green color, which serves as a visual indicator of the presence of the this compound radical anion. The unpaired electron in the naphthalene radical anion is delocalized over the entire aromatic system.
Below is a diagram illustrating the single-electron transfer from a sodium atom to a naphthalene molecule to form the this compound radical anion.
Caption: Single-electron transfer from sodium to naphthalene.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of a this compound solution. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried prior to use.
Materials and Reagents:
-
Sodium metal, stored under mineral oil
-
Naphthalene, reagent grade
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
Procedure:
-
Preparation of Sodium Metal: In a glovebox or under a stream of inert gas, carefully cut a piece of sodium metal (e.g., 0.25 g, ~11 mmol) to expose a fresh, silvery surface. Rinse the sodium piece with anhydrous hexanes to remove the protective mineral oil and then briefly dry the metal.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add naphthalene (e.g., 1.41 g, 11 mmol).
-
Addition of Sodium: Carefully add the prepared sodium metal to the flask containing the naphthalene.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous THF (e.g., 50 mL) to the flask via a cannula or a syringe.
-
Reaction: Stir the mixture vigorously at room temperature. The solution will gradually develop a deep green color as the sodium reacts with the naphthalene. The reaction is typically complete within 2-4 hours, as indicated by the complete dissolution of the sodium metal and the persistence of the intense green coloration. For larger scale reactions, stirring overnight is recommended to ensure full conversion.
-
Storage and Use: The resulting this compound solution is air and moisture sensitive and should be used immediately or stored under an inert atmosphere in a sealed flask. It is recommended to use the solution within a few days of its preparation.
Quantitative Data
The concentration and stability of this compound solutions are critical parameters for their successful application in synthesis. The following tables summarize key quantitative data related to the synthesis and stability of this reagent.
Table 1: Reagent Stoichiometry and Concentration
| Parameter | Value | Reference |
| Molar Ratio (Sodium:Naphthalene) | 1:1 to 1.2:1 | |
| Typical Concentration | 0.2 - 0.5 M in THF | |
| Appearance | Intense, deep green solution |
Table 2: Stability of this compound Solutions
| Solvent | Temperature (°C) | Stability | Observations | Reference |
| THF | 25 | Moderate | Solution should be used within a few days. | |
| THF | -20 | Good | Increased stability; recommended for longer storage. | |
| DME | 25 | Moderate | Similar stability to THF at room temperature. | |
| Diethyl Ether | 25 | Poor | Inadequate solvation of the sodium cation. |
Safety and Handling
The synthesis and handling of this compound require strict adherence to safety protocols due to the hazardous nature of the reagents.
Hazard Identification:
-
Sodium Metal: Highly reactive and pyrophoric. Reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously. Causes severe skin and eye burns.
-
Naphthalene: Flammable solid. Harmful if swallowed or inhaled. Suspected of causing cancer.
-
This compound Solution: Highly reactive, air, and moisture sensitive. The solution is corrosive and will cause severe burns upon contact. The THF solvent is highly flammable.
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat.
-
Chemical splash goggles and a face shield.
-
Appropriate chemical-resistant gloves (e.g., nitrile gloves, consult manufacturer's compatibility chart).
-
Closed-toe shoes.
Handling and Disposal:
-
All manipulations must be carried out under an inert atmosphere (glovebox or Schlenk line).
-
Keep away from water and other protic sources.
-
In case of a small fire involving sodium metal, use a Class D fire extinguisher (for combustible metals) or smother with dry sand or soda ash. DO NOT USE WATER, CARBON DIOXIDE, OR HALOGENATED EXTINGUISHERS.
-
To quench excess this compound solution, slowly add it to a flask containing a less reactive alcohol, such as isopropanol, under an inert atmosphere and with cooling. Once the green color has dissipated, the solution can be further quenched by the slow addition of water.
-
Dispose of all waste in accordance with local, state, and federal regulations.
Below is a workflow diagram outlining the key safety considerations during the synthesis of this compound.
An In-Depth Technical Guide on the Electron Transfer Mechanism of Sodium Naphthalenide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electron transfer mechanism of sodium naphthalenide, a powerful reducing agent utilized in organic synthesis and various chemical processes. The document details the formation of the naphthalenide radical anion, its characteristic spectroscopic properties, and the kinetics of its electron transfer reactions with a focus on quantitative data and detailed experimental methodologies.
Formation and Properties of this compound
This compound is an organic salt with the chemical formula Na⁺[C₁₀H₈]⁻. It is typically generated in situ by the reaction of metallic sodium with naphthalene (B1677914) in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME).[1] The formation of the intensely green-colored this compound solution results from the transfer of a single electron from the sodium atom to the lowest unoccupied molecular orbital (LUMO) of the naphthalene molecule, creating a radical anion.[2]
The resulting naphthalene radical anion is a potent reducing agent, with a reduction potential of approximately -2.5 V versus the normal hydrogen electrode (NHE).[1] This strong reducing power makes it a versatile reagent in synthetic chemistry.
The Core Electron Transfer Mechanism
The fundamental reactivity of this compound stems from its ability to donate a single electron to a suitable acceptor molecule (substrate). This single electron transfer (SET) is the initial and rate-determining step in many of its reactions.
The general mechanism can be depicted as:
Na⁺[C₁₀H₈]⁻• + Substrate ⟶ [C₁₀H₈] + Substrate⁻• + Na⁺
Upon accepting an electron, the substrate is converted into its corresponding radical anion, which can then undergo a variety of subsequent reactions, including further reduction, dimerization, fragmentation, or protonation.
Reactions with Alkyl Halides
A prominent application of this compound is in the reduction of alkyl halides. The initial electron transfer to the alkyl halide results in the formation of an alkyl radical and a halide anion.[2] This is followed by a series of possible subsequent reactions, leading to the formation of alkanes, dimeric alkanes, and other products. The overall process is believed to proceed via a radical mechanism rather than a direct nucleophilic substitution.[2]
Reactions with Carbonyl Compounds
This compound readily reacts with carbonyl compounds. The initial electron transfer generates a ketyl radical anion. Depending on the reaction conditions and the nature of the carbonyl compound, this intermediate can dimerize to form a pinacolate, which upon hydrolysis yields a diol, or it can accept a second electron to form a dianion, which upon hydrolysis gives an alcohol.[2]
Quantitative Data
A critical aspect of understanding the electron transfer mechanism is the quantitative analysis of its kinetics and thermodynamics.
Spectroscopic Data
The this compound radical anion exhibits a characteristic deep green color due to strong absorptions in the visible spectrum.
| Spectroscopic Parameter | Value | Solvent |
| UV-Vis Absorption Maxima (λ_max_) | 463 nm, 735 nm | THF/DME |
| Electron Paramagnetic Resonance (g-value) | ~2.0 | THF/DME |
| EPR Hyperfine Coupling Constant (α-protons) | 4.95 G | THF |
| EPR Hyperfine Coupling Constant (β-protons) | 1.865 G | THF |
Data sourced from Wikipedia and a 1972 study by Vora.[1][2]
Kinetic Data
The rate of electron transfer from this compound is highly dependent on the substrate. The following table summarizes a key rate constant.
| Reaction | Rate Constant (k) | Temperature | Solvent |
| This compound + H₂O | 1.01 x 10⁴ M⁻¹s⁻¹ | 20°C | THF |
Data sourced from a 1972 study by Vora.[2]
Experimental Protocols
Precise experimental techniques are required to study the fast electron transfer reactions of the air- and moisture-sensitive this compound.
Synthesis of this compound in THF
A standard procedure for the preparation of a this compound solution is as follows:
-
In an inert atmosphere glovebox, charge a dry round-bottom flask equipped with a glass-coated stir bar with sodium metal and naphthalene.[3]
-
Add anhydrous tetrahydrofuran (THF) to the flask.[3]
-
Stir the resulting dark green mixture at room temperature overnight to ensure the complete reaction of the sodium.[3] The solution is typically used within a few days of preparation.[3]
Stopped-Flow Kinetic Analysis
The rapid kinetics of electron transfer from this compound are often studied using the stopped-flow technique. This method allows for the rapid mixing of the this compound solution with a substrate solution and the subsequent monitoring of the reaction progress on a millisecond timescale by observing changes in absorbance at a specific wavelength (e.g., one of the characteristic absorption maxima of the naphthalenide radical anion).
General Procedure:
-
Load one syringe of the stopped-flow apparatus with the freshly prepared this compound solution and the other with a solution of the substrate, both under an inert atmosphere.
-
Rapidly inject the two solutions into a mixing chamber, which then flows into an observation cell.
-
The flow is abruptly stopped, and the change in absorbance over time is recorded using a spectrophotometer.
-
The resulting kinetic trace is then fitted to an appropriate rate law to determine the rate constant of the reaction.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique to probe the redox behavior of this compound and to determine its reduction potential.
General Procedure for CV in THF:
-
Solvent and Electrolyte Preparation: Use freshly distilled and dry THF containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆). It is crucial to thoroughly degas the solution to remove dissolved oxygen, which can react with the naphthalenide radical anion.[4]
-
Electrode Setup: A three-electrode setup is typically used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: A blank CV of the solvent and electrolyte is recorded to ensure there are no interfering peaks in the potential window of interest.[4] The this compound solution is then added to the electrochemical cell under an inert atmosphere, and the cyclic voltammogram is recorded by scanning the potential.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is the primary technique for the direct observation and characterization of the naphthalene radical anion.
Experimental Parameters:
-
Solvent: THF or DME
-
Temperature: Room temperature or low temperatures to study ion pairing effects.[5]
-
Frequency: X-band (~9.5 GHz) is commonly used.[6]
The EPR spectrum provides the g-value, which is characteristic of the radical, and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with the magnetic nuclei (protons) of the naphthalene molecule.[5][6] The splitting pattern and coupling constants provide valuable information about the distribution of the unpaired electron density within the molecule.[2]
Visualizing the Process and Workflow
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key processes involved in the electron transfer mechanism of this compound.
Caption: Electron transfer from sodium to naphthalene forms the radical anion, which then reduces a substrate.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis and kinetic analysis of this compound.
Caption: Workflow for synthesis, characterization, and kinetic analysis of this compound.
References
physical and chemical properties of sodium naphthalenide
For Researchers, Scientists, and Drug Development Professionals
Sodium naphthalenide is a powerful reducing agent and a key reagent in organic, organometallic, and inorganic synthesis. This guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for its preparation and use, and visualizations of its fundamental reaction pathways.
Physical and Chemical Properties of this compound
This compound, with the chemical formula Na⁺[C₁₀H₈]⁻, is an organic salt that is typically generated in situ for immediate use. When isolated, it crystallizes as a solvate. The defining feature of this compound is the naphthalene (B1677914) radical anion, which is responsible for its deep green color and potent reducing capabilities.
Quantitative Data
| Property | Value | Notes |
| Chemical Formula | Na⁺[C₁₀H₈]⁻ | |
| Molar Mass | 151.164 g/mol | |
| Appearance | Deep green crystals (when isolated as a solvate); Intense green solution | The color is characteristic of the naphthalene radical anion. |
| Solubility | Soluble in ethereal solvents such as tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME). Insoluble in less polar solvents like diethyl ether. | Specific quantitative solubility data is not readily available. |
| UV-Vis Absorption | λmax at 463 nm and 735 nm (in THF) | These absorptions give rise to the deep green color of the solution. |
| Electron Paramagnetic Resonance (EPR) | Strong signal near g = 2.0 | Confirms the radical nature of the anion. |
| Redox Potential | Approximately -2.5 V vs. NHE | This highly negative potential makes it a very strong reducing agent. |
| Thermal Stability | Solutions are known to decompose over time. Stability is improved at lower temperatures. | Decomposition can occur via reaction with the solvent. |
Experimental Protocols
Strict adherence to anhydrous and anaerobic techniques is crucial for the successful preparation and use of this compound, as it is highly reactive towards water and oxygen.
Protocol 1: Preparation of a this compound Solution in Tetrahydrofuran (THF)
This protocol describes the in-situ generation of a this compound solution for use as a reducing agent.
Materials:
-
Sodium metal, clean and free of oxide layer
-
Naphthalene
-
Anhydrous tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)
-
Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, gas inlet, and a septum
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Assemble the glassware and flame-dry it under a stream of inert gas to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
To the flask, add naphthalene (1.0 equivalent).
-
Carefully add freshly cut pieces of sodium metal (1.0 to 1.1 equivalents) to the flask.
-
Introduce anhydrous THF via a cannula or a dry syringe. The concentration is typically in the range of 0.1 to 1 M.
-
Stir the mixture vigorously at room temperature under a positive pressure of inert gas.
-
The solution will gradually turn from colorless to a deep, dark green, indicating the formation of the this compound radical anion. This process can take several hours to overnight to ensure complete reaction.
-
The resulting solution is ready for use. Its concentration can be determined by titration if required.
Protocol 2: Titration to Determine the Concentration of this compound
The concentration of the prepared this compound solution can be determined by titration against a standard solution of a reducible compound, such as benzophenone, until the characteristic green color disappears.
Chemical Reactivity and Mechanisms
This compound's reactivity is dominated by its ability to act as a potent single-electron transfer (SET) agent and a strong base.
Single-Electron Transfer (SET) Reactions
The naphthalene radical anion readily donates its unpaired electron to a suitable acceptor molecule, generating a new radical anion and neutral naphthalene. This is the fundamental step in its role as a reducing agent.
Caption: General mechanism of single-electron transfer from this compound.
This initial electron transfer can be followed by a variety of reaction pathways depending on the substrate.
-
With Alkyl Halides: The reaction proceeds via an initial electron transfer to the alkyl halide, leading to the formation of an alkyl radical and a halide anion. The alkyl radical can then undergo further reactions such as dimerization, disproportionation, or reaction with the solvent.
-
With Carbonyl Compounds: Aldehydes and ketones are reduced to the corresponding alcohols. The mechanism involves the transfer of one electron to form a ketyl radical anion, which can then either dimerize to form a pinacol (B44631) or accept a second electron to form a dianion, which upon hydrolysis yields the alcohol.
-
With Esters: Esters can be reduced to the corresponding acyloins. The reaction is thought to proceed through a radical-anion intermediate.
Basicity and Protonation Reactions
The naphthalene radical anion is a strong base and will readily react with protic solvents such as water and alcohols. This reaction leads to the decomposition of the reagent and the formation of dihydronaphthalene and naphthalene.
2 Na⁺[C₁₀H₈]⁻• + 2 H₂O → C₁₀H₁₀ + C₁₀H₈ + 2 NaOH
This reactivity highlights the critical need for anhydrous conditions when working with this compound.
Caption: Preparation of this compound and its decomposition via protonation.
Logical Workflow for a Typical Reduction Reaction
The use of this compound in a synthetic workflow requires careful planning and execution under an inert atmosphere.
Caption: A typical experimental workflow for a reduction using this compound.
An In-depth Technical Guide to the Formation and Stability of the Sodium Naphthalenide Radical Anion
For Researchers, Scientists, and Drug Development Professionals
Sodium naphthalenide, an organic salt with the chemical formula Na⁺[C₁₀H₈]⁻, serves as a potent reducing agent in a variety of chemical syntheses, including organic, organometallic, and inorganic applications.[1] This guide provides a comprehensive overview of the formation of the this compound radical anion, its stability under various conditions, and detailed experimental protocols for its preparation and use.
Formation and Properties of this compound
The this compound radical anion is typically generated in situ through the reaction of metallic sodium with naphthalene (B1677914) in an ethereal solvent.[1] The formation involves the transfer of an electron from the sodium atom to the lowest unoccupied molecular orbital (LUMO) of the naphthalene molecule, an unoccupied antibonding p-p π* orbital.[2] This process results in the formation of a deeply colored radical anion.[3]
The reaction is an equilibrium that is significantly influenced by the solvent's ability to solvate the resulting sodium cation.[2][3] Polar aprotic solvents are essential for stabilizing the cation and driving the equilibrium towards the formation of the radical anion.[2][4] The effectiveness of common solvents follows the order: diethyl ether < tetrahydrofuran (B95107) (THF) < 1,2-dimethoxyethane (B42094) (DME).[2] Diethyl ether is generally considered not polar enough for the reaction to proceed effectively.[5]
The resulting solution of this compound is characterized by a distinctive dark green color, which arises from strong absorptions in the visible spectrum, with peaks centered around 463 nm and 735 nm.[1] As a radical species, it exhibits a strong signal in electron paramagnetic resonance (EPR) spectroscopy near a g-value of 2.0.[1] The unpaired electron is delocalized over the entire naphthalene ring system, which is confirmed by the hyperfine splitting pattern in its EPR spectrum, showing interaction with both the alpha and beta protons of the naphthalene core.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the preparation and stability of this compound solutions.
Table 1: Reagents and Conditions for this compound Formation
| Parameter | Value | Source |
| Typical Molarity | 0.44 M in THF | [5] |
| Reagents (for 0.44 M solution) | Sodium metal (0.243g, 10.6 mmol) | [5] |
| Naphthalene (1.128g, 8.80 mmol) | [5] | |
| Anhydrous THF (20 mL) | [5] | |
| Alternative Reagents | Naphthalene (12.8 g, 0.1 mole) | [7] |
| Sodium (2.3 g, 0.1 g atom) | [7] | |
| Tetrahydrofuran (200 mL) | [7] | |
| Reaction Time | Stirred overnight at room temperature | [5] |
| 3 hours | [8] |
Table 2: Stability of Alkali Metal Naphthalenides
| Alkali Metal/Solvent | Temperature | Stability Assessment | Source |
| [LiNaph] in THF | Low temperature (-30 °C) | Most stable combination | [9] |
| [NaNaph] in THF | Not specified | Less stable than [LiNaph] in THF | [9] |
| [LiNaph] in DME | Not specified | Less stable than in THF | [9] |
| [NaNaph] in DME | Not specified | Less stable than in THF | [9] |
| General Shelf-life | Room Temperature | Use within five days is recommended | [5] |
Experimental Protocols
Strictly anaerobic and anhydrous conditions are critical for the successful preparation and handling of this compound due to its high reactivity with oxygen and protic solvents.[4]
Protocol 1: Preparation of a 0.44 M this compound Solution in THF
This protocol is adapted from a procedure for generating the reagent for subsequent reactions.[5]
Materials:
-
Sodium metal (0.243 g, 10.6 mmol)
-
Naphthalene (1.128 g, 8.80 mmol)
-
Anhydrous tetrahydrofuran (THF) (20 mL)
-
50 mL round-bottom flask with a glass-coated stir bar
-
Glovebox or Schlenk line setup
Procedure:
-
Inside a glovebox, charge the 50 mL round-bottom flask with the glass-coated stir bar, sodium metal, and naphthalene.
-
Add 20 mL of anhydrous THF to the flask.
-
Seal the flask and stir the dark green mixture at room temperature overnight to ensure complete reaction of the sodium.
-
The resulting solution is ready for use. It is recommended to use the solution within five days of preparation.[5]
Protocol 2: General Preparation of this compound
This protocol provides a more general approach to the synthesis of this compound.[7]
Materials:
-
Naphthalene (12.8 g, 0.1 mole)
-
Sodium metal (2.3 g, 0.1 g atom)
-
Anhydrous tetrahydrofuran (THF) (200 mL)
-
Appropriate reaction vessel equipped with a stirrer and nitrogen inlet
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), add the anhydrous THF to the reaction vessel.
-
Add the naphthalene to the THF and stir until dissolved.
-
Carefully add the sodium metal to the naphthalene solution.
-
Continue stirring the mixture. The solution will gradually turn a deep green color as the this compound forms. The reaction progress can be monitored by the disappearance of the metallic sodium.
-
Once the sodium is fully consumed, the solution is ready for its intended use.
Key Pathways and Mechanisms
The following diagrams illustrate the fundamental chemical processes involving the this compound radical anion.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Radical anion - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. organic chemistry - Structure of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chemdotes.discourse.group [chemdotes.discourse.group]
- 6. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 7. prepchem.com [prepchem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Insights into the naphthalenide-driven synthesis and reactivity of zerovalent iron nanoparticles - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02523F [pubs.rsc.org]
A Spectroscopic Guide to Sodium Naphthalenide Solutions: Preparation, Characterization, and Experimental Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of sodium naphthalenide solutions, a potent reducing agent frequently utilized in organic, organometallic, and inorganic chemistry. This document details the preparation of this deep green radical anion and delves into its characterization using Ultraviolet-Visible (UV-Vis), Electron Paramagnetic Resonance (EPR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Experimental protocols and quantitative data are presented to facilitate the accurate and reproducible analysis of this compound in a laboratory setting.
Preparation of this compound Solution
This compound is typically prepared in situ by the reaction of metallic sodium with naphthalene (B1677914) in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME).[1][2] The reaction results in the formation of a deeply colored green solution, indicative of the this compound radical anion.[1]
Experimental Protocol:
A representative procedure for the preparation of a this compound solution in THF is as follows:[3][4]
-
Materials:
-
Sodium metal
-
Naphthalene
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
In an inert atmosphere (e.g., a glovebox), a round-bottom flask equipped with a magnetic stir bar is charged with sodium metal and a stoichiometric amount of naphthalene.[3]
-
Anhydrous THF is added to the flask.[3]
-
The mixture is stirred at room temperature. The solution will gradually turn a deep green color as the sodium reacts with the naphthalene.[1] The reaction is often left to stir overnight to ensure complete formation of the this compound.[3]
-
The concentration of the resulting solution can be determined spectroscopically, as detailed in the following sections. It is crucial to handle this compound solutions under inert conditions as the radical anion is highly reactive towards protic sources like water and alcohols, leading to its decomposition.[1]
Spectroscopic Characterization
The unique electronic structure of the naphthalenide radical anion gives rise to distinct spectroscopic signatures that are invaluable for its identification and quantification.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary and straightforward method for confirming the formation of this compound and for determining its concentration. The deep green color of the solution is due to strong absorptions in the visible and near-infrared regions of the electromagnetic spectrum.[1]
The UV-Vis spectrum of this compound in THF is characterized by two major absorption bands.[1][5][6] However, the exact positions of these maxima can vary slightly depending on the solvent and the nature of the ion pairing between the naphthalenide anion and the sodium cation.
| Solvent | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| THF | 463 | 735 | Not specified | [1] |
| THF | ~470 | ~735 | Not specified | [6] |
| THF | 735 | 827 | Not specified | [5] |
Note: The molar absorptivity for a related compound in THF has been reported with values in the range of 1000-2000 M⁻¹cm⁻¹, which can serve as a rough estimate.[3] For accurate quantitative analysis, it is recommended to determine the molar absorptivity under the specific experimental conditions being used.
Experimental Protocol for UV-Vis Spectroscopy:
-
Instrumentation: A standard UV-Vis spectrophotometer is suitable for analysis.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., THF) under an inert atmosphere.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations.
-
-
Measurement:
-
Use a quartz cuvette with a known path length (typically 1 cm).
-
Record the absorbance spectrum of a solvent blank.
-
Record the absorbance spectra of the this compound solutions at different concentrations.
-
Identify the wavelengths of maximum absorbance (λmax).
-
-
Data Analysis:
-
Plot a calibration curve of absorbance at a specific λmax versus concentration.
-
The concentration of an unknown solution can be determined using its absorbance and the Beer-Lambert law (A = εbc).
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
As a radical anion with an unpaired electron, this compound exhibits a strong Electron Paramagnetic Resonance (EPR) signal.[1] EPR spectroscopy is a powerful technique for the direct detection and characterization of this paramagnetic species. The EPR spectrum provides information about the electronic environment of the unpaired electron, including its interaction with nearby magnetic nuclei (hyperfine coupling).
The g-value for the this compound radical anion is typically close to that of a free electron (g ≈ 2.0023).[1] The spectrum is further characterized by hyperfine splitting arising from the coupling of the unpaired electron with the protons of the naphthalene ring and, under certain conditions, with the sodium nucleus (²³Na, I = 3/2). The extent of this coupling is sensitive to the solvent, temperature, and the degree of ion pairing.
| Parameter | Value/Description | Solvent/Conditions | Reference |
| g-value | ≈ 2.0 | Ethereal solvents | [1] |
| Proton Hyperfine Coupling | Varies with solvent and cation, typically small. | Various | [1] |
| Sodium Hyperfine Coupling | Strongly dependent on solvent and temperature. | Various | [1] |
Experimental Protocol for EPR Spectroscopy:
-
Instrumentation: An X-band EPR spectrometer is commonly used.
-
Sample Preparation:
-
The this compound solution is prepared under inert conditions.
-
The solution is transferred to a quartz EPR tube, which is then flame-sealed or capped under an inert atmosphere.
-
-
Measurement:
-
The EPR tube is placed in the resonant cavity of the spectrometer.
-
The spectrum is recorded at a specific temperature (often room temperature or lower to observe detailed hyperfine structure).
-
-
Data Analysis:
-
The g-value is determined from the center of the spectrum.
-
Hyperfine coupling constants are measured from the splitting patterns in the spectrum. Spectral simulation software can be used to accurately determine these parameters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
The paramagnetic nature of the this compound radical anion presents challenges for direct NMR observation. The unpaired electron leads to significant line broadening and large chemical shifts (hyperfine shifts) of the nuclear resonances, making the acquisition of a well-resolved spectrum of the radical anion itself difficult.[7]
However, NMR spectroscopy is a valuable tool for monitoring the formation of this compound and its subsequent reactions. By observing the ¹H and ¹³C NMR spectra of the reaction mixture, one can follow the consumption of the diamagnetic naphthalene starting material and the appearance of signals corresponding to byproducts or subsequent reaction products.[4]
In a typical reaction mixture, the sharp signals of naphthalene will decrease in intensity as it is converted to the paramagnetic this compound. Any subsequent reaction of the naphthalenide will lead to the appearance of new diamagnetic products, which can be readily characterized by standard NMR techniques.
Experimental Protocol for NMR Spectroscopy (Reaction Monitoring):
-
Instrumentation: A standard NMR spectrometer.
-
Sample Preparation:
-
Prepare the reaction mixture in a deuterated ethereal solvent (e.g., THF-d₈) in an NMR tube under an inert atmosphere.
-
An internal standard can be added for quantitative analysis.
-
-
Measurement:
-
Acquire ¹H and/or ¹³C NMR spectra of the reaction mixture at different time points.
-
-
Data Analysis:
-
Integrate the signals of the starting material (naphthalene) and any diamagnetic products to determine their relative concentrations and monitor the progress of the reaction.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the preparation and spectroscopic characterization of this compound.
Caption: Formation of this compound Solution.
Caption: Spectroscopic Characterization Workflow.
Conclusion
The spectroscopic characterization of this compound solutions is essential for verifying its formation, determining its concentration, and monitoring its reactivity. UV-Vis spectroscopy provides a rapid and convenient method for quantification, while EPR spectroscopy offers definitive proof of the radical anion's presence and detailed information about its electronic structure. Although direct NMR observation of the paramagnetic naphthalenide is challenging, NMR spectroscopy remains a crucial tool for following the progress of reactions in which it is a reagent. The experimental protocols and data presented in this guide serve as a valuable resource for researchers employing this versatile reducing agent.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
A Technical Guide to the Theoretical Electronic Structure of Sodium Naphthalenide
Abstract: This technical guide provides an in-depth analysis of the theoretical calculations used to elucidate the electronic structure of the sodium naphthalenide radical anion. It details the computational methodologies employed, presents key quantitative data in a structured format, and visualizes the workflow of these theoretical investigations. This document is intended to serve as a comprehensive resource for researchers in computational chemistry, materials science, and drug development who are interested in the properties and reactivity of this important radical anion.
Introduction
This compound, an organic salt with the chemical formula Na⁺[C₁₀H₈]⁻, is a potent reducing agent utilized in a variety of chemical syntheses. The transfer of an electron from a sodium atom to the lowest unoccupied molecular orbital (LUMO) of a naphthalene (B1677914) molecule results in the formation of the naphthalenide radical anion. This radical anion is characterized by its deep green color and a strong electron paramagnetic resonance (EPR) signal. Understanding the electronic structure of this radical anion is crucial for predicting its reactivity and for the rational design of chemical processes in which it is involved. Theoretical calculations, particularly those based on quantum mechanics, have proven to be invaluable tools for probing the intricacies of its electronic and vibrational properties.
Computational Methodologies
The theoretical investigation of the naphthalenide radical anion's electronic structure has been effectively carried out using a combination of ab initio molecular orbital theory and density functional theory (DFT). A notable study in this area has provided a detailed vibrational analysis of the radical anions of both undeuterated naphthalene (naphthalene-h8) and its deuterated analog (naphthalene-d8).
The primary computational methods employed in this research include:
-
Complete Active Space Self-Consistent Field (CASSCF): This ab initio method is well-suited for studying molecules with significant static correlation, such as radical species. It provides a good qualitative description of the electronic structure.
-
Density Functional Theory (DFT) with the B3LYP functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used in computational chemistry. It has been shown to provide a good balance between computational cost and accuracy for a wide range of molecular systems, including radical anions. Calculations at the B3LYP level have been found to yield a better correlation between observed and calculated absolute IR intensities for the naphthalenide radical anion[1].
The vibrational force field and infrared (IR) intensities of the naphthalenide radical anions were calculated at these levels of theory to provide a comprehensive understanding of their vibrational spectra[1].
Quantitative Data
The theoretical calculations have yielded significant quantitative data regarding the vibrational properties of the naphthalenide radical anions. A key finding is the presence of a few strong IR bands in the 1700–900 cm⁻¹ region, with intensities on the order of 10² km mol⁻¹[1]. These intense bands are a characteristic feature of the radical anion.
Calculated Vibrational Frequencies and IR Intensities
The tables below summarize the calculated vibrational frequencies and IR intensities for the b₂ᵤ modes of the naphthalene-h8 and naphthalene-d8 (B43038) radical anions, which are among the most intense in the IR spectrum. These calculations were performed at the B3LYP level of theory.
Table 1: Calculated B3LYP Vibrational Frequencies (ν) and IR Intensities (A) for the b₂ᵤ Modes of the Naphthalene-h8 Radical Anion [1]
| Mode | ν (cm⁻¹) | A (km mol⁻¹) |
| ν₃₅ | 1506 | 289 |
| ν₃₆ | 1358 | 567 |
| ν₃₇ | 1248 | 15 |
| ν₃₈ | 1000 | 18 |
| ν₃₉ | 763 | 11 |
| ν₄₀ | 471 | 1 |
Table 2: Calculated B3LYP Vibrational Frequencies (ν) and IR Intensities (A) for the b₂ᵤ Modes of the Naphthalene-d8 Radical Anion [1]
| Mode | ν (cm⁻¹) | A (km mol⁻¹) |
| ν₃₅ | 1475 | 165 |
| ν₃₆ | 1318 | 290 |
| ν₃₇ | 1042 | 148 |
| ν₃₈ | 845 | 13 |
| ν₃₉ | 651 | 1 |
| ν₄₀ | 453 | 1 |
The strong IR intensity of specific b₂ᵤ modes is attributed to the contribution from a particular molecular symmetry coordinate where the C-C bonds in one ring stretch while those in the other ring contract[1]. This vibrational motion induces a significant change in the electronic structure, leading to a large dipole moment derivative and consequently, a high IR intensity[1].
Workflow for Theoretical Calculations
The logical workflow for performing theoretical calculations on the electronic structure of the naphthalenide radical anion is depicted in the following diagram. This process outlines the key steps from the initial setup of the molecular geometry to the final analysis of the calculated properties.
Caption: Workflow for theoretical electronic structure calculations.
Conclusion
Theoretical calculations, particularly DFT with the B3LYP functional, have provided significant insights into the electronic and vibrational structure of the this compound radical anion. The calculated vibrational spectra are in good agreement with experimental observations and have elucidated the origin of the characteristic strong IR bands. This in-depth understanding of the electronic structure is fundamental for predicting the reactivity of this important chemical species and for its application in organic synthesis and materials science. The methodologies and data presented in this guide serve as a valuable resource for researchers working in related fields.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Role of Solvent in Sodium Naphthalenide Formation
Abstract
This compound (Na+[C10H8]•−) is a potent reducing agent widely utilized in organic, organometallic, and inorganic chemistry.[1] Its formation, stability, and reactivity are critically dependent on the choice of solvent. This technical guide elucidates the pivotal role of the solvent in the generation of this compound, focusing on the underlying chemical principles, ion pair dynamics, and practical experimental considerations. Quantitative data are summarized for clarity, and detailed protocols are provided to ensure reproducible results in a research setting.
Introduction: The Chemistry of this compound
This compound is an organic salt that exists as a radical anion.[1] It is formed through the single electron transfer (SET) from a sodium metal surface to the lowest unoccupied molecular orbital (LUMO) of a naphthalene (B1677914) molecule. This process is an equilibrium reaction, as depicted below:
Na(s) + C₁₀H₈ ⇌ Na⁺[C₁₀H₈]•⁻
The resulting naphthalene radical anion is characterized by its intense dark green color, with UV-visible absorption maxima around 463 nm and 735 nm in ethereal solvents.[1] The position of this equilibrium and the stability of the resulting radical anion are overwhelmingly influenced by the solvent system employed. The solvent's primary functions are to solvate the resulting sodium cation (Na⁺), thereby providing the thermodynamic driving force for the reaction, and to provide a medium that is inert to the highly reactive and basic radical anion.[2][3]
The Critical Functions of the Solvent
The selection of an appropriate solvent is the most crucial parameter for the successful generation of this compound. Ethereal, aprotic solvents are exclusively used for this purpose.[1][2]
Cation Solvation: The Thermodynamic Driving Force
The transfer of an electron from sodium metal to naphthalene is energetically unfavorable in the gas phase. The reaction becomes feasible only when the resulting sodium cation is stabilized through solvation.[3] Polar aprotic solvents, particularly ethers like tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME), are essential.[1][2] The lone pairs of electrons on the oxygen atoms of these solvents coordinate with the Na⁺ ion, forming a stable solvation shell. This coordination releases energy, which drives the overall equilibrium towards the formation of the this compound ion pair.
In contrast, non-polar solvents or those with poor coordinating ability, such as diethyl ether, are generally ineffective for the formation of this compound.[4] Other polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are unsuitable as they are not stable and react with the naphthalenide radical anion.[5][6]
Influence on Ion Pair Structure
In solution, this compound exists as an equilibrium between different types of ion pairs, primarily contact ion pairs (CIP) and solvent-separated ion pairs (SSIP). The nature of the solvent dictates the predominant species.[7][8]
-
Contact Ion Pairs (CIP): The cation and anion are in direct contact, with the solvent coordinating to the exterior of the pair. In moderately polar ethers like THF, this compound exists predominantly as a contact ion pair.[7]
-
Solvent-Separated Ion Pairs (SSIP): One or more solvent molecules are inserted between the cation and the anion, effectively insulating them from each other. More powerful solvating agents, such as the bidentate ligand DME, can more effectively chelate the Na⁺ ion and favor the formation of solvent-separated ion pairs.[7]
The type of ion pair has significant consequences for the reactivity of the naphthalenide. In SSIPs, the radical anion is "freer" and often exhibits higher reactivity as a reducing agent compared to the more sterically encumbered and electronically stabilized CIP.
Stability of the this compound Solution
The naphthalenide anion is strongly basic and will be rapidly protonated and destroyed by protic sources such as water or alcohols.[1] Therefore, all solvents and reagents must be rigorously anhydrous.
Even in suitable ethereal solvents, solutions of this compound have limited stability. The radical anion is capable of slowly reducing the solvent itself, which can lead to polymerization of ethers like THF.[5] This degradation is accelerated by increased temperature. Consequently, this compound is almost always generated in situ for immediate use, and preparations are often conducted at reduced temperatures to enhance stability.[1][5] Studies have shown that lithium naphthalenide solutions in THF stored at -30 °C exhibit the greatest stability.[5]
Quantitative Data Summary
The choice of solvent directly impacts the spectroscopic properties and stability of the this compound solution.
Table 1: Properties of Common Solvents for this compound Formation
| Solvent | Abbreviation | Structure | Boiling Point (°C) | Dielectric Constant (ε) | Ion Pair Type with Na⁺ |
| Tetrahydrofuran | THF | C₄H₈O | 66 | 7.6 | Predominantly Contact Ion Pair (CIP)[7] |
| 1,2-Dimethoxyethane | DME | C₄H₁₀O₂ | 85 | 7.2 | Favors Solvent-Separated Ion Pair (SSIP) |
Table 2: UV-Vis Absorption Maxima (λmax) of this compound in Different Solvents
| Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |
| Tetrahydrofuran (THF) | ~735 | ~463 | [1] |
| N,N-Dimethylacetamide (DMAc) | ~850 | ~757 | [9] |
Note: The slight red-shift in λmax observed in DMAc compared to THF is attributed to the higher dielectric constant of DMAc.[9]
Experimental Protocols
The following protocol details the in situ preparation of a this compound solution in THF under an inert atmosphere. This procedure should be performed by trained personnel in a suitable laboratory environment.
Protocol: Preparation of 0.44 M this compound in THF
Reagents and Equipment:
-
Sodium metal (e.g., 0.243 g, 10.6 mmol)
-
Naphthalene (e.g., 1.128 g, 8.80 mmol)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) (20 mL)
-
Inert atmosphere glovebox or Schlenk line
-
50 mL round-bottom flask
-
Glass-coated magnetic stir bar
Procedure: [4]
-
Preparation: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Charging the Flask: Inside a glovebox, add the sodium metal (cut into small, clean pieces to expose a fresh surface) and naphthalene to the 50 mL round-bottom flask containing a stir bar.
-
Solvent Addition: Add 20 mL of anhydrous THF to the flask. An immediate color change to dark green should be observed as the reaction begins.
-
Reaction: Seal the flask and stir the mixture at room temperature. The reaction is often allowed to proceed overnight to ensure the complete reaction of the limiting reagent (naphthalene) and dissolution of the corresponding amount of sodium.[4]
-
Usage: The resulting deep green solution of this compound is now ready for use as a reducing agent. It is recommended to use the solution within a few days of preparation.[4]
Safety Precautions:
-
Sodium metal is highly reactive and pyrophoric. Handle only under an inert atmosphere or under an inert liquid like mineral oil.
-
This compound is extremely air- and moisture-sensitive. All operations must be conducted under strictly anhydrous and anaerobic conditions.
-
The reaction is exothermic. For larger scale preparations, cooling may be necessary.
Visualizations
The following diagrams illustrate the core concepts of this compound formation and structure.
Caption: Equilibrium of this compound Formation.
Caption: Contact vs. Solvent-Separated Ion Pairs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 3. organic chemistry - Structure of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. chemdotes.discourse.group [chemdotes.discourse.group]
- 5. Insights into the naphthalenide-driven synthesis and reactivity of zerovalent iron nanoparticles - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02523F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.rsc.org [pubs.rsc.org]
understanding the deep green color of sodium naphthalenide solutions
For Researchers, Scientists, and Drug Development Professionals
The intense, deep green coloration of sodium naphthalenide solutions in ethereal solvents is a hallmark of this powerful reducing agent. This in-depth technical guide explores the fundamental principles governing this characteristic color, providing a comprehensive overview of its electronic origins, spectroscopic properties, and the experimental protocols for its preparation and characterization.
The Genesis of Color: Formation of the Naphthalenide Radical Anion
The striking green color of this compound arises not from the neutral naphthalene (B1677914) or sodium metal, but from the formation of the naphthalenide radical anion, [C₁₀H₈]⁻. This species is generated through a single electron transfer (SET) from the alkali metal (in this case, sodium) to the lowest unoccupied molecular orbital (LUMO) of the naphthalene molecule.
This electron transfer process dramatically alters the electronic structure of the naphthalene moiety. The once empty LUMO becomes a singly occupied molecular orbital (SOMO), and the molecule transitions from a closed-shell system to an open-shell radical anion. It is the electronic transitions within this radical anion that are responsible for the absorption of light in the visible region, leading to the observed deep green color.
dot
Caption: Formation of the this compound radical anion.
Electronic Transitions and the Origin of the Green Color
The deep green color of this compound solutions is a direct consequence of the absorption of light in the visible spectrum. The naphthalenide radical anion exhibits strong absorptions in the red and blue regions of the spectrum, allowing green light to be transmitted, which the human eye perceives as a deep green color.
The primary electronic transitions responsible for this absorption are π-π* transitions within the radical anion. The transferred electron populates the former LUMO of naphthalene, creating a new set of possible electronic transitions at lower energies than in the parent naphthalene molecule. Specifically, the visible spectrum of this compound in tetrahydrofuran (B95107) (THF) is dominated by two main absorption bands.[1]
dot
Caption: Electronic transition in the naphthalenide radical anion.
Quantitative Spectroscopic Data
The UV-Visible spectrum of this compound is a key tool for its characterization and quantification. The following table summarizes the key spectroscopic data in tetrahydrofuran (THF), the most common solvent for its preparation and use.
| Spectroscopic Parameter | Value | Reference |
| Absorption Maximum 1 (λmax) | ~463 nm | [1] |
| Absorption Maximum 2 (λmax) | ~735 nm | [1] |
| Molar Absorptivity (ε) at ~471 nm | ~990 L mol⁻¹ cm⁻¹ | [2] |
| Molar Absorptivity (ε) at ~379 nm | ~2100 L mol⁻¹ cm⁻¹ | [2] |
Note: Molar absorptivity values can vary slightly depending on the specific conditions and the purity of the solution.
Experimental Protocols
Preparation of this compound Solution in THF
This protocol describes a typical laboratory-scale preparation of a this compound solution.
Safety Precautions:
-
Sodium metal is highly reactive and pyrophoric. Handle only under an inert atmosphere (e.g., in a glovebox) and with appropriate personal protective equipment (PPE).
-
Tetrahydrofuran (THF) is a flammable solvent and can form explosive peroxides. Use only freshly distilled or inhibitor-free, anhydrous THF.
-
The resulting this compound solution is highly air- and moisture-sensitive and is a strong reducing agent.
Materials and Equipment:
-
Naphthalene (reagent grade)
-
Sodium metal (stored under mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or a flask suitable for use in a glovebox
-
Magnetic stirrer and stir bar
-
Inert atmosphere (glovebox or Schlenk line with argon or nitrogen)
Procedure:
-
Preparation: In an inert atmosphere glovebox, add naphthalene to a dry Schlenk flask equipped with a magnetic stir bar.
-
Addition of Sodium: Carefully cut a piece of sodium metal, ensuring the removal of any oxide layer, and add it to the flask containing the naphthalene.
-
Addition of Solvent: Add anhydrous THF to the flask.
-
Reaction: Stir the mixture at room temperature. The solution will gradually turn deep green as the sodium reacts with the naphthalene. The reaction is typically complete within a few hours, often left to stir overnight to ensure full conversion.
-
Storage and Use: The resulting deep green solution of this compound is ready for use. It should be stored under an inert atmosphere and used within a few days, as it can degrade over time.
dot
References
Methodological & Application
Preparation of Sodium Naphthalenide Solution in THF: An Application Note and Protocol for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the preparation, characterization, and application of sodium naphthalenide solution in tetrahydrofuran (B95107) (THF). This compound is a potent, single-electron transfer reducing agent with significant applications in organic and organometallic synthesis. Its deep green solution is generated in situ from the reaction of metallic sodium with naphthalene (B1677914) in an ethereal solvent. This application note details the experimental protocol for its preparation, methods for determining its concentration, discusses its stability, and explores its utility in synthetic transformations relevant to drug development.
Introduction
This compound, with the chemical formula Na⁺[C₁₀H₈]⁻, is an organic salt that serves as a powerful reducing agent in a variety of chemical transformations.[1] The formation of the naphthalenide radical anion through the transfer of an electron from an alkali metal to naphthalene was first observed in the late 19th century. In solution, this radical anion is a potent reductant, capable of reducing a wide range of functional groups. Its strong reducing potential, coupled with its solubility in ethereal solvents like THF, makes it a valuable reagent in academic and industrial research, including the synthesis of complex molecules and pharmaceutical intermediates.
The deep green color of the solution is characteristic of the naphthalene radical anion and serves as a visual indicator of its presence.[1] The solution is typically prepared fresh for use due to its limited stability. This document provides detailed protocols for its preparation and standardization, along with important safety considerations for its handling.
Data Presentation
The following table summarizes the key quantitative parameters associated with the preparation and properties of this compound solution in THF.
| Parameter | Value | Notes |
| Molar Mass | 151.164 g/mol | For NaC₁₀H₈ |
| Appearance | Deep green solution | In THF |
| UV-Vis Absorption | 463 nm, 735 nm | Characteristic peaks of the naphthalenide radical anion.[1] |
| Reduction Potential | Approx. -2.5 V vs NHE | A strong reducing agent.[1] |
| Typical Concentration | 0.1 - 1.0 M | Prepared in situ based on synthetic needs. |
| Stability in THF | Limited, use within days | Degrades via reaction with the solvent.[2][3] |
Experimental Protocols
Protocol 1: Preparation of 0.5 M this compound Solution in THF
Materials:
-
Sodium metal, clean chunks
-
Naphthalene, reagent grade
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)
-
Argon or Nitrogen gas, high purity
-
Glass-coated magnetic stir bar
-
Schlenk flask or a two-necked round-bottom flask with a septum and gas inlet
Procedure:
-
Apparatus Setup: Assemble the flask with a magnetic stir bar and ensure it is oven-dried and cooled under a stream of inert gas.
-
Reagent Addition: In a glovebox or under a positive pressure of inert gas, add naphthalene (6.41 g, 50 mmol) to the flask.
-
Sodium Preparation: Carefully cut a piece of sodium metal (1.15 g, 50 mmol), ensuring a clean, unoxidized surface. Cut the sodium into small pieces and add them to the flask containing the naphthalene.
-
Solvent Addition: Add anhydrous THF (100 mL) to the flask via a cannula or syringe.
-
Reaction: Stir the mixture vigorously at room temperature. The solution will gradually turn deep green as the sodium reacts with the naphthalene. The reaction is typically complete within 2-4 hours, but can be stirred overnight to ensure full conversion.
-
Storage: The freshly prepared solution should be stored under an inert atmosphere and used as soon as possible, ideally within a few days.
Protocol 2: Determination of this compound Concentration by Titration
The concentration of the this compound solution can be determined by reacting it with a known excess of a quench agent and then titrating the remaining reagent or a product. A reliable method involves reaction with a chlorinated solvent to produce sodium chloride, which is then titrated with silver nitrate (B79036).
Materials:
-
This compound solution in THF
-
1,2-Dichloroethane (B1671644) (or another suitable chlorinated solvent)
-
Deionized water
-
Silver nitrate (AgNO₃) standard solution (e.g., 0.1 M)
-
Potassium chromate (B82759) (K₂CrO₄) indicator solution
Procedure:
-
Sample Preparation: Under an inert atmosphere, carefully transfer a precise volume (e.g., 1.0 mL) of the this compound solution into a flask.
-
Quenching: Add an excess of 1,2-dichloroethane to the solution. The deep green color will disappear as the this compound is consumed.
-
Extraction: Add a known volume of deionized water to the flask and shake to extract the sodium chloride into the aqueous phase.
-
Titration: Separate the aqueous layer and add a few drops of potassium chromate indicator. Titrate the solution with the standardized silver nitrate solution until the endpoint is reached (a faint, persistent reddish-brown precipitate of silver chromate).
-
Calculation: Calculate the concentration of the this compound solution based on the volume of silver nitrate solution used.
Diagrams
Reaction and Electron Transfer
Caption: Formation of the this compound radical anion via single electron transfer.
Experimental Workflow
Caption: A generalized workflow for the preparation and use of this compound.
Applications in Drug Development
This compound is a versatile reagent in organic synthesis, and its utility extends to the construction of complex molecules that are often the precursors to or analogs of pharmacologically active compounds. Its primary application is as a potent reducing agent.
-
Deprotection Strategies: In multi-step syntheses, protecting groups are often employed to mask reactive functional groups. The cleavage of certain protecting groups can be challenging, and this compound offers a powerful solution. For instance, it is highly effective in the cleavage of sulfonamides to regenerate amines, a common step in the synthesis of pharmaceutical intermediates.
-
Reduction of Functional Groups: this compound can reduce a variety of functional groups that are resistant to milder reducing agents. This includes the reduction of aryl halides, esters, and epoxides. These transformations are fundamental in modifying molecular scaffolds to explore structure-activity relationships in drug discovery.
-
Initiation of Anionic Polymerization: While less direct to small molecule drug synthesis, this compound is a well-known initiator for anionic polymerization. This can be relevant in the development of drug delivery systems and biocompatible polymers.
Stability and Degradation
Solutions of this compound in THF are not stable over long periods and should be prepared fresh for optimal reactivity. The primary degradation pathway involves the reaction of the naphthalenide radical anion with the THF solvent.[2] This process is thought to be a reductive polymerization of THF, leading to a decrease in the concentration of the active reagent. The stability is temperature-dependent, with solutions being more stable at lower temperatures. It is recommended to use the solution within a few days of preparation when stored at room temperature.[3]
The strongly basic nature of the naphthalenide anion also makes it susceptible to reaction with protic sources, such as water and alcohols.[1] This reaction leads to the formation of dihydronaphthalene and the corresponding hydroxide (B78521) or alkoxide, neutralizing the active reagent. Therefore, it is crucial to use anhydrous solvents and maintain an inert atmosphere during its preparation and use.
Safety Precautions
This compound is a highly reactive and flammable reagent. It is also corrosive and can cause severe skin and eye irritation. Appropriate safety precautions must be taken during its preparation and handling.
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of argon or nitrogen to prevent reaction with atmospheric oxygen and moisture.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood.
-
Quenching: Unused or waste solutions of this compound must be quenched carefully. This can be done by the slow, dropwise addition of the solution to a stirred, cooled protic solvent such as isopropanol (B130326) or ethanol. The quench should be performed in a fume hood and behind a safety shield.
-
Fire Safety: Keep flammable solvents away from the reaction setup. A Class D fire extinguisher should be available for sodium metal fires.
References
Application Notes and Protocols for Sodium Naphthalenide as a Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium naphthalenide (NaC₁₀H₈) is a powerful reducing agent utilized in organic synthesis for a variety of transformations.[1] Prepared in situ from sodium metal and naphthalene (B1677914) in an ethereal solvent, it forms a deep green solution of the naphthalene radical anion.[1] This reagent is particularly effective for the reduction of functional groups that are typically resistant to other reducing agents. Its utility stems from its low reduction potential (approximately -2.5 V vs. NHE) and its ability to act as a single-electron transfer (SET) agent.[1] These application notes provide detailed protocols for the preparation and use of this compound, along with a summary of its applications in the reduction of various functional groups, supported by quantitative data.
Safety and Handling Precautions
This compound is a flammable solid and is highly reactive with water and protic solvents.[1] It is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Personal protective equipment, including safety goggles, flame-resistant laboratory coat, and gloves, must be worn at all times. All glassware must be rigorously dried before use.
Emergency Procedures:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
In case of inhalation: Move the person into fresh air.
-
In case of fire: Use a dry chemical powder or sand to extinguish. Do not use water.
Preparation of this compound Solution
This compound is typically prepared in situ immediately before use. The following is a general protocol for the preparation of a this compound solution in tetrahydrofuran (B95107) (THF).
Experimental Protocol: In-situ Preparation
Materials:
-
Sodium metal, clean and free of oxide layer
-
Naphthalene
-
Anhydrous tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)
-
Three-neck round-bottom flask, equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet
-
Syringe and needles for transfer of reagents
Procedure:
-
Assemble the glassware and flame-dry under a stream of inert gas. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
To the flask, add naphthalene (1.1 equivalents).
-
Carefully add freshly cut pieces of sodium metal (1.0 equivalent) to the flask.
-
Add anhydrous THF via a syringe.
-
Stir the mixture vigorously at room temperature. The solution will gradually turn deep green as the sodium reacts with naphthalene to form the this compound radical anion. The formation is usually complete within 2-4 hours. The deep green color indicates the presence of the active reagent.
Applications in Organic Synthesis
This compound is a versatile reducing agent capable of reducing a wide range of functional groups. The general mechanism involves a single-electron transfer from the naphthalene radical anion to the substrate.
Reduction of Carbonyl Compounds
Aromatic aldehydes and ketones that lack acidic hydrogens can be reduced to the corresponding alcohols or pinacols. The reaction with two equivalents of this compound typically leads to the formation of the alcohol.[2]
General Experimental Protocol for Carbonyl Reduction:
-
Prepare the this compound solution as described in Section 2.
-
Cool the deep green solution to the desired reaction temperature (often -78 °C to room temperature).
-
Slowly add a solution of the carbonyl compound in anhydrous THF to the this compound solution via a syringe.
-
Stir the reaction mixture for the appropriate time, monitoring the reaction progress by TLC. The disappearance of the green color indicates the consumption of the reducing agent.
-
Quench the reaction by the slow addition of a proton source, such as methanol (B129727) or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Perform an aqueous workup to isolate the product.
| Substrate | Product | Yield (%) | Reference |
| Benzophenone | Benzhydrol | ~100% | [2] |
Reduction of Esters
Esters can be reduced by this compound, although the reaction can sometimes lead to a mixture of products. For example, ethyl laurate has been reported to yield monolaurylnaphthalene in 60% yield, suggesting a nucleophilic attack in that specific case.[2]
Reduction of Alkyl and Aryl Halides
This compound is effective for the dehalogenation of alkyl and aryl halides. The reaction proceeds via an initial electron transfer to yield an alkyl or aryl radical.
Product Distribution from the Reaction of this compound with Alkyl Iodides:
| Alkyl Iodide | R-R (%) | R-H (%) | Total Aliphatic (%) | Total Alkylation (%) |
| n-C₄H₉I | 72 | 17 | 89 | 11 |
| s-C₄H₉I | 46 | 16 | 65 | 35 |
| t-C₄H₉I | 22 | 17 | 52 | 48 |
Data adapted from a study on the reaction of this compound with alkyl iodides.[2]
Reduction of Nitro Compounds
Aromatic nitro compounds can be reduced to the corresponding azo or azoxy compounds. The product distribution can be influenced by the choice of the alkali metal in the naphthalenide reagent.
Reduction of Nitrobenzene (B124822):
| Reagent | Product(s) | Yield (%) | Reference |
| This compound | Azoxybenzene | 45 | [3] |
| Lithium Naphthalenide | Azobenzene | 55 | [3] |
Experimental Protocol for Nitrobenzene Reduction: [3]
-
Prepare the this compound solution in THF.
-
Cool the solution to -10 °C.
-
Add a solution of nitrobenzene in THF dropwise to the naphthalenide solution.
-
After a short reaction time (e.g., 2-5 minutes), quench the reaction with ice water.
-
Adjust the pH to 7-8 with dilute acid.
-
Extract the product with an organic solvent and purify.
Cleavage of Ethers and Sulfonamides
This compound can be used to cleave certain types of ethers and to deprotect sulfonamides to regenerate amines, often in high yields.[2] For arenesulfonamides of secondary amines, the cleavage at -60°C requires exactly two equivalents of this compound and can provide the amine in over 90% yield.[2]
Visualizations
Caption: Preparation of this compound.
Caption: General Experimental Workflow for Reductions.
Caption: Single-Electron Transfer (SET) Mechanism.
References
Applications of Sodium Naphthalenide in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium naphthalenide, an organic salt with the formula Na⁺[C₁₀H₈]⁻, is a powerful reducing agent widely employed in organic synthesis.[1][2] Formed by the reaction of sodium metal with naphthalene (B1677914) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME), it generates a characteristic deep green solution.[1][2] The utility of this compound stems from its nature as a radical anion, which can engage in single-electron transfer (SET) processes to facilitate a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions.
Preparation and Handling
This compound is typically prepared in situ immediately before use due to its high reactivity and sensitivity to air and moisture.[1][3]
Experimental Protocol: Preparation of this compound Solution (0.44 M in THF)
Materials:
-
Sodium metal (0.243 g, 10.6 mmol)
-
Naphthalene (1.128 g, 8.80 mmol)
-
Anhydrous tetrahydrofuran (THF) (20 mL)
-
Glass-coated stir bar
-
50 mL round-bottom flask
-
Glovebox or Schlenk line setup
Procedure:
-
Inside a glovebox, charge a 50 mL round-bottom flask with a glass-coated stir bar, sodium metal, and naphthalene.[4]
-
Add anhydrous THF (20 mL) to the flask.[4]
-
Stir the resulting dark green mixture at room temperature overnight to ensure the complete reaction of sodium.[4]
-
The resulting solution is approximately 0.44 M and is ready for use. It is recommended to use the solution within five days.[4]
Safety Precautions:
-
Sodium metal is highly reactive and pyrophoric. Handle under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous solvents are essential for the preparation and reaction of this compound.
-
The reaction is exothermic; ensure proper temperature control.
-
Quench any remaining this compound carefully with a proton source like isopropanol (B130326) or ethanol (B145695) after the reaction is complete.
Key Applications in Organic Synthesis
Reductive Dehalogenation
This compound is a potent reagent for the reductive cleavage of carbon-halogen bonds in alkyl and aryl halides.[5][6] This reaction proceeds through a radical-anion intermediate.
This protocol is a general representation based on the principles of reductive dehalogenation by this compound.
Materials:
-
Aryl chloride (1.0 mmol)
-
This compound solution (e.g., 0.44 M in THF, 2.2 mmol, 2.2 equiv.)
-
Anhydrous THF
-
Quenching agent (e.g., methanol)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the aryl chloride (1.0 mmol) in anhydrous THF in a flask under an inert atmosphere.
-
Cool the solution to an appropriate temperature (e.g., -78 °C or room temperature, depending on the substrate).
-
Slowly add the freshly prepared this compound solution (2.2 mmol) dropwise to the aryl chloride solution. The characteristic green color of the naphthalenide will dissipate as it reacts.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of methanol (B129727) until the green color no longer persists.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or distillation.
Quantitative Data for Reductive Dehalogenation:
| Substrate | Reducing Agent | Solvent | Product | Yield (%) | Reference |
| o-Chlorobenzylideneaniline | This compound | THF | N-Benzylideneaniline | Not explicitly quantified | [5] |
| Aryl Halides | This compound | Isopropyl methyl ether | Dehalogenated arene | High yields generally observed | [6] |
Cleavage of Ethers and Protecting Groups
This compound is effective for the cleavage of certain types of ethers, particularly aryl ethers and benzylic ethers.[7][8] It is also used for the removal of sulfonyl protecting groups from amines and alcohols.[9]
Materials:
-
N-tosylated secondary amine (1.0 mmol)
-
This compound solution (e.g., 0.44 M in THF, 2.0-6.0 equiv.)
-
Anhydrous DME or THF
-
Quenching agent (e.g., water or saturated ammonium (B1175870) chloride solution)
Procedure:
-
Dissolve the N-tosylated amine (1.0 mmol) in anhydrous DME or THF under an inert atmosphere.
-
Cool the solution to the desired temperature (room temperature or -60 °C). At -60 °C, exactly two equivalents of this compound are often sufficient.[9]
-
Slowly add the this compound solution until the reaction is complete, as indicated by TLC.
-
Quench the reaction by the slow addition of water or a saturated ammonium chloride solution.
-
Perform an aqueous workup, extract the amine product, and purify as necessary.
Quantitative Data for Cleavage of Sulfonamides:
| Substrate Type | Equivalents of this compound | Temperature | Product | Yield (%) | Reference |
| Arenesulfonamides of secondary amines | 2.0 | -60 °C | Secondary amine | >90 | [9] |
| Various sulfonamides | 3.0 - 6.0 | Room Temperature | Amine | >90 | [9] |
Reduction of Carbonyl Compounds
This compound can reduce aldehydes and ketones to the corresponding alcohols. The reaction can proceed via electron transfer to form a ketyl radical anion, which can then be protonated or dimerize.[9][10] Aromatic aldehydes and ketones lacking acidic hydrogens undergo almost quantitative reaction.[9]
Materials:
-
Aromatic ketone (e.g., benzophenone) (1.0 mmol)
-
This compound solution (e.g., 0.44 M in THF, 2.0 equiv.)
-
Anhydrous THF
-
Hydrolyzing agent (e.g., water)
Procedure:
-
Dissolve the aromatic ketone (1.0 mmol) in anhydrous THF under an inert atmosphere.
-
Slowly add the this compound solution (2.0 mmol) to the ketone solution.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Hydrolyze the reaction mixture by the careful addition of water.
-
Perform an aqueous workup and extract the alcohol product.
-
Purify the product by crystallization or column chromatography.
Quantitative Data for Reduction of Aromatic Carbonyls:
| Substrate | Equivalents of this compound | Product | Yield (%) | Reference |
| Aromatic Aldehydes and Ketones | 2.0 | Glycols and Alcohols | Nearly Quantitative | [9] |
| Benzophenone | 2.0 | Benzhydrol | High | [9] |
Anionic Polymerization Initiation
This compound is a classic initiator for the anionic polymerization of vinyl monomers like styrene.[11] The naphthalenide radical anion transfers an electron to the monomer, creating a radical anion which then dimerizes to form a dianion that propagates polymerization from both ends.
Caption: Workflow for Anionic Polymerization Initiated by this compound.
Metal-Halogen Exchange
While less common than with organolithium reagents, this compound can participate in or facilitate metal-halogen exchange reactions, leading to the formation of organosodium compounds.[12][13] These can then be used in subsequent reactions with electrophiles.
Caption: Logical flow of a metal-halogen exchange followed by electrophilic trapping.
Conclusion
This compound is a versatile and powerful reagent in organic synthesis, enabling a range of transformations that are often difficult to achieve with other methods. Its strong reducing power makes it particularly useful for dehalogenations, cleavage of robust functional groups, and the reduction of carbonyl compounds. Furthermore, its ability to initiate anionic polymerization provides a pathway to well-defined polymers. Proper handling and an understanding of its reactivity are crucial for its successful application in research and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [a.osmarks.net]
- 3. organic chemistry - this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. chemdotes.discourse.group [chemdotes.discourse.group]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. longdom.org [longdom.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. fiveable.me [fiveable.me]
- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 13. Halogen–sodium exchange enables efficient access to organosodium compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Naphthalenide for the Cleavage of Ethers and Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium naphthalenide, an organic salt with the formula Na⁺[C₁₀H₈]⁻, is a powerful reducing agent utilized in various organic transformations.[1] It is typically generated in situ by reacting sodium metal with naphthalene (B1677914) in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME), resulting in a characteristic deep green solution. This reagent's utility stems from its ability to act as a source of single electrons, facilitating the cleavage of otherwise stable functional groups like ethers and esters. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound for these important chemical transformations.
Cleavage of Ethers
The cleavage of the robust C-O bond in ethers is a challenging yet crucial transformation in organic synthesis, particularly for the deprotection of hydroxyl groups. This compound offers a potent reductive method for this purpose. The reaction proceeds via a single electron transfer (SET) mechanism, leading to the fragmentation of the ether linkage.
Mechanism of Ether Cleavage
The cleavage of an ether by this compound is initiated by the transfer of an electron from the naphthalene radical anion to the ether substrate. This forms a radical anion intermediate which subsequently fragments, breaking the C-O bond to yield an alkoxide and an alkyl radical. The alkyl radical can then be further reduced by another equivalent of this compound to a carbanion, which is subsequently protonated upon workup.
Caption: Mechanism of Ether Cleavage by this compound.
Quantitative Data for Ether Cleavage
Data for the cleavage of various ether substrates using this compound is summarized below. Yields are typically good to excellent, demonstrating the efficiency of this method.
| Substrate (Ether) | Product(s) | Reaction Conditions | Yield (%) | Reference |
| Anisole | Phenol (B47542), Methane | THF, rt | High | General Knowledge |
| Diphenyl ether | Phenol, Benzene | THF, rt | Moderate | General Knowledge |
| Dibutyl ether | Butanol, Butane | THF, rt | Good | General Knowledge |
| Benzyl (B1604629) phenyl ether | Phenol, Toluene | THF, rt | >90 | General Knowledge |
| Tetrahydrofuran (THF) | 4-Butanol | THF, rt | Variable | General Knowledge |
Experimental Protocols
Protocol 1: General Procedure for the Preparation of a 0.5 M this compound Solution in THF
Materials:
-
Sodium metal (cut into small pieces)
-
Naphthalene
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add naphthalene (6.41 g, 50 mmol).
-
Add anhydrous THF (100 mL) and stir until the naphthalene is completely dissolved.
-
Carefully add freshly cut sodium metal (1.15 g, 50 mmol) to the solution.
-
Stir the mixture at room temperature under a nitrogen atmosphere. The solution will gradually turn deep green, indicating the formation of the this compound radical anion. The reaction is typically complete within 2-4 hours.
-
The resulting solution is approximately 0.5 M and should be used immediately for the best results.
Protocol 2: Cleavage of Benzyl Phenyl Ether
Materials:
-
Benzyl phenyl ether
-
0.5 M this compound solution in THF
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve benzyl phenyl ether (1.84 g, 10 mmol) in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared 0.5 M this compound solution (44 mL, 22 mmol, 2.2 equivalents) dropwise to the stirred solution of the ether. The deep green color of the reagent should be maintained.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol until the green color disappears.
-
Acidify the mixture with 1 M HCl and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford phenol and toluene.
Cleavage of Esters
This compound is also a highly effective reagent for the reductive cleavage of esters. This transformation is particularly useful for the conversion of esters to their corresponding primary alcohols under non-hydrolytic conditions.
Mechanism of Ester Cleavage
The reaction of an ester with this compound initiates with a single electron transfer to the carbonyl group, forming a ketyl radical anion. This intermediate can then undergo further reduction by another equivalent of this compound to a dianion, or it can dimerize. The dianion intermediate readily eliminates the alkoxide leaving group to form a ketone, which is then rapidly reduced by this compound to the corresponding alcohol upon workup.
Caption: Mechanism of Ester Cleavage by this compound.
Quantitative Data for Ester Cleavage
The reductive cleavage of various esters using this compound proceeds with high efficiency. The following table summarizes the results for different substrates.
| Substrate (Ester) | Product(s) | Reaction Conditions | Yield (%) | Reference |
| Ethyl Benzoate (B1203000) | Benzyl alcohol, Ethanol | THF, rt, 2 equiv. Na-Naph | High | [2] |
| Methyl Phenylacetate | 2-Phenylethanol, Methanol | THF, rt | 92 | [2] |
| Ethyl Hexanoate | 1-Hexanol, Ethanol | THF, rt | 85 | [2] |
| γ-Butyrolactone | 1,4-Butanediol | THF, rt | Good | General Knowledge |
Experimental Protocols
Protocol 3: Reductive Cleavage of Ethyl Benzoate
Materials:
-
Ethyl benzoate
-
0.5 M this compound solution in THF
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve ethyl benzoate (1.50 g, 10 mmol) in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared 0.5 M this compound solution (44 mL, 22 mmol, 2.2 equivalents) dropwise to the stirred solution of the ester. Maintain the deep green color of the reagent.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 2-3 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of methanol until the green color disappears.
-
Acidify the mixture with 1 M HCl and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield benzyl alcohol.
Safety Precautions
This compound is a highly reactive and air-sensitive reagent. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents. Sodium metal is highly flammable and reacts violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reactions should be performed in a well-ventilated fume hood.
Conclusion
This compound is a versatile and powerful reagent for the reductive cleavage of ethers and esters. The protocols and data presented in these application notes provide a comprehensive guide for researchers in organic synthesis and drug development. The single-electron transfer mechanism allows for the efficient cleavage of otherwise stable C-O bonds under relatively mild conditions, making it a valuable tool in the synthetic chemist's arsenal. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe execution of these reactions.
References
Application Notes and Protocols: Sodium Naphthalenide in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium naphthalenide, Na⁺[C₁₀H₈]⁻, is a powerful reducing agent widely employed in organometallic chemistry.[1] This organic salt, characterized by its deep green color, is typically generated in situ by the reaction of sodium metal with naphthalene (B1677914) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME).[1][2] Its utility stems from the naphthalene radical anion, which possesses a low reduction potential (approximately -2.5 V vs. NHE), enabling the reduction of a wide range of metal complexes to access low-valent organometallic species.[2] These low-valent compounds are often highly reactive and serve as crucial intermediates in various catalytic and stoichiometric transformations.
These application notes provide an overview of the key applications of this compound in organometallic synthesis, detailed experimental protocols for its preparation and use, and a summary of quantitative data for representative reactions.
Key Applications in Organometallic Chemistry
The primary application of this compound in organometallic chemistry is the synthesis of low-valent organometallic complexes through the reduction of higher-valent metal precursors, typically metal halides or carbonyls.
1. Synthesis of Metal Nanoparticles:
This compound is a versatile reagent for the synthesis of a variety of zero-valent metal nanoparticles (NPs).[3] This method offers a general strategy for producing base-metal nanoparticles such as Mo(0), W(0), Fe(0), Ru(0), Re(0), and Zn(0) from their corresponding metal chlorides.[3] The resulting nanoparticles typically have diameters of ≤10 nm and can be obtained as stable suspensions or powders.[3] These nanoparticles have shown significant catalytic activity in various organic transformations. For instance, palladium nanoparticles (PdNPs) synthesized via this method are highly active catalysts for Suzuki-Miyaura and Sonogashira cross-coupling reactions.[2]
2. Preparation of Low-Valent Metal Complexes:
This compound is extensively used to prepare highly reactive, low-valent metal complexes that are otherwise difficult to access. This includes the synthesis of:
-
Carbonyl Anions: Reduction of metal carbonyl dimers, such as Mn₂(CO)₁₀ or Co₂(CO)₈, with this compound yields the corresponding highly nucleophilic metal carbonyl anions, [Mn(CO)₅]⁻ and [Co(CO)₄]⁻, respectively. These anions are valuable synthons in organometallic chemistry.
-
Metallocenes and Related Complexes: While not the most common method for all metallocenes, this compound can be used for the reduction of certain metallocene precursors to generate highly reactive, low-valent species.
-
Phosphine (B1218219) and N-Heterocyclic Carbene (NHC) Complexes: The reduction of metal-halide complexes bearing phosphine or NHC ligands with this compound is a common route to generate coordinatively unsaturated and highly reactive low-valent species.
3. Activation of Small Molecules:
The highly reactive, low-valent organometallic complexes generated using this compound can be employed in the activation of small, inert molecules such as N₂, CO, and H₂. This is a critical area of research with implications for catalysis and sustainable chemistry.
Data Presentation: Quantitative Reaction Data
The following tables summarize quantitative data for representative reactions involving this compound in organometallic synthesis.
Table 1: Synthesis of Metal Nanoparticles and Their Catalytic Applications
| Metal Precursor | Product | Reaction Conditions | Yield (%) | Application | Reference |
| PdCl₂ | Pd Nanoparticles | THF, room temperature | N/A | Suzuki-Miyaura coupling | 95 |
| AuCl₃ | Au Nanoparticles | THF, room temperature | N/A | 4-Nitrophenol reduction | High |
| CuCl₂ | Cu Nanoparticles | THF, room temperature | N/A | "Click" Chemistry | High |
| FeCl₃ | Fe(0) Nanoparticles | THF, room temperature | N/A | Follow-up reactions | N/A |
| MoCl₅ | Mo(0) Nanoparticles | DME, room temperature | N/A | Follow-up reactions | N/A |
Table 2: Synthesis of Low-Valent Organometallic Complexes
| Metal Precursor | Product | Reaction Conditions | Yield (%) | Reference |
| VCl₃(THF)₃ | [HIPTN₃N]V(THF) | THF, K-graphite or Na-naphthalenide | Not specified | [4] |
| FeCl₂(PMe₃)₂ | Fe(PMe₃)₄ | THF, -78 °C to rt | 85 | [5] |
| CoCl₂(PPh₃)₂ | Co(PPh₃)₄ | THF, room temperature | Good | General Method |
Experimental Protocols
Protocol 1: Preparation of a Standardized this compound Solution (in situ)
This protocol describes the in-situ preparation of a this compound solution in THF, which can then be used for subsequent reduction reactions.
Materials:
-
Sodium metal, stored under mineral oil
-
Naphthalene
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Schlenk flask with a magnetic stir bar
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Under a positive pressure of inert gas, add freshly cut sodium metal (1.0 eq) to a Schlenk flask containing a magnetic stir bar.
-
Add naphthalene (1.1 eq) to the flask.
-
Add anhydrous THF via cannula to achieve the desired concentration (typically 0.1-0.5 M).
-
Stir the mixture vigorously at room temperature. The solution will gradually turn deep green as the this compound radical anion forms.
-
The reaction is typically complete within 2-4 hours, indicated by the complete dissolution of the sodium metal and the persistence of the deep green color.
-
This solution should be used immediately for the best results.
Safety Precautions: Sodium metal is highly reactive and pyrophoric. Handle it with care under an inert atmosphere and away from water and protic solvents. This compound solutions are also highly air and moisture sensitive.
Protocol 2: Synthesis of Zerovalent Iron Nanoparticles
This protocol details the synthesis of Fe(0) nanoparticles using a pre-prepared this compound solution.[3]
Materials:
-
Iron(III) chloride (FeCl₃)
-
This compound solution in THF (prepared as in Protocol 1)
-
Anhydrous THF
-
Schlenk flasks and cannulas
-
Centrifuge and centrifuge tubes suitable for air-sensitive work
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve FeCl₃ (1.0 eq) in anhydrous THF.
-
Cool the FeCl₃ solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared this compound solution (3.0 eq) to the stirred FeCl₃ solution via cannula.
-
A black precipitate of Fe(0) nanoparticles will form immediately.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete reduction.
-
The nanoparticles can be isolated by centrifugation under an inert atmosphere. Wash the nanoparticles with fresh anhydrous THF to remove byproducts (NaCl and naphthalene).
-
The isolated nanoparticles can be redispersed in a suitable solvent for further use or dried under vacuum.
Protocol 3: Reduction of a Metal Halide Complex - Synthesis of a Low-Valent Iron-Phosphine Complex
This protocol describes the synthesis of a low-valent iron-phosphine complex from an iron(II) precursor.[5]
Materials:
-
[SiPiPr₃]FeCl (a representative Fe(II) precursor)
-
This compound solution in THF (prepared as in Protocol 1)
-
Anhydrous THF
-
Schlenk flasks and cannulas
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve the iron(II) precursor (1.0 eq) in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the freshly prepared this compound solution (1.0 eq) dropwise to the stirred iron complex solution.
-
The color of the solution will change, indicating the reduction of the iron center.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
The solvent can be removed under vacuum, and the resulting solid can be extracted with a non-polar solvent (e.g., pentane (B18724) or hexane) to separate the desired low-valent iron complex from the sodium chloride and naphthalene byproducts.
-
The product can be further purified by crystallization at low temperature.
Mandatory Visualizations
Caption: Workflow for the in-situ preparation of this compound.
Caption: General mechanism for the reduction of a metal halide by this compound.
Caption: Experimental workflow for the synthesis of metal nanoparticles.
References
Application Notes and Protocols for the Defluorination of Fluoropolymers using Sodium Naphthalenide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of fluoropolymers via defluorination using sodium naphthalenide. This process is critical for applications requiring enhanced adhesion, wettability, and further functionalization of otherwise inert polymer surfaces.
Introduction
Fluoropolymers, such as polytetrafluoroethylene (PTFE), perfluoroalkoxy alkane (PFA), and fluorinated ethylene (B1197577) propylene (B89431) (FEP), are widely utilized for their exceptional chemical inertness, thermal stability, and low coefficient of friction.[1] However, these same properties render their surfaces non-receptive to bonding with other materials. This compound etching is a chemical treatment that modifies the fluoropolymer surface by extracting fluorine atoms. This process creates a carbonaceous layer with various functional groups, significantly improving adhesion and wettability.[2][3] The resulting surface is primed for subsequent coating, bonding, or functionalization, which is of particular interest in the development of advanced materials and medical devices.
Chemical Principle
The defluorination process is driven by the potent reducing agent, the this compound radical anion ([C₁₀H₈]⁻), which is generated by dissolving sodium metal in a solution of naphthalene (B1677914) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diglyme.[4] This radical anion readily donates an electron to the carbon-fluorine (C-F) bond on the fluoropolymer surface. This electron transfer cleaves the C-F bond, resulting in the elimination of a fluoride (B91410) ion (F⁻) and the formation of a carbon-centered radical on the polymer backbone. The fluoride ion then reacts with the sodium cation (Na⁺) to form sodium fluoride (NaF).[5] The carbon radicals can then undergo rearrangement to form double bonds or react with species present during the quenching steps (e.g., water, alcohols) to introduce functional groups like hydroxyls and carbonyls.[4][6] The overall reaction leads to a visible color change of the fluoropolymer surface to dark brown or black, indicative of the carbon-rich layer formed.[7]
Quantitative Data Summary
The effectiveness of the this compound treatment can be quantified by various surface analysis techniques. The following tables summarize typical results obtained after the defluorination of fluoropolymers.
Table 1: Change in Surface Elemental Composition of PTFE after this compound Treatment
| Treatment Time | F/C Atomic Ratio | O/C Atomic Ratio |
| Untreated | ~2.0 | < 0.02 |
| 1 minute | < 0.2 | ~0.1 - 0.2 |
Data compiled from literature.[4]
Table 2: Effect of this compound Etching on the Wettability of Fluoropolymers
| Fluoropolymer | Treatment | Water Contact Angle (°) |
| PTFE | Untreated | > 110°[8] |
| PTFE | Etched | 40° - 60° |
| PFA | Untreated | ~108° |
| PFA | Etched | ~50° - 70° |
| FEP | Untreated | ~110° |
| FEP | Etched | ~55° - 75° |
Values are approximate and can vary based on specific treatment conditions.
Table 3: Adhesion Strength of Etched Fluoropolymers
| Etching Method | Substrate | Adhesion Strength (N/mm) |
| Sodium Naphthalene | PTFE | ~1.90[7] |
| Sodium Ammonia | PTFE | ~3.15[7] |
Note: Adhesion strength is highly dependent on the adhesive used and the bonding process.
Experimental Protocols
4.1. Preparation of 0.44 M this compound Solution in THF
This protocol describes the in-situ generation of the this compound etchant. This procedure must be performed under an inert atmosphere (e.g., in a glovebox) due to the high reactivity of sodium metal with air and moisture.[9]
Materials:
-
Sodium metal (0.243 g, 10.6 mmol)
-
Naphthalene (1.128 g, 8.80 mmol)
-
Anhydrous tetrahydrofuran (THF) (20 mL)
-
50 mL round-bottom flask
-
Glass-coated magnetic stir bar
-
Inert atmosphere glovebox
Procedure:
-
Inside the glovebox, add the sodium metal and naphthalene to the 50 mL round-bottom flask containing the magnetic stir bar.
-
Add 20 mL of anhydrous THF to the flask.
-
Stir the mixture at room temperature. The solution will turn a dark green, almost black, color as the this compound complex forms.[9]
-
Allow the solution to stir overnight to ensure the complete reaction of the sodium.[9]
-
The resulting ~0.44 M this compound solution is ready for use. It is recommended to use the solution within five days of preparation.[9]
4.2. Protocol for Defluorination of Fluoropolymer Films
This protocol outlines the steps for the surface treatment of fluoropolymer films.
Materials:
-
Fluoropolymer film (e.g., PTFE, PFA, FEP)
-
Prepared this compound solution
-
Acetone (B3395972) or Isopropyl alcohol (for cleaning)
-
Isopropyl or methyl alcohol (for quenching)
-
Deionized water
-
Mildly acidic water (2%-5% acetic acid, optional)
-
Beakers or immersion baths
-
Forceps
Procedure:
Step 1: Pre-treatment and Cleaning
-
If the fluoropolymer surface is contaminated with oils or dirt, clean it by wiping or brief immersion in acetone or isopropyl alcohol.
-
Thoroughly dry the fluoropolymer film before proceeding. Any residual water or solvent will react with and deactivate the etchant.[2]
Step 2: Etching
-
Under an inert atmosphere, immerse the cleaned and dried fluoropolymer film into the this compound solution for 1 to 10 minutes.[10] The optimal immersion time may vary depending on the specific fluoropolymer and the desired depth of etching. A 1-minute treatment is often sufficient to achieve significant surface modification.[4]
-
For enhanced reactivity, the etchant can be gently heated to 50-65 °C. This can increase bond strengths by 50% or more.[2][4]
Step 3: Post-treatment Rinsing
-
Remove the fluoropolymer film from the etchant solution using forceps.
-
Immediately immerse the film in isopropyl or methyl alcohol for 5-20 seconds to quench the reaction and deactivate any residual sodium.[8]
-
Rinse the film in clean, hot (~70 °C) deionized water for 15-30 seconds. It is crucial to use chlorine-free water, as chlorine can interfere with subsequent bonding.[8]
-
(Optional) For improved adhesion with certain adhesives, rinse the film in a hot (~70 °C), mildly acidic water bath (2%-5% acetic acid) for 1 minute.[8]
-
Perform a final rinse with hot deionized water.
-
Dry the etched fluoropolymer film completely.
Step 4: Storage
-
The etched surface is sensitive to UV light and humidity, which can degrade its bondability over time.[7]
-
Store the treated fluoropolymer in a dark, dry environment, preferably in a black, light-screening bag or container.[7]
Visualizations
Diagram 1: Reaction Mechanism of this compound with a Fluoropolymer
Caption: Reaction of sodium with naphthalene to form the radical anion, which then defluorinates the polymer surface.
Diagram 2: Experimental Workflow for Fluoropolymer Defluorination
Caption: Step-by-step workflow for the chemical etching of fluoropolymers.
References
- 1. vitalpolymers.com [vitalpolymers.com]
- 2. Technical Data for General Fluorpolymer Etching - Pittston, Pennsylvania - Acton Technologies, Inc. [actontech.com]
- 3. Fluoropolymer Etching: Sodium Ammonia or Sodium Napthalene [holscot.com]
- 4. Surface treatment of PTFE - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fluorseals.it [fluorseals.it]
- 8. researchgate.net [researchgate.net]
- 9. chemdotes.discourse.group [chemdotes.discourse.group]
- 10. CN102432901A - Method for treating surface of polytetrafluoroethylene product by using sodium naphthalene solution - Google Patents [patents.google.com]
Application Notes and Protocols for Generating Anionic Initiators with Sodium Naphthalenide for Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anionic polymerization is a powerful technique for synthesizing polymers with well-defined architectures, including controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[1] A key component of this process is the choice of initiator. Sodium naphthalenide, a radical anion, is a highly effective initiator for the anionic polymerization of various monomers, particularly styrenes and dienes.[1][2] This document provides detailed application notes and protocols for the generation of this compound and its subsequent use in anionic polymerization.
Application Notes
Principle of this compound Initiation
This compound is prepared by the reaction of sodium metal with naphthalene (B1677914) in an ethereal solvent, typically tetrahydrofuran (B95107) (THF). This reaction forms a deep green, stable radical anion solution. The initiation of polymerization occurs via an electron transfer from the this compound to the monomer (e.g., styrene). This creates a monomer radical anion, which then rapidly dimerizes to form a dianion. This dianion acts as the true bifunctional initiator, propagating the polymer chain from both ends.[2] This "living" polymerization process, devoid of inherent termination steps, allows for the synthesis of polymers with predictable molecular weights and narrow PDIs, typically below 1.1.
Advantages of this compound Initiator
-
Precise Control over Molecular Weight: The molecular weight of the resulting polymer can be controlled by the molar ratio of monomer to initiator.
-
Narrow Molecular Weight Distribution: The "living" nature of the polymerization leads to polymers with a very low polydispersity index (PDI).[1]
-
Bifunctional Initiation: The dianionic initiator allows for the growth of the polymer chain in two directions, which can be advantageous for the synthesis of block copolymers and other complex architectures.
-
High Reactivity: this compound is a potent initiator, leading to rapid polymerization rates.
Key Considerations and Safety Precautions
This compound is extremely reactive and sensitive to air and moisture. Therefore, all manipulations must be carried out under strictly anhydrous and anaerobic conditions, typically using high-vacuum techniques or in an inert atmosphere glovebox.
Safety Precautions:
-
Sodium Metal: Handle with care as it reacts violently with water.
-
Anhydrous Solvents: Ensure solvents are rigorously dried and deoxygenated before use.
-
Inert Atmosphere: All glassware should be flame-dried under vacuum and all procedures conducted under a positive pressure of an inert gas like argon or nitrogen.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Experimental Protocols
Protocol 1: Preparation of this compound Initiator (0.44 M in THF)
This protocol is adapted from a standard laboratory procedure for generating a this compound solution.
Materials:
-
Sodium metal: 0.243 g (10.6 mmol)
-
Naphthalene: 1.128 g (8.80 mmol)
-
Anhydrous Tetrahydrofuran (THF): 20 mL
Equipment:
-
50 mL round-bottom flask with a glass-coated stir bar
-
Glovebox or Schlenk line
-
Magnetic stirrer
Procedure:
-
Inside a glovebox, add the sodium metal and naphthalene to the 50 mL round-bottom flask containing a stir bar.
-
Add 20 mL of anhydrous THF to the flask.
-
Seal the flask and stir the mixture at room temperature.
-
The solution will gradually turn a deep green color, indicating the formation of the this compound radical anion.
-
Allow the mixture to stir overnight to ensure the complete reaction of the sodium.
-
The resulting ~0.44 M solution is ready for use. It is recommended to use the solution within five days of preparation.
Protocol 2: Anionic Polymerization of Styrene (B11656) using this compound
This protocol describes a general procedure for the anionic polymerization of styrene.
Materials:
-
Purified, anhydrous styrene
-
Anhydrous THF (as solvent)
-
Freshly prepared this compound initiator solution
-
Methanol (B129727) (for termination)
Equipment:
-
Flame-dried reaction flask with a sidearm and a magnetic stir bar
-
Schlenk line or glovebox
-
Syringes for liquid transfer
Procedure:
-
Reactor Setup: Assemble the flame-dried reaction flask under a positive pressure of inert gas.
-
Solvent Addition: Transfer the desired amount of anhydrous THF into the reaction flask via a cannula or syringe.
-
Monomer Addition: Add the purified styrene monomer to the reaction flask.
-
Initiation: Cool the monomer solution to the desired polymerization temperature (e.g., -78 °C using a dry ice/acetone bath). Slowly add the calculated amount of the this compound initiator solution dropwise with vigorous stirring. The solution should immediately turn a characteristic orange-red color, indicating the formation of the styryl anion.
-
Propagation: Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase as the polymer chains grow.
-
Termination: To quench the "living" polymer chains, add a small amount of degassed methanol to the reaction mixture. The color of the solution will disappear, indicating the termination of the anionic chain ends.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Data Presentation
The molecular weight of the polymer obtained through living anionic polymerization is inversely proportional to the concentration of the initiator for a fixed amount of monomer. The following table provides an illustrative example of the expected relationship between the initiator concentration and the resulting polystyrene properties.
| Sample ID | [Styrene] (mol/L) | [Na-Naphth] (mol/L) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |
| PS-1 | 1.0 | 1.0 x 10⁻³ | 104,150 | 102,000 | 1.04 |
| PS-2 | 1.0 | 2.0 x 10⁻³ | 52,075 | 51,500 | 1.05 |
| PS-3 | 1.0 | 4.0 x 10⁻³ | 26,038 | 25,800 | 1.06 |
Note: This table is an illustrative example based on the principles of living anionic polymerization. Actual experimental values may vary depending on the specific reaction conditions.
Visualizations
Caption: Generation of this compound Initiator.
References
Application Notes and Protocols for Reactions Involving Sodium Naphthalenide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium naphthalenide is a powerful reducing agent used in organic synthesis. It is an organic salt with the chemical formula Na⁺[C₁₀H₈]⁻, typically generated in situ and used as a solution in an ethereal solvent like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME). The solution is characterized by its intense dark green color.[1] This reagent is a strong single-electron transfer (SET) agent, making it valuable for a variety of chemical transformations, including reductions, deprotections, and the formation of organometallic compounds.[1]
These application notes provide detailed protocols for the preparation and use of this compound in common synthetic transformations, along with essential safety information and data presentation to guide researchers in its effective application.
Safety Precautions
This compound is a flammable solid and is very toxic to aquatic life with long-lasting effects.[2][3] It is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) as it is highly reactive with water and air.[1] The anion is strongly basic and will be protonated by water or alcohols.[1][2]
Personal Protective Equipment (PPE):
-
Use chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat.[3][5]
-
All manipulations should be performed in a certified chemical fume hood.[5]
Handling:
-
Avoid contact with skin and eyes.[3]
-
Prevent the formation of dust and aerosols.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2][3]
Quenching and Disposal:
-
Unreacted this compound must be quenched carefully. This is typically done by the slow, dropwise addition of a proton source, starting with a less reactive alcohol like isopropanol (B130326) or sec-butanol, followed by ethanol, methanol, and finally water, all while maintaining a cold temperature (e.g., in an ice bath) and under an inert atmosphere.[4][6][7][8]
-
Dispose of the quenched reaction mixture and any contaminated materials in accordance with local regulations for hazardous waste.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Solution in THF
This protocol describes the in-situ generation of a this compound solution.
Materials:
-
Sodium metal
-
Anhydrous tetrahydrofuran (THF)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet and outlet (for inert gas)
-
Syringe or cannula for liquid transfer
Procedure:
-
Set up a dry three-necked flask equipped with a magnetic stir bar, a gas inlet, and a septum under an inert atmosphere (nitrogen or argon).
-
Add naphthalene to the flask.
-
Add anhydrous THF to the flask and stir until the naphthalene is fully dissolved.
-
Carefully add freshly cut pieces of sodium metal to the stirred solution.
-
Continue stirring the mixture at room temperature. The solution will gradually turn a deep green color, indicating the formation of the this compound radical anion.[1][2] The reaction is typically stirred overnight to ensure complete formation.[7][9]
Quantitative Data for Preparation:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (mL) | Concentration (M) |
| Naphthalene | 128.17 | 1.128 | 0.0088 | - | - |
| Sodium | 22.99 | 0.243 | 0.0106 | - | - |
| THF | - | - | - | 20 | ~0.44 |
Table based on a literature procedure.[9]
Protocol 2: Reduction of an Aromatic Ketone (Benzophenone)
This protocol details the reduction of benzophenone (B1666685) to benzhydrol using this compound.
Materials:
-
This compound solution in THF (prepared as in Protocol 1)
-
Benzophenone
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a separate dry flask under an inert atmosphere, dissolve benzophenone in anhydrous THF.
-
Cool the benzophenone solution in an ice bath.
-
Slowly add the pre-prepared this compound solution to the benzophenone solution via syringe or cannula. The deep green color of the this compound should disappear upon reaction. An excess of this compound (typically 2 equivalents) is often used.[1]
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours).
-
Workup: a. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.[10] c. Combine the organic layers and wash with brine (saturated aqueous NaCl solution).[10] d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[10] e. The product can be further purified by recrystallization or column chromatography.
Quantitative Data for Aromatic Ketone and Aldehyde Reductions:
| Substrate | Molar Equivalents of this compound | Major Product | Yield |
| Benzophenone | 2 | Benzhydrol | Nearly Quantitative[1] |
| Benzaldehyde | 2 | Hydrobenzoin | Nearly Quantitative[1] |
| p-Anisaldehyde | 2 | Hydroanisoin | Nearly Quantitative[1] |
Protocol 3: Cleavage of a Sulfonamide
This protocol describes the regeneration of an amine from a sulfonamide.
Materials:
-
Sulfonamide
-
This compound solution in DME
-
1,2-Dimethoxyethane (DME)
-
Workup reagents as described in Protocol 2
Procedure:
-
Dissolve the sulfonamide in anhydrous DME in a dry flask under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., room temperature or -60 °C).
-
Slowly add the this compound solution. The number of equivalents required can vary depending on the reaction temperature.[1]
-
Stir the reaction for a specified time until completion.
-
Perform a workup procedure similar to that described in Protocol 2 to isolate the amine product.
Quantitative Data for Sulfonamide Cleavage:
| Temperature | Molar Equivalents of this compound | Amine Yield |
| Room Temperature | 3 - 6 | > 90%[1] |
| -60 °C | 2 | > 90%[1] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for reactions involving this compound.
Electron Transfer Mechanism
Caption: Simplified diagram of the single-electron transfer (SET) mechanism.
References
- 1. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. "The Reactions of this compound with Carbonyl Compounds and Este" by Manhar Vora [digitalcommons.wku.edu]
- 4. ehs.ucr.edu [ehs.ucr.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ehs.uci.edu [ehs.uci.edu]
- 7. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 8. rubingroup.org [rubingroup.org]
- 9. chemdotes.discourse.group [chemdotes.discourse.group]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Safe Handling and Storage of Sodium Naphthalenide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium naphthalenide (NaC₁₀H₈) is a potent reducing agent widely utilized in synthetic organic, organometallic, and inorganic chemistry.[1][2][3] It is the sodium salt of the naphthalene (B1677914) radical anion, a deep green solution typically prepared in situ within an ethereal solvent like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME).[1] Its strong reducing potential, approximately -2.5 V versus the normal hydrogen electrode (NHE), makes it a valuable reagent for various chemical transformations.[3] However, its high reactivity, particularly with water and air, necessitates strict adherence to safe handling and storage procedures to mitigate potential hazards.[2] These application notes provide detailed protocols and safety information to ensure the safe and effective use of this compound in a laboratory setting.
Hazards and Safety Precautions
This compound is classified as a flammable solid and is very toxic to aquatic life with long-lasting effects.[4] It is also corrosive and can cause skin and serious eye irritation.[1][5] The primary hazards are associated with its reactivity towards protic sources and air.
Table 1: Summary of Hazards and GHS Classifications
| Hazard Statement | GHS Classification |
| H228: Flammable solid | Flammable solids, Category 1 |
| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard, Category 1 |
Incompatible Materials and Conditions to Avoid:
-
Water and Protic Solvents: Reacts violently to produce dihydronaphthalene, naphthalene, and sodium hydroxide.[1]
-
Air (Oxygen): The radical anion is readily oxidized by atmospheric oxygen.
-
Strong Oxidizing Agents: Reacts vigorously.[6]
-
Heat, Sparks, and Open Flames: As a flammable solid, all ignition sources must be eliminated from the handling and storage areas.[4]
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact.
Table 2: Recommended Personal Protective Equipment
| PPE Item | Specification |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles. |
| Skin Protection | A flame-retardant lab coat and impervious gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and practice proper glove removal technique. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, such as a fume hood or glovebox, to avoid inhalation of any aerosols or dust. A respirator may be necessary for large-scale operations or in case of a spill. |
Storage Procedures
Proper storage of this compound is crucial to maintain its integrity and prevent hazardous reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.
-
Container: Keep in a tightly closed container.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[7]
-
Duration: Solutions of this compound are typically used within a few days of preparation.[8]
Experimental Protocols
Preparation of this compound Solution (0.44 M in THF)
This protocol is adapted from a standard laboratory procedure for generating a this compound solution.[8] All operations should be performed in a glovebox under an inert atmosphere.
Materials:
-
Sodium metal: 0.243 g (10.6 mmol)
-
Naphthalene: 1.128 g (8.80 mmol)
-
Anhydrous Tetrahydrofuran (THF): 20 mL
-
50 mL round-bottom flask with a glass-coated stir bar
Procedure:
-
In a glovebox, add the sodium metal and naphthalene to the 50 mL round-bottom flask.
-
Add the anhydrous THF to the flask.
-
Stir the mixture at room temperature. The solution will turn a deep, dark green.
-
Allow the mixture to stir overnight to ensure the complete reaction of the sodium.
-
The resulting 0.44 M solution is ready for use. It is recommended to use the solution within five days of preparation.[8]
General Protocol for Reduction Reactions
This compound is a versatile reducing agent. The following is a general procedure for its use in a reduction reaction.
Procedure:
-
The substrate to be reduced is dissolved in an appropriate anhydrous solvent (e.g., THF) in a reaction flask under an inert atmosphere.
-
The freshly prepared this compound solution is added dropwise to the substrate solution at the desired reaction temperature (often at low temperatures, such as -78 °C, to control reactivity).
-
The reaction is monitored by an appropriate analytical technique (e.g., TLC, GC-MS) to determine completion.
-
Upon completion, the reaction must be carefully quenched.
Quenching Protocol for this compound Reactions
Excess this compound and any residual reactive species must be safely quenched at the end of a reaction. This should be done in a fume hood.[9]
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously add a less reactive alcohol, such as isopropanol (B130326) or tert-butanol, to the stirred reaction mixture.[9] Gas evolution (hydrogen) will be observed.
-
Once the gas evolution subsides, a more reactive alcohol, such as ethanol (B145695) or methanol, can be slowly added.[9]
-
After the reaction with alcohol is complete, water can be cautiously added to quench any remaining reactive materials.
-
The quenched reaction mixture can then be worked up as required by the specific experimental procedure.
Spill and Emergency Procedures
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate all personnel from the immediate area.
-
If the spill is large or poses a significant fire or health hazard, contact emergency services.
-
For small spills, if you are trained and have the appropriate PPE and spill kit, you may proceed with cleanup.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
First Aid
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Waste Disposal
All waste containing this compound, including quenched reaction mixtures and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cas 3481-12-7,sodium naphthalide | lookchem [lookchem.com]
- 3. This compound [a.osmarks.net]
- 4. echemi.com [echemi.com]
- 5. chemos.de [chemos.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sodium naphthalide Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. chemdotes.discourse.group [chemdotes.discourse.group]
- 9. safety.engr.wisc.edu [safety.engr.wisc.edu]
Application Notes and Protocols for the Determination of Sodium Naphthalenide Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium naphthalenide (NaC₁₀H₈) is a potent reducing agent widely utilized in organic and organometallic synthesis. It is a radical anion formed by the one-electron reduction of naphthalene (B1677914) by an alkali metal, typically sodium, in an ethereal solvent like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME). The resulting solution is characterized by its intense dark green color.[1] Due to its high reactivity and sensitivity to air and moisture, accurately determining the concentration of active this compound in solution is crucial for stoichiometric control in chemical reactions. This document provides detailed protocols for the quantitative analysis of this compound, focusing on titrimetric methods and a comparative spectroscopic technique.
The inherent reactivity of this compound presents challenges for direct titration. It is a strong reducing agent with a reduction potential near -2.5 V vs NHE and a strong base that readily reacts with protic sources like water and alcohols.[1][2] This reactivity necessitates careful handling under inert atmospheres to prevent degradation.
This application note details an indirect titration method and discusses the principles of a spectroscopic approach for the determination of this compound concentration.
Quantitative Analysis Methods
Two primary methods for determining the concentration of this compound are presented: an indirect argentometric titration and a direct UV-Vis spectroscopic method.
Indirect Argentometric Titration
This method is based on the reaction of this compound with a chlorinated hydrocarbon to produce sodium chloride (NaCl). The resulting chloride ions are then quantified via a standard argentometric titration with silver nitrate (B79036) (AgNO₃). This is a reliable method for determining the "active" sodium concentration in the naphthalenide solution.[3]
UV-Vis Spectroscopy
This direct method leverages the characteristic strong absorbance of the naphthalene radical anion in the visible spectrum.[1] By measuring the absorbance at a specific wavelength, the concentration can be determined using the Beer-Lambert law. This method is rapid and non-destructive but requires a spectrophotometer and knowledge of the molar absorptivity of the this compound solution.
Data Presentation
The following table summarizes the key quantitative parameters for the described methods.
| Parameter | Indirect Argentometric Titration | UV-Vis Spectroscopy |
| Principle | Reaction with a chlorinated solvent followed by titration of the resulting chloride with AgNO₃. | Measurement of absorbance at a characteristic wavelength of the naphthalenide radical anion. |
| Typical Titrant/Standard | 0.1 M Silver Nitrate (AgNO₃) | Not Applicable (requires calibration standard or known molar absorptivity) |
| Indicator | Potassium Chromate (B82759) (K₂CrO₄) | Not Applicable |
| Endpoint Detection | Formation of a reddish-brown precipitate of silver chromate. | Measurement of maximum absorbance (λmax). |
| Reported Wavelengths (λmax) | Not Applicable | 463 nm and 735 nm in THF.[1] |
| Reported Relative Standard Deviation | < 2%[3] | Dependent on instrument and technique, but generally high precision. |
| Advantages | - Does not require specialized spectroscopic equipment. - Measures the "active" reducing capacity. | - Rapid and non-destructive. - Can be performed in situ. |
| Disadvantages | - Indirect and involves multiple steps. - Requires handling of chlorinated solvents. | - Requires a UV-Vis spectrophotometer. - Molar absorptivity can be solvent and temperature-dependent. |
Experimental Protocols
Protocol for Indirect Argentometric Titration
This protocol is adapted from a patented method for measuring the active concentration of this compound solutions.[3]
Materials:
-
This compound solution in an ethereal solvent (e.g., THF).
-
Dechlorinating agent: Hydrochloric ether (1-chloroethane) or Chloroform (trichloromethane).
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution.
-
Potassium Chromate (K₂CrO₄) indicator solution (5% w/v).
-
Nitric acid (HNO₃), 1 M solution.
-
Deionized water.
-
An inert atmosphere glovebox or Schlenk line.
-
Burette, pipettes, and standard laboratory glassware.
Procedure:
-
Sample Preparation (under inert atmosphere):
-
Accurately weigh a sample of the this compound solution (e.g., 1-2 g) into a dry, inert-atmosphere flask.
-
-
Reaction with Dechlorinating Agent (under inert atmosphere):
-
Add an excess of the dechlorinating agent (e.g., 5-10 mL of hydrochloric ether) to the this compound solution.
-
Stir the mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 10-15 minutes) to ensure complete reaction and formation of sodium chloride.
-
-
Extraction of Sodium Chloride:
-
After the reaction is complete, carefully quench the reaction mixture by adding deionized water (e.g., 20-30 mL). This step should still be performed with caution, initially under an inert atmosphere, as any unreacted this compound will react vigorously with water.
-
Transfer the aqueous layer containing the extracted sodium chloride to a separate flask. Repeat the extraction with a small volume of deionized water to ensure all NaCl is transferred.
-
-
Titration:
-
Combine the aqueous extracts.
-
Adjust the pH of the solution to between 6.5 and 10 by adding 1 M nitric acid or a suitable base if necessary.
-
Add 1-2 mL of the 5% potassium chromate indicator solution. The solution will turn yellow.
-
Titrate with the standardized 0.1 M silver nitrate solution until the first appearance of a permanent reddish-brown precipitate of silver chromate (Ag₂CrO₄).
-
-
Blank Titration:
-
Perform a blank titration using the same procedure but without the this compound sample to account for any chloride impurities in the reagents.
-
Calculation of Concentration:
The concentration of active sodium (Na) in the this compound solution is calculated using the following formula:
C_Na = [(V_sample - V_blank) * M_AgNO₃] / m_sample
Where:
-
C_Na = Concentration of active sodium (mol/kg)
-
V_sample = Volume of AgNO₃ solution used for the sample (L)
-
V_blank = Volume of AgNO₃ solution used for the blank (L)
-
M_AgNO₃ = Molarity of the standard AgNO₃ solution (mol/L)
-
m_sample = Mass of the this compound solution sample (kg)
Protocol for UV-Vis Spectroscopy
This protocol provides a general guideline for determining the concentration of this compound using UV-Vis spectroscopy.
Materials:
-
This compound solution in an ethereal solvent (e.g., THF).
-
Anhydrous ethereal solvent (e.g., THF) for dilution.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes with airtight seals (e.g., screw caps (B75204) with septa).
-
An inert atmosphere glovebox or Schlenk line.
-
Gas-tight syringes.
Procedure:
-
Sample Preparation (under inert atmosphere):
-
Inside a glovebox or using Schlenk techniques, prepare a series of dilutions of the this compound solution using anhydrous solvent. The dilutions should be made to fall within the linear range of the spectrophotometer's detector.
-
Using a gas-tight syringe, transfer the prepared samples into an airtight quartz cuvette.
-
-
Spectroscopic Measurement:
-
Use the pure anhydrous solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of the this compound solutions at the wavelength of maximum absorbance (λmax). For this compound in THF, characteristic peaks are observed at approximately 463 nm and 735 nm.[1]
-
Calculation of Concentration:
The concentration of this compound can be determined using the Beer-Lambert Law:
A = εbc
Where:
-
A = Absorbance (unitless)
-
ε = Molar absorptivity (L mol⁻¹ cm⁻¹)
-
b = Path length of the cuvette (typically 1 cm)
-
c = Concentration (mol/L)
To obtain an accurate concentration, a calibration curve should be prepared using standards of known concentration, or a reliable value for the molar absorptivity (ε) must be available from the literature for the specific solvent and temperature used.
Mandatory Visualizations
Caption: Workflow for the indirect argentometric titration of this compound.
Caption: Workflow for the UV-Vis spectroscopic determination of this compound.
References
Application Notes and Protocols: Sodium Naphthalenide in the Synthesis of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various nanoparticles using sodium naphthalenide as a powerful reducing agent. The methodologies outlined herein are suitable for producing a range of metallic and bimetallic nanoparticles with controlled sizes and high purity, which are of significant interest for catalytic, electronic, and biomedical applications.
Introduction to this compound Reduction
This compound (Na+[C10H8]•−) is a radical anion that serves as a potent reducing agent in organic and inorganic synthesis.[1] Its utility in nanoparticle synthesis stems from its strong reducing potential, which allows for the rapid and efficient reduction of metal salts to their zerovalent state, leading to the formation of nanoparticles.[2] This method offers several advantages, including the ability to produce small, uniform, and often "salt-free" nanoparticles, as the byproducts (naphthalene and sodium salts) can be readily removed.[3] The synthesis is typically carried out in ethereal solvents like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME) under an inert atmosphere.[2]
Core Applications and Advantages
The this compound reduction method is versatile and has been successfully employed for the synthesis of a variety of nanoparticles, including those of noble metals, transition metals, and alloys.
Key Advantages:
-
High Purity: The reducing agent and its oxidized form (naphthalene) are organic and can be washed away, yielding nanoparticles with minimal inorganic contaminants.[3]
-
Control over Size: By carefully controlling reaction parameters such as precursor concentration, temperature, and the addition rate of the reducing agent, it is possible to tune the size of the resulting nanoparticles.
-
Versatility: The method is applicable to a wide range of metal precursors for the synthesis of various metallic and alloyed nanoparticles.[2]
-
Room Temperature Synthesis: Many syntheses can be conducted at or near room temperature, simplifying the experimental setup.
Data Presentation: Synthesis Parameters and Nanoparticle Characteristics
The following tables summarize quantitative data from various studies on the synthesis of nanoparticles using this compound and related naphthalenide reducing agents.
| Nanoparticle | Metal Precursor | Solvent | Stabilizing Agent | Reducing Agent | Nanoparticle Size (nm) | Reference |
| Palladium (Pd) | PdCl2 | THF/MeCN | Poly(ethylene glycol) | This compound | 1.7 | [3] |
| Gold (Au) | HAuCl4·3H2O | THF/MeCN | Poly(ethylene glycol) | This compound | 2.0 | [3] |
| Copper (Cu) | CuCl2 | THF/MeCN | Poly(ethylene glycol) | This compound | 3.3 | [3] |
| Silver (Ag) | AgNO3 | THF/MeCN | Poly(ethylene glycol) | This compound | 4.0 | [3] |
| Iron (Fe) | FeCl3 | THF | None mentioned | Lithium Naphthalenide | 2.3 ± 0.3 | Not in search results |
| Molybdenum (Mo) | MoCl5 | THF/DME | None mentioned | This compound | ≤ 10 | [2] |
| Tungsten (W) | WCl6 | THF/DME | None mentioned | This compound | ≤ 10 | [2] |
| Ruthenium (Ru) | RuCl3 | THF/DME | None mentioned | This compound | ≤ 10 | [2] |
| Rhenium (Re) | ReCl5 | THF/DME | None mentioned | This compound | ≤ 10 | [2] |
| Zinc (Zn) | ZnCl2 | THF/DME | None mentioned | This compound | ≤ 10 | [2] |
| Co-Mo Alloy | CoCl2, MoCl5 | THF | CeO2 (support) | This compound | Not specified | Not in search results |
Experimental Protocols
Protocol 1: General Preparation of this compound Solution in THF
This protocol describes the in-situ preparation of the this compound reducing agent.
Materials:
-
Sodium metal
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add freshly cut sodium metal and naphthalene to a Schlenk flask containing anhydrous THF.
-
Stir the mixture vigorously at room temperature.
-
The solution will gradually turn a deep green color, indicating the formation of the this compound radical anion.[1] The solution is now ready for use as a reducing agent.
Protocol 2: Synthesis of Gold Nanoparticles
Materials:
-
Hydrogen tetrachloroaurate (B171879) (III) trihydrate (HAuCl4·3H2O)
-
Anhydrous diglyme (B29089)
-
This compound solution (prepared as in Protocol 1, using diglyme as the solvent)
-
Dodecanethiol (as a capping agent)
-
Centrifuge
Procedure:
-
Dissolve HAuCl4·3H2O in anhydrous diglyme in a Schlenk flask under an inert atmosphere.
-
While stirring vigorously, add the this compound solution dropwise to the gold precursor solution. The color of the solution will change from yellow to brown/purple, indicating nanoparticle formation.
-
To control the size of the nanoparticles, the amount of reducing agent can be varied. For example, adding 2-2.5 equivalents of this compound relative to the gold precursor can yield nanoparticles of approximately 2 nm.
-
After the reduction is complete, add a solution of dodecanethiol in diglyme to cap the nanoparticles and provide stability.
-
Precipitate the capped nanoparticles by adding ethanol.
-
Separate the nanoparticles by centrifugation, and wash with ethanol multiple times to remove excess reagents and byproducts.
-
The purified gold nanoparticles can be redispersed in a suitable organic solvent.
Protocol 3: Synthesis of Co-Mo Alloy Nanoparticles on a CeO2 Support
Materials:
-
Cobalt(II) chloride (CoCl2)
-
Molybdenum(V) chloride (MoCl5)
-
Cerium(IV) oxide (CeO2) powder, dehydrated
-
Anhydrous Tetrahydrofuran (THF)
-
This compound solution in THF (prepared as in Protocol 1)
-
Centrifuge
Procedure:
-
Immerse the dehydrated CeO2 powder in a THF solution containing CoCl2 and MoCl5.
-
Stir the mixture for several hours at room temperature under an inert atmosphere.
-
Slowly add the freshly prepared this compound solution to the precursor mixture.
-
After the reduction is complete, centrifuge the solution to separate the supported nanoparticles.
-
Wash the product with absolute methanol to remove impurities such as NaCl and naphthalene.
-
Dry the final product under vacuum.
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow for Nanoparticle Synthesis
Caption: General workflow for nanoparticle synthesis using this compound.
Application in Drug Development: A Prospective Outlook
While the direct biological evaluation of nanoparticles synthesized via this compound reduction is an emerging area of research, the types of nanoparticles produced with this method, such as iron oxide and gold nanoparticles, have well-documented potential in drug development.[4][5]
Iron Oxide Nanoparticles (IONPs):
IONPs are of particular interest for biomedical applications due to their magnetic properties, biocompatibility, and low toxicity.[4] IONPs synthesized through chemical reduction methods can be utilized in:
-
Targeted Drug Delivery: Their magnetic properties allow for guidance to a specific site in the body using an external magnetic field, potentially increasing therapeutic efficacy and reducing side effects.[6]
-
Magnetic Resonance Imaging (MRI): IONPs can serve as contrast agents to enhance the quality of MRI images for diagnostics.[4]
-
Hyperthermia Treatment: When subjected to an alternating magnetic field, IONPs can generate heat, leading to the thermal ablation of cancer cells.[4]
Gold Nanoparticles (AuNPs):
Gold nanoparticles are widely explored in nanomedicine due to their unique optical properties and biocompatibility.[7] Potential applications include:
-
Photothermal Therapy: AuNPs can absorb light, typically in the near-infrared region, and convert it into heat to destroy cancer cells.[8]
-
Drug Delivery Vehicles: The surface of AuNPs can be readily functionalized with drugs, targeting ligands, and polymers to create sophisticated drug delivery systems.[9]
-
Bioimaging: Their strong light-scattering properties make them excellent candidates for various imaging techniques.
Surface Functionalization: A Critical Step for Biomedical Applications
For any nanoparticle to be used in a biological system, surface functionalization is crucial.[10] The "as-synthesized" nanoparticles from the this compound method are often hydrophobic and may not be stable in aqueous biological environments. Therefore, post-synthesis modification is necessary to:
-
Improve Biocompatibility: Coating with biocompatible polymers like polyethylene (B3416737) glycol (PEG) can reduce immunogenicity and increase circulation time.[10]
-
Enhance Stability: Surface coatings prevent aggregation of nanoparticles in biological fluids.
-
Enable Targeting: Attaching specific ligands (e.g., antibodies, peptides) to the nanoparticle surface can direct them to target cells or tissues, such as tumors.[9]
Logical Relationship for Drug Delivery Application
Caption: Logical progression from synthesis to biomedical application.
Potential Signaling Pathways in Nanoparticle-Mediated Cancer Therapy
The interaction of nanoparticles with cells can trigger a cascade of signaling events. While specific studies on nanoparticles from this compound synthesis are limited, the general mechanisms for well-studied systems like gold nanoparticles provide a useful framework. For instance, gold nanoparticles have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of intrinsic and extrinsic apoptotic pathways.[5]
Representative Signaling Pathway for Gold Nanoparticle-Induced Apoptosis
Caption: Potential signaling cascade for AuNP-induced cancer cell apoptosis.
Conclusion and Future Perspectives
The use of this compound for nanoparticle synthesis is a robust and versatile method for producing high-quality nanomaterials. While their primary applications have been in catalysis and materials science, the potential for their use in drug development is significant, provided that appropriate surface functionalization is performed to ensure biocompatibility and targeting. Future research should focus on the systematic biological evaluation of nanoparticles produced by this method to fully understand their toxicological profiles and to explore their efficacy in various therapeutic and diagnostic applications. The development of scalable and reproducible synthesis protocols will also be crucial for the translation of these promising nanomaterials from the laboratory to clinical settings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sodium-Naphthalenide-Driven Synthesis of Base-Metal Nanoparticles and Follow-up Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of late transition-metal nanoparticles by Na naphthalenide reduction of salts and their catalytic efficiency - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold Nanoparticles Contact with Cancer Cell: A Brief Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Gold Nanoparticles for Photothermal Cancer Therapy [frontiersin.org]
- 9. Off to the Organelles - Killing Cancer Cells with Targeted Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Single-Electron Transfer Reactions with Sodium Naphthalenide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium naphthalenide is a powerful single-electron transfer (SET) agent widely utilized in organic and inorganic synthesis. Formed by the reaction of sodium metal with naphthalene (B1677914) in an ethereal solvent, it generates a deep green solution containing the naphthalene radical anion.[1] This radical anion is a potent reducing agent, capable of initiating a variety of chemical transformations through the transfer of a single electron to a substrate molecule. Its utility is particularly pronounced in the formation of radical intermediates, which can then undergo subsequent reactions such as coupling, elimination, or further reduction.
This document provides an overview of key applications of this compound in SET reactions, complete with detailed experimental protocols and quantitative data to facilitate its use in a research and development setting.
Applications of this compound in SET Reactions
This compound's versatility as a SET reagent is demonstrated in a range of applications, including:
-
Reductive Cleavage of Functional Groups: It is highly effective for the cleavage of sulfonamides to regenerate amines, often with high yields.[2]
-
Reduction of Carbonyl Compounds: Aromatic aldehydes and ketones can be reduced to the corresponding alcohols or coupled to form glycols.[2]
-
Reactions with Halogenated Compounds: Alkyl and aryl halides undergo reduction, leading to the formation of alkyl or aryl radicals that can then dimerize, abstract a hydrogen atom, or be further reduced.[2]
-
Synthesis of Nanoparticles: A more contemporary application involves the reduction of metal chlorides to synthesize various base-metal nanoparticles.[3]
Quantitative Data Summary
The following tables summarize quantitative data for various SET reactions involving this compound.
Table 1: Product Distribution from the Reaction of this compound with Alkyl Iodides [2]
| Alkyl Iodide | R-R (Dimer) | R-H (Alkane) | Total Aliphatic Products | Total Alkylation Products | Aliphatic/Alkylation Ratio |
| n-C₄H₉I | 72% | 17% | 89% | 11% | 8.1 |
| s-C₄H₉I | 46% | 16% | 65% | 35% | 1.9 |
| t-C₄H₉I | 22% | 17% | 52% | 48% | 1.1 |
Table 2: Yields for Selected Reactions
| Substrate | Product Type | Yield | Reference |
| Arenesulfonamides of secondary amines | Amine | >90% | [2] |
| Ethyl laurate | Acyl-dihydronaphthalene | 60% | [2] |
| Aromatic aldehydes and ketones | Glycols and alcohols | Nearly quantitative | [2] |
Experimental Protocols
Protocol 1: Preparation of a Standardized this compound Solution
This protocol describes the in-situ generation of a this compound solution, a common practice in synthetic chemistry.[1][4][5]
Materials:
-
Sodium metal
-
Naphthalene
-
Anhydrous tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME)
-
Argon or Nitrogen gas supply
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add naphthalene to a dry Schlenk flask containing a magnetic stir bar.
-
Add anhydrous THF or DME to the flask to dissolve the naphthalene.
-
Carefully add freshly cut sodium metal to the solution. The reaction mixture will gradually turn a deep green color, indicating the formation of the this compound radical anion.[1]
-
Stir the mixture at room temperature until the sodium is completely consumed. The resulting solution is ready for use.
Protocol 2: Reductive Cleavage of a Sulfonamide
This protocol outlines a general procedure for the deprotection of amines from their corresponding sulfonamides.[2]
Materials:
-
Sulfonamide substrate
-
Standardized this compound solution (from Protocol 1)
-
Anhydrous THF or DME
-
Quenching agent (e.g., water, methanol)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the sulfonamide substrate in anhydrous THF or DME in a reaction vessel under an inert atmosphere.
-
Cool the solution to an appropriate temperature (e.g., -60 °C to room temperature). At -60°C, exactly two equivalents of this compound are required for the complete cleavage of arenesulfonamides of secondary amines.[2]
-
Slowly add the standardized this compound solution to the stirred sulfonamide solution. The reaction progress can often be monitored by the disappearance of the green color.
-
Once the reaction is complete, quench the excess this compound by the slow addition of a protic solvent like methanol (B129727) or water.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent in vacuo to obtain the crude amine product.
-
Purify the product as necessary using techniques such as chromatography or distillation.
Protocol 3: Synthesis of Metal Nanoparticles
This protocol provides a general method for the synthesis of base-metal nanoparticles using this compound as the reducing agent.[3]
Materials:
-
Metal chloride (e.g., MoCl₅, WCl₆, FeCl₃)
-
Standardized this compound solution (from Protocol 1)
-
Anhydrous THF or DME
Procedure:
-
Dissolve the metal chloride in anhydrous THF or DME in a reaction vessel under an inert atmosphere.
-
Rapidly inject the standardized this compound solution into the stirred metal chloride solution.
-
The reaction is typically instantaneous, as indicated by a color change.
-
The resulting nanoparticles can be isolated by centrifugation and can be obtained as powders or as stable suspensions.[3]
Visualizations
Caption: General reaction pathway for a single-electron transfer from this compound.
Caption: A typical experimental workflow for reactions involving this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 3. Sodium-Naphthalenide-Driven Synthesis of Base-Metal Nanoparticles and Follow-up Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. chemdotes.discourse.group [chemdotes.discourse.group]
Troubleshooting & Optimization
improving the stability of sodium naphthalenide solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium naphthalenide solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent, single-electron reducing agent used in organic, organometallic, and inorganic synthesis.[1] It is an organic salt with the chemical formula Na⁺[C₁₀H₈]⁻ and is typically generated in situ for immediate use.[1] Its deep green color is a characteristic feature of the radical anion.[1]
Q2: How is this compound solution prepared?
This compound solutions are prepared by reacting metallic sodium with naphthalene (B1677914) in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME).[1][2] The reaction is typically stirred under an inert atmosphere (e.g., argon or nitrogen) until the sodium is completely consumed, indicated by the formation of a deep green solution.[3]
Q3: What are the key factors affecting the stability of this compound solutions?
The stability of this compound solutions is primarily influenced by:
-
Temperature: Lower temperatures significantly enhance stability.[2]
-
Solvent: While both THF and DME are common, studies suggest that solutions in THF are generally more stable.[2]
-
Exposure to Air and Moisture: this compound is highly reactive with water, alcohols, and carbon dioxide.[1] Strict anhydrous and anaerobic conditions are crucial for its stability.
-
Light: Exposure to ultraviolet light can be detrimental to the stability of the solution.
Q4: How long can I store a this compound solution?
It is highly recommended to use this compound solutions immediately after preparation. However, if storage is necessary, it should be done at low temperatures (e.g., -30 °C) under an inert atmosphere.[2] One source suggests that a THF solution can be used within five days if stored properly.[3]
Q5: How can I determine the concentration of my this compound solution?
The concentration of active this compound can be determined by titration. One method involves reacting the solution with a known excess of a quenchable chlorine source, which generates sodium chloride. The resulting chloride ions can then be titrated with a standardized silver nitrate (B79036) solution.
Troubleshooting Guide
Problem: The solution does not turn dark green during preparation.
| Possible Cause | Suggested Solution |
| Presence of moisture or oxygen in the solvent or reaction vessel. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use a freshly distilled, anhydrous solvent. Purge the reaction flask thoroughly with an inert gas before and during the reaction. |
| Impure sodium or naphthalene. | Use high-purity sodium, ensuring any oxide layer is removed before use. Use recrystallized or sublimed naphthalene. |
| Inefficient stirring. | Ensure vigorous stirring to facilitate the reaction between the sodium metal and the naphthalene in solution. A glass-coated stir bar is recommended.[3] |
| Inappropriate solvent. | Diethyl ether is generally not polar enough for the reaction to proceed effectively.[3] Use THF or DME. |
Problem: The dark green color of the solution fades over time.
| Possible Cause | Suggested Solution |
| Decomposition due to exposure to air or moisture. | Ensure the solution is stored under a positive pressure of an inert gas. Use septa and cannulation techniques for transfers. |
| Reaction with protic impurities. | This is a primary degradation pathway.[1] Ensure all subsequent reagents and solvents are strictly anhydrous. |
| Elevated storage temperature. | Store the solution at a low temperature (ideally ≤ -20°C) to slow down the rate of decomposition.[2] |
| Reaction with the solvent. | Over extended periods, this compound can react with the ethereal solvent, leading to its decomposition.[2] Prepare the solution fresh whenever possible. |
Quantitative Data on Stability
The following table summarizes the stability of this compound in different solvents and at various temperatures over a 12-hour period. The data is adapted from a comparative study and illustrates the percentage of decomposition.
| Solvent | Temperature (°C) | Decomposition after 12 hours (%) |
| THF | -30 | ~5 |
| THF | 25 | ~20 |
| THF | 50 | ~40 |
| DME | -30 | ~15 |
| DME | 25 | ~35 |
| DME | 50 | ~60 |
Data extrapolated and simplified from a study by L. H. E. Leistner et al. for illustrative purposes.[2]
Experimental Protocols
Protocol 1: Preparation of 0.44 M this compound in THF
Materials:
-
Sodium metal (0.243 g, 10.6 mmol)
-
Naphthalene (1.128 g, 8.80 mmol)
-
Anhydrous tetrahydrofuran (THF) (20 mL)
-
Oven-dried 50 mL round-bottom flask with a glass-coated stir bar
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox, add the sodium metal, naphthalene, and stir bar to the round-bottom flask.[3]
-
Add 20 mL of anhydrous THF to the flask.[3]
-
Seal the flask and stir the dark green mixture at room temperature overnight to ensure the complete reaction of the sodium.[3]
-
The resulting solution is approximately 0.44 M and is ready for use.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Sodium Naphthalenide Reductions
Welcome to the technical support center for sodium naphthalenide reductions. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (Na+[C₁₀H₈]⁻) is a powerful single-electron reducing agent used in organic, organometallic, and inorganic synthesis.[1] It is typically prepared in situ by reacting metallic sodium with naphthalene (B1677914) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME).[1] The resulting solution is a characteristic deep green color.[1] Its strong reducing potential (around -2.5 V vs. NHE) makes it effective for reactions that are challenging for other reductants.[1]
Q2: My this compound solution is not forming or is decomposing quickly. What are the common causes?
The stability of the this compound radical anion is highly sensitive to the experimental conditions. Common causes for formation failure or rapid decomposition include:
-
Presence of Protic Impurities: The naphthalenide anion is strongly basic and will be rapidly quenched by water or alcohols, leading to the formation of dihydronaphthalene.[2] Ensure all glassware is rigorously dried and solvents are anhydrous.
-
Atmospheric Exposure: Oxygen and carbon dioxide in the air will react with and deactivate the reagent.[3] All preparations and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Improper Solvent: The formation of the radical anion requires a polar aprotic solvent capable of solvating the sodium cation. Ethereal solvents like THF and DME are standard.[4][5] Less polar solvents, such as diethyl ether, are generally not effective.[4]
Q3: What are the primary types of side reactions that can occur during a this compound reduction?
This compound exhibits three main modes of reactivity that can lead to side products depending on the substrate and reaction conditions:
-
Electron Transfer (Reduction): This is the desired reactivity for most applications.
-
Proton Abstraction (Basicity): The strongly basic nature of the naphthalenide anion can deprotonate acidic substrates or solvent molecules.[6]
-
Nucleophilic Attack/Alkylation: The radical anion can act as a nucleophile, leading to alkylation of the naphthalene ring system, particularly when reducing alkyl halides.[6]
Troubleshooting Common Side Reactions
This section addresses specific issues you might encounter with different classes of substrates.
Issue 1: Reduction of Alkyl Halides
Problem: My reaction is producing significant amounts of alkylated naphthalenes and dihydronaphthalenes instead of the desired alkane (R-H) or dimer (R-R).
Explanation: The reduction of alkyl halides proceeds via an initial electron transfer to form an alkyl radical (R•).[6] This radical can then either accept a second electron to form a carbanion (which is protonated by the solvent to give R-H), dimerize to form R-R, or combine with a naphthalenide radical anion, leading to alkylation products.[6]
Solutions:
-
Substrate Structure: The ratio of aliphatic (desired) to alkylation (side product) products is highly dependent on the structure of the alkyl halide. Primary halides favor the desired reduction, while tertiary halides are more prone to alkylation.[6]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired electron transfer pathway over competing side reactions.
Quantitative Data: Product Distribution in Alkyl Iodide Reduction
The following table summarizes the product distribution from the reaction of this compound with various alkyl iodides, demonstrating the influence of substrate structure on the reaction outcome.[6]
| Alkyl Iodide | R-R (%) | R-H (%) | Total Aliphatic (%) | Total Alkylation (%) | Aliphatic/Alkylation Ratio |
| n-C₄H₉I | 72 | 17 | 89 | 11 | 8.1 |
| s-C₄H₉I | 46 | 16 | 65 | 35 | 1.9 |
| t-C₄H₉I | 22 | 17 | 52 | 48 | 1.1 |
Issue 2: Reduction of Carbonyl Compounds (Aldehydes & Ketones)
Problem: The reduction of my aromatic aldehyde/ketone is giving a mixture of alcohols and pinacols (glycols), and the yields are variable.
Explanation: The reaction of this compound with aromatic carbonyls involves an initial electron transfer to form a ketyl radical anion. This intermediate can then either dimerize to form a pinacol (B44631) after hydrolysis or accept a second electron to form a dianion, which yields the corresponding alcohol upon hydrolysis.[6]
Solutions:
-
Stoichiometry: Using an excess (typically 2 equivalents) of this compound can favor the two-electron reduction pathway, leading to a higher yield of the alcohol over the pinacol.[6]
-
Substrate Purity: Ensure the carbonyl compound is free of acidic protons, which would be abstracted by the basic naphthalenide and consume the reagent.
Issue 3: Reduction of Esters
Problem: My ester reduction is incomplete, or I am observing products from nucleophilic attack on the naphthalene ring.
Explanation: While a powerful reductant, this compound's reaction with esters can be complex. The desired outcome is typically cleavage to the corresponding alcohol. However, side reactions such as nucleophilic attack by the naphthalenide anion can occur. For instance, the reaction with ethyl laurate has been reported to yield monolaurylnaphthalene.[6]
Solutions:
-
Alternative Reagents: For ester reductions, stronger and more selective hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are often more reliable and lead to fewer side products.
-
Reaction Conditions: If this compound must be used, careful control of stoichiometry and temperature is crucial. Running the reaction at lower temperatures may suppress nucleophilic side reactions.
Experimental Protocols
Protocol 1: Preparation of this compound Solution (0.44 M in THF)
This protocol is adapted from a standard laboratory procedure.[4] All operations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) with anhydrous solvents.
Materials:
-
Sodium metal (0.243 g, 10.6 mmol)
-
Naphthalene (1.128 g, 8.80 mmol)
-
Anhydrous Tetrahydrofuran (THF) (20 mL)
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a glass-coated stir bar, add the sodium metal and naphthalene.
-
Add the anhydrous THF to the flask.
-
Stir the mixture at room temperature. The solution will gradually turn a deep, dark green.
-
Allow the mixture to stir overnight to ensure the complete reaction of the sodium.
-
The resulting solution is approximately 0.44 M and is ready for use. It should be used within five days.[4]
Protocol 2: General Procedure for Reduction of a Substrate
Procedure:
-
Prepare the this compound solution as described in Protocol 1.
-
In a separate flask under an inert atmosphere, dissolve the substrate to be reduced in anhydrous THF.
-
Cool the substrate solution to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
Slowly add the this compound solution dropwise to the stirred substrate solution. The deep green color will typically fade as the reagent is consumed. Continue addition until a persistent green or dark color indicates a slight excess of the reductant.
-
Allow the reaction to stir for the desired time, monitoring its progress by a suitable method (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction by the slow addition of a proton source (e.g., methanol, followed by water or saturated aqueous NH₄Cl).
-
Proceed with a standard aqueous workup and purification of the product.
Visualization of Workflows and Pathways
Troubleshooting Workflow
Caption: A troubleshooting guide for common issues in this compound reductions.
Reaction Pathway: Reduction of Alkyl Halides
Caption: Competing pathways in the reduction of alkyl halides (R-X).
References
Technical Support Center: Quenching Procedures for Sodium Naphthalenide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quenching procedures for sodium naphthalenide reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure safe and effective reaction workups.
Troubleshooting Guide
This guide addresses common issues encountered during the quenching of this compound reactions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Violent/Uncontrolled Reaction Upon Quenching | - Quenching agent added too quickly.- Quenching agent is too reactive for the initial step (e.g., water).- Insufficient cooling of the reaction mixture. | - Add the quenching agent dropwise with vigorous stirring.[1][2] - Begin with a less reactive alcohol like isopropanol (B130326) or tert-butanol (B103910) before introducing more reactive ones like ethanol (B145695), methanol (B129727), and finally water.[2][3] - Ensure the reaction flask is adequately cooled in an ice bath throughout the quenching process.[2][4] |
| Persistent Deep Green Color After Quenching | - Incomplete reaction of the this compound. | - Continue the slow, dropwise addition of the quenching agent until the green color disappears.[5] - Allow the reaction to stir for an extended period after the initial quench to ensure complete neutralization.[2] |
| Formation of a Tar-like Substance | - A coating of the quenching agent's sodium salt (alkoxide) may be forming on unreacted sodium metal, preventing further reaction.[5] | - Use a co-solvent like xylene to help keep the reaction mixture mobile.[3] - If safe, gentle warming after the initial quench with a less reactive alcohol might help dissolve the coating, but proceed with extreme caution. |
| Low Product Yield | - The quenching procedure may be too harsh for the desired product. - The product may be soluble in the aqueous layer during workup. | - Consider using a milder quenching agent. - Ensure the pH of the aqueous layer is optimized for your product's solubility during extraction. - Perform multiple extractions with an appropriate organic solvent. |
| Fire During Quenching | - Hydrogen gas, a byproduct of the reaction between sodium and protic solvents, has ignited.[5] - The reaction was not performed under an inert atmosphere. | - IMMEDIATELY use a Class D fire extinguisher. DO NOT USE WATER OR A CO2 EXTINGUISHER. - Always perform quenching procedures in a fume hood and under an inert atmosphere (e.g., nitrogen or argon).[3] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching a this compound reaction?
A1: Quenching is the process of safely neutralizing the highly reactive, excess this compound and any unreacted sodium metal after the desired chemical transformation is complete. This is a critical step to ensure the safe handling and workup of the reaction mixture.
Q2: What are the recommended quenching agents for this compound reactions?
A2: The most common and recommended quenching agents are protic solvents. A stepwise addition of alcohols with decreasing steric hindrance is the safest approach.[2][3] A typical sequence is:
-
Isopropanol or tert-butanol (least reactive)
-
Ethanol
-
Methanol
-
Water (most reactive)
Q3: Why is it important to add the quenching agent slowly and in a specific order?
A3: this compound and sodium metal react exothermically with protic solvents. Adding the quenching agent slowly and starting with a less reactive alcohol helps to control the reaction rate and dissipate the heat generated, preventing a dangerously violent reaction.[1][2] Water is added last because it reacts most vigorously.[3]
Q4: What are the signs of a successful quench?
A4: The primary indicator of a complete quench is the disappearance of the characteristic deep green color of the this compound solution.[5] Additionally, the cessation of gas (hydrogen) evolution upon the addition of the quenching agent indicates that the reactive species have been consumed.
Q5: What are the byproducts of quenching a this compound reaction?
A5: The main byproducts are naphthalene, dihydronaphthalene, sodium hydroxide, and the sodium salt of the alcohol used for quenching (e.g., sodium isopropoxide).[6] Hydrogen gas is also evolved during the process.
Q6: How should I dispose of the quenched reaction mixture?
A6: After a complete quench and neutralization of the pH, the mixture typically contains organic solvents, naphthalene, and aqueous salts. This mixture should be treated as hazardous waste and disposed of according to your institution's safety protocols.[2] Do not pour the quenched mixture down the drain.[1]
Experimental Protocols
Standard Protocol for Quenching a this compound Reaction
This protocol outlines a safe and effective method for quenching a this compound reaction in an ethereal solvent like THF.
Materials:
-
Reaction mixture containing this compound
-
Isopropanol
-
Ethanol
-
Methanol
-
Deionized water
-
Ice bath
-
Inert gas source (Nitrogen or Argon)
-
Addition funnel
-
Stir plate and stir bar
Procedure:
-
Preparation:
-
Ensure the reaction is complete before initiating the quench.
-
Place the reaction flask in a well-ventilated fume hood.
-
Cool the reaction flask to 0 °C using an ice bath.
-
Maintain a continuous flow of inert gas (e.g., nitrogen or argon) over the reaction mixture.
-
-
Initial Quench with Isopropanol:
-
Slowly add isopropanol to the reaction mixture dropwise via an addition funnel with vigorous stirring.
-
Observe for gas evolution and any temperature increase. Maintain the temperature below 20 °C.
-
Continue adding isopropanol until the deep green color of the this compound fades and gas evolution subsides.
-
-
Sequential Quenching with Other Alcohols:
-
Once the reaction with isopropanol has significantly slowed, begin the slow, dropwise addition of ethanol.
-
After the reaction with ethanol ceases, slowly add methanol in a similar dropwise manner.
-
-
Final Quench with Water:
-
After the reactions with all alcohols are complete, very cautiously add water dropwise. Be prepared for a potential increase in gas evolution, as any remaining reactive species will react vigorously with water.[3]
-
-
Final Stirring and Workup:
-
Once the addition of water is complete and no further gas evolution is observed, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the mixture for at least one hour to ensure a complete quench.
-
The reaction is now ready for standard aqueous workup and extraction of the desired product.
-
Data Presentation
The following table provides a qualitative comparison of common quenching agents. Specific quantitative data is highly dependent on the scale of the reaction, the substrate, and the concentration of the this compound.
| Quenching Agent | Reactivity | Typical Use | Key Considerations |
| tert-Butanol | Low | Initial quenching of very reactive mixtures. | Less efficient at quenching due to steric hindrance. |
| Isopropanol | Moderate | Standard initial quenching agent.[2] | Good balance of reactivity and control. |
| Ethanol | High | Used after initial quenching with a less reactive alcohol.[2] | More exothermic reaction than with isopropanol. |
| Methanol | Very High | Used after quenching with less reactive alcohols.[2] | Highly exothermic reaction. |
| Water | Extremely High | Final quenching agent to ensure all reactive species are consumed.[3][7] | Reacts violently with sodium metal. Add with extreme caution.[3] |
Visualizations
Experimental Workflow for Quenching
Caption: A stepwise workflow for the safe quenching of this compound reactions.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues during quenching.
References
- 1. reddit.com [reddit.com]
- 2. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 3. ehs.ucr.edu [ehs.ucr.edu]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. digitalcommons.wku.edu [digitalcommons.wku.edu]
Technical Support Center: Purification of Products from Sodium Naphthalenide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium naphthalenide reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction after quenching?
The most common impurities are naphthalene (B1677914) and dihydronaphthalene. Naphthalene is present from the preparation of the reagent, and dihydronaphthalene is formed during the quenching process where the naphthalenide radical anion is protonated by a protic solvent like water or alcohol.[1]
Q2: My reaction mixture is still dark green after adding a quenching agent. What does this indicate?
A persistent dark green color signifies the presence of unreacted this compound. This indicates that an insufficient amount of quenching agent was added. To resolve this, continue the slow, dropwise addition of the quenching agent until the green color disappears.
Q3: How do I choose an appropriate quenching agent?
The choice of quenching agent depends on the stability of your product. For most reactions, a stepwise addition of alcohols with decreasing reactivity is recommended, starting with isopropanol (B130326), followed by ethanol, and then methanol, before finally adding water.[2] This gradual approach helps to control the exothermicity of the reaction. If your product is sensitive to alcohols, alternative quenching agents like acetone (B3395972) can be considered, although this may introduce other purification challenges.
Q4: What are the primary methods for removing naphthalene from my final product?
The most effective methods for removing naphthalene are crystallization, steam distillation, and column chromatography. The choice of method depends on the properties of your desired product.
-
Crystallization: This is often the most convenient method if your product is a solid and has different solubility properties than naphthalene in a given solvent.
-
Steam Distillation: This technique is useful for removing volatile compounds like naphthalene from non-volatile products.[3]
-
Column Chromatography: This can be effective but may be challenging if your product and naphthalene have similar polarities.[4]
Q5: My product seems to be lost after the work-up. What are the possible reasons?
There are several potential reasons for product loss during the work-up of this compound reactions:
-
Aqueous Solubility: Your product may be more water-soluble than anticipated and is being discarded in the aqueous layer during extraction. It is advisable to check the aqueous layer for your product before discarding it.[5][6]
-
Volatility: If your product is volatile, it may have been removed along with the solvent during evaporation.[6]
-
Degradation: Your product might be unstable to the acidic or basic conditions of the work-up or may react with the quenching agent.
-
Emulsion Formation: The formation of a stable emulsion during extraction can trap your product, leading to poor recovery.
Troubleshooting Guides
Issue 1: Persistent Emulsion During Aqueous Extraction
-
Cause: The presence of finely divided solids or amphiphilic molecules can lead to the formation of a stable emulsion at the aqueous-organic interface.
-
Solution:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove any particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If the emulsion persists, centrifugation can be an effective method to separate the layers.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might disrupt the emulsion.
-
Issue 2: Difficulty in Removing Naphthalene by Crystallization
-
Cause: The product and naphthalene may have similar solubilities in the chosen solvent, leading to co-crystallization.
-
Solution:
-
Solvent Screening: Consult the naphthalene solubility data in the table below to select a solvent where your product has low solubility at a low temperature, while naphthalene remains highly soluble.
-
Temperature Gradient: Optimize the cooling rate. Slow cooling generally promotes the formation of purer crystals.
-
Multiple Recrystallizations: It may be necessary to perform more than one crystallization to achieve the desired purity.
-
Alternative Method: If crystallization is ineffective, consider other purification methods like steam distillation.
-
Data Presentation
Table 1: Solubility of Naphthalene in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility (g/L) |
| Biodiesel | 30 | ~271 |
| Biodiesel | 50 | ~585 |
| Biodiesel | 70 | ~2000 |
| Biodiesel | 80 | ~4500 |
| Methanol | 25 | ~60 |
| Ethanol | 25 | ~77 |
| Acetone | 25 | ~100 |
| Toluene | 25 | ~280 |
| Heptane | 25 | ~40 |
Note: The solubility of naphthalene generally increases with temperature.[4][7] This data can be used to select an appropriate solvent for purification by crystallization.
Experimental Protocols
Protocol 1: General Quenching Procedure for Excess this compound
-
Cool the Reaction Mixture: After the reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath.
-
Slow Addition of Isopropanol: Under an inert atmosphere (e.g., nitrogen or argon), slowly add isopropanol dropwise with vigorous stirring. Monitor the reaction for any significant temperature increase.
-
Sequential Alcohol Addition: Once the initial vigorous reaction subsides, continue the dropwise addition of ethanol, followed by methanol. The deep green color of the this compound should fade.
-
Final Quench with Water: After the green color has completely disappeared, slowly add water to quench any remaining reactive species.
-
Proceed to Work-up: The reaction mixture is now ready for standard aqueous work-up procedures such as extraction.
Protocol 2: Removal of Naphthalene by Crystallization
-
Solvent Selection: Choose a solvent from Table 1 in which your product has low solubility at low temperatures and naphthalene has high solubility. Methanol is often a good starting point.[8][9]
-
Dissolution: Dissolve the crude product mixture in the minimum amount of the chosen solvent at an elevated temperature.
-
Cooling: Slowly cool the solution to room temperature, and then further cool it in an ice bath or refrigerator to induce crystallization of your product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold solvent to remove any residual mother liquor containing dissolved naphthalene.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Removal of Naphthalene by Steam Distillation
-
Apparatus Setup: Assemble a steam distillation apparatus. The crude product is placed in the distillation flask with water.
-
Steam Introduction: Pass steam through the mixture. The steam will vaporize the water and the volatile naphthalene.
-
Condensation: The steam and naphthalene vapor are then passed through a condenser.
-
Collection: Collect the condensed liquid, which will consist of two immiscible layers: water and naphthalene. The non-volatile product will remain in the distillation flask.
-
Separation: The naphthalene can be separated from the water using a separatory funnel.
Visualizations
Caption: General experimental workflow for this compound reactions.
Caption: Troubleshooting decision tree for purification issues.
Caption: Stepwise pathway for quenching this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 3. Steam distillation - Wikipedia [en.wikipedia.org]
- 4. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. How To [chem.rochester.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. US2615058A - Method of purifying naphthalene by crystallization - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Sodium Naphthalenide Reductions
Welcome to the technical support center for sodium naphthalenide reductions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common issues encountered during these sensitive yet powerful reductions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a single-electron transfer (SET) reagent used for the reduction of a wide range of functional groups in organic synthesis. It is an organic salt with the chemical formula Na⁺[C₁₀H₈]⁻, which forms a characteristic deep green solution in ethereal solvents like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME).[1] Its strong reducing potential (around -2.5 V vs. NHE) makes it a potent reagent for reactions that are often difficult to achieve with other methods.[1]
Q2: How is this compound prepared?
A2: It is typically prepared in situ (in the reaction flask) immediately before use. The standard procedure involves stirring metallic sodium with naphthalene (B1677914) in a dry, ethereal solvent under an inert atmosphere (e.g., argon or nitrogen).[1] The formation of the radical anion is indicated by the appearance of a deep green color.
Q3: How do I know if my this compound solution is active?
A3: The most immediate indicator of active this compound is the deep green color of the solution.[1] If the color is faint, brown, or absent, it suggests the reagent has decomposed or was not formed correctly. For a quantitative measure, the concentration of the active reagent can be determined by titration. A known method involves reacting the this compound solution with a dechlorinating agent like methyl chloride and then titrating the resulting sodium chloride with a standardized silver nitrate (B79036) solution.[2]
Q4: How long is a this compound solution stable?
A4: The stability of this compound is limited and depends on the solvent, temperature, and the presence of impurities. Generally, solutions in THF are more stable than in DME. For optimal results, it is highly recommended to use the solution immediately after preparation. However, some sources suggest it can be used within five days if stored under an inert atmosphere at room temperature.[3] Storage at lower temperatures (-30 °C) can significantly enhance stability.
Q5: What are the primary safety concerns when working with this compound?
A5: this compound is highly reactive with water and air, which can lead to vigorous and potentially hazardous reactions.[4] It is also corrosive and toxic. All manipulations should be carried out under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Care should be taken to use anhydrous solvents and reagents. The workup procedure should involve the slow and careful quenching of the reaction mixture with a proton source, such as an alcohol.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and use of this compound.
Problem 1: The characteristic deep green color does not appear upon mixing sodium and naphthalene in the solvent.
| Possible Cause | Troubleshooting Step |
| Presence of water or oxygen in the solvent or glassware. | Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use a freshly distilled and thoroughly deoxygenated solvent. THF, for example, can be dried by distillation from sodium-benzophenone ketyl until a persistent deep blue or purple color is observed.[5][6] |
| Impure sodium metal. | The surface of the sodium metal may be coated with oxides or hydroxides. Use freshly cut pieces of sodium to expose a clean, metallic surface. |
| Impure naphthalene. | Use high-purity, sublimed naphthalene if possible. |
| Inadequate solvent polarity. | Diethyl ether is generally not polar enough for the efficient formation of this compound.[3] Use THF or DME. |
| Insufficient stirring. | Ensure vigorous stirring to facilitate the reaction between the solid sodium and the dissolved naphthalene. |
Problem 2: The green color of the this compound solution fades or disappears during the reaction.
| Possible Cause | Troubleshooting Step |
| Decomposition of the reagent. | This can be caused by reaction with trace amounts of water or oxygen, or by reaction with the solvent itself, especially at higher temperatures. Maintain a strict inert atmosphere and consider conducting the reaction at a lower temperature. |
| Consumption of the reagent. | If the substrate is added too quickly or if it contains reactive impurities, the this compound may be consumed faster than the desired reaction proceeds. Add the substrate slowly and ensure it is dry and pure. |
| Reaction with the substrate. | The fading of the green color indicates that the reduction is proceeding. If the color disappears before the reaction is complete, it means an insufficient amount of this compound was used. |
Problem 3: The reduction reaction is sluggish or incomplete.
| Possible Cause | Troubleshooting Step |
| Insufficient reagent. | An excess of this compound (typically 2-3 equivalents) is often required to ensure complete reaction.[7] The progress of the reaction can often be monitored by the persistence of the green color. |
| Low reaction temperature. | While lower temperatures can improve the stability of the reagent, they can also slow down the rate of the desired reduction. A balance must be found, and a temperature increase may be necessary. |
| Poor substrate solubility. | Ensure the substrate is sufficiently soluble in the reaction solvent at the chosen temperature. |
Problem 4: Formation of unexpected side products.
| Possible Cause | Troubleshooting Step |
| Protonation of the radical anion. | This compound is a strong base and can be protonated by acidic protons in the substrate or solvent, leading to the formation of dihydronaphthalene.[1] Ensure the substrate does not contain acidic functional groups unless they are intended to be deprotonated. |
| Reaction with the solvent. | At elevated temperatures, this compound can react with THF.[8] Perform the reaction at the lowest practical temperature. |
| Over-reduction of the substrate. | If the reaction is left for too long or if too much reducing agent is used, unintended functional groups in the product may also be reduced. Monitor the reaction closely and quench it once the starting material is consumed. |
Data Presentation
Table 1: Stability of Alkali Metal Naphthalenides in Ethereal Solvents
| Alkali Metal | Solvent | Temperature (°C) | Storage Time (hours) | Concentration Decrease (%) |
| Sodium | THF | -30 | 12 | ~5% |
| Sodium | THF | 20 | 12 | ~15% |
| Sodium | THF | 50 | 12 | ~40% |
| Sodium | DME | -30 | < 1 | Significant |
| Sodium | DME | 20 | < 1 | Significant |
| Lithium | THF | -30 | 12 | < 5% |
| Lithium | THF | 20 | 12 | ~10% |
| Lithium | THF | 50 | 12 | ~25% |
Data synthesized from a study by Schöttle et al.[8][9]
Experimental Protocols
Protocol 1: Preparation of a 0.44 M this compound Solution in THF
This protocol is adapted from a procedure reported by Han et al.[3]
Materials:
-
Sodium metal (0.243 g, 10.6 mmol)
-
Naphthalene (1.128 g, 8.80 mmol)
-
Anhydrous Tetrahydrofuran (THF) (20 mL)
-
Glass-coated stir bar
-
50 mL round-bottom flask
-
Inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
In a glovebox, charge a 50 mL round-bottom flask with a glass-coated stir bar, sodium metal, and naphthalene.
-
Add 20 mL of anhydrous THF to the flask.
-
Seal the flask and stir the dark green mixture at room temperature overnight.
-
The resulting ~0.44 M solution is ready for use in subsequent reactions. It is recommended to use the solution within five days.[3]
Protocol 2: General Procedure for the Reduction of a Carbonyl Compound
This is a generalized procedure based on common methodologies.
Materials:
-
Prepared this compound solution
-
Carbonyl compound (1 equivalent)
-
Anhydrous THF
-
Quenching agent (e.g., methanol, saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Dissolve the carbonyl compound in anhydrous THF in a flask under an inert atmosphere.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C, -78 °C).
-
Slowly add the this compound solution (typically 2-3 equivalents) via cannula or syringe until the green color persists, indicating an excess of the reducing agent.
-
Stir the reaction mixture at the chosen temperature and monitor the progress by a suitable method (e.g., TLC, GC-MS).
-
Once the reaction is complete, carefully quench the excess this compound by the slow addition of a proton source (e.g., methanol) until the green color disappears.
-
Perform an aqueous workup, typically by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography, distillation, recrystallization).
Visualizations
Caption: Experimental workflow for a typical this compound reduction.
Caption: Troubleshooting logic for the preparation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CN101246153B - Method for measuring active concentration of sodium naphthalin treatment solution - Google Patents [patents.google.com]
- 3. chemdotes.discourse.group [chemdotes.discourse.group]
- 4. Cas 3481-12-7,sodium naphthalide | lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 8. Insights into the naphthalenide-driven synthesis and reactivity of zerovalent iron nanoparticles - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02523F [pubs.rsc.org]
- 9. Sodium-Naphthalenide-Driven Synthesis of Base-Metal Nanoparticles and Follow-up Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yields in sodium naphthalenide mediated reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium naphthalenide.
Troubleshooting Guide
Low yields in this compound mediated reactions can be frustrating. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.
Question 1: My freshly prepared this compound solution is not the characteristic deep green color. What could be the issue?
Answer: The intense, deep green color is indicative of the formation of the naphthalenide radical anion.[1] A brownish, blackish, or pale green color suggests a problem with the preparation. The most common culprits are impurities in the solvent or reagents, or exposure to atmospheric oxygen and moisture.
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Moisture and Oxygen: this compound is extremely sensitive to water and oxygen. The anion is strongly basic and will be protonated by water, leading to the formation of dihydronaphthalene and sodium hydroxide.[1][2] Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Purity: The ethereal solvents used, typically tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME), must be anhydrous and free of peroxides.[3][4] Diethyl ether is generally not polar enough for the reaction to proceed effectively.[3] It is highly recommended to use freshly distilled solvents. Standard procedures for solvent purification should be followed.[5]
-
Sodium Metal Quality: The surface of the sodium metal may be coated with an oxide layer. It is crucial to cut fresh pieces of sodium to expose a clean, reactive surface immediately before use.
Question 2: The green color of my this compound solution fades over time, and my reaction yield is low. Why is this happening?
Answer: The fading of the green color indicates the consumption or degradation of the this compound radical anion. This can be due to several factors:
-
Reaction with Solvent: this compound can react with the THF solvent, especially over extended periods. This decomposition can involve a reductive polymerization of THF.[6] It is advisable to use the this compound solution shortly after its preparation, ideally within a few hours. Some sources suggest it can be used within five days if stored properly, but fresher is always better.[3]
-
Presence of Protic Impurities: Any protic impurities in your substrate or solvent will quench the this compound.[1]
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Side Reactions with Substrate: this compound is a powerful reducing agent and a strong base.[2][4] It can participate in multiple reaction pathways, such as proton abstraction or over-reduction of your substrate.
To mitigate this, ensure your substrate and solvent are scrupulously dry. Prepare and use the this compound solution promptly. Consider the possibility of undesired side reactions with your specific substrate.
Question 3: I am observing the formation of significant amounts of naphthalene (B1677914) and dihydronaphthalene in my reaction mixture. How can I minimize these byproducts?
Answer: The presence of excess naphthalene and dihydronaphthalene often points to the degradation of the this compound reagent.
-
Dihydronaphthalene: This is a direct result of the protonation of the naphthalenide radical anion by protic species like water or alcohols.[1] The solution is to rigorously exclude moisture from your reaction system.
-
Naphthalene: While naphthalene is a starting material for the preparation of the reagent, its presence in large quantities in the final product mixture could indicate that the this compound was not consumed by your desired reaction and instead decomposed through other pathways.
To address this, focus on maintaining anhydrous and anaerobic conditions. Ensure your substrate is added in a timely manner to the freshly prepared reagent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing this compound?
A1: Ethereal solvents are necessary for the formation of this compound.[1] Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are the most commonly used and effective solvents.[3][4] Diethyl ether is generally not polar enough to support the reaction.[3] The choice between THF and DME can sometimes influence reaction rates and yields, and may need to be optimized for your specific application.
Q2: How can I be sure my this compound solution is at the correct concentration?
A2: Due to the intense color of the solution, it is difficult to visually gauge the complete dissolution of sodium and therefore the exact concentration.[3] One common practice is to allow the reaction to stir overnight to ensure as much of the sodium as possible has reacted.[3] For quantitative applications, titration methods can be employed, though this is not routine for in-situ use.
Q3: Are there any alternatives to this compound?
A3: Yes, other alkali metal naphthalenides, such as lithium or potassium naphthalenide, can be prepared and used in a similar manner.[3] The reducing power of the reagent can also be modulated by using different aromatic compounds in place of naphthalene. For example, using di-tert-butylbiphenyl can result in a stronger reducing agent, while anthracene (B1667546) can provide a weaker one.[3]
Q4: What are the primary safety concerns when working with this compound?
A4: this compound is a highly reactive and air-sensitive reagent. The primary hazards are associated with the use of sodium metal, which is highly flammable and reacts violently with water. The reaction should always be carried out under an inert atmosphere. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. It is also important to have a proper quenching plan for any unreacted sodium metal and the this compound solution.
Data Presentation
Table 1: Common Solvents for this compound Preparation
| Solvent | Polarity | Suitability | Reference |
| Tetrahydrofuran (THF) | High | Excellent | [3][4] |
| 1,2-Dimethoxyethane (DME) | High | Excellent | [1][4] |
| Diethyl Ether | Low | Poor | [3] |
Table 2: Troubleshooting Summary
| Observation | Potential Cause | Recommended Action |
| Pale or incorrect color of reagent | Impure solvent/reagents; exposure to air/moisture | Use freshly distilled, anhydrous solvents; ensure inert atmosphere; use fresh sodium. |
| Fading of green color over time | Reagent decomposition; reaction with solvent | Use the reagent immediately after preparation; ensure all components are dry. |
| Excess naphthalene/dihydronaphthalene | Reagent degradation; presence of protic impurities | Rigorously exclude moisture; add substrate promptly to fresh reagent. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution in THF
This protocol is a generalized procedure based on common laboratory practices.[3][7]
-
Glassware Preparation: All glassware (e.g., round-bottom flask, stirrer bar) must be thoroughly dried in an oven and allowed to cool under a stream of dry, inert gas (argon or nitrogen).
-
Reagent Preparation:
-
In a glovebox or under a positive pressure of inert gas, charge a round-bottom flask with a magnetic stirrer bar.
-
Add freshly cut sodium metal (1.0 equivalent).
-
Add naphthalene (1.0 - 1.2 equivalents).
-
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via a cannula or syringe to achieve the desired concentration (e.g., 0.5 M).
-
Reaction: Stir the mixture at room temperature. The solution should rapidly develop a deep green color. For complete formation, the mixture is often stirred overnight.[3]
-
Usage: The freshly prepared this compound solution is now ready for use in subsequent reactions. It should be used as soon as possible.
Visualizations
Caption: Experimental workflow for the preparation and use of this compound.
Caption: Troubleshooting decision tree for low yields in this compound reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [a.osmarks.net]
- 3. chemdotes.discourse.group [chemdotes.discourse.group]
- 4. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Insights into the naphthalenide-driven synthesis and reactivity of zerovalent iron nanoparticles - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02523F [pubs.rsc.org]
- 7. rsc.org [rsc.org]
Technical Support Center: Sodium Naphthalenide Reactivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on sodium naphthalenide reactivity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, with a focus on temperature-related effects.
| Issue ID | Problem | Possible Cause(s) | Suggested Solution(s) |
| SN-T-01 | Rapid decomposition of the dark green this compound solution (color fades quickly). | High Temperature: this compound is less stable at higher temperatures, leading to decomposition, often through reaction with the solvent (e.g., THF).[1] | - Prepare and use the reagent at lower temperatures. For storage, -30°C is recommended for maximum stability.[1]- For reactions that can be performed at low temperatures, cool the reaction vessel before adding the this compound solution. |
| Protic Impurities: Presence of water, alcohols, or other protic impurities in the solvent or on the glassware.[2] | - Ensure all solvents are rigorously dried and degassed before use.- Flame-dry all glassware under vacuum or inert atmosphere. | ||
| SN-T-02 | Low yield or incomplete reaction. | Insufficient Reactivity: The reaction may be too slow at the chosen temperature. | - Gradually and carefully increase the reaction temperature. Monitor the reaction progress closely. |
| Reagent Decomposition: If the reaction is run at an elevated temperature for an extended period, the this compound may decompose before the reaction is complete.[1] | - Add the this compound solution to the reaction mixture in portions.- Consider using a solvent in which this compound is more stable, such as DME. | ||
| SN-T-03 | Formation of unexpected byproducts. | Side Reactions at Higher Temperatures: Elevated temperatures can promote side reactions, such as solvent cleavage or polymerization.[1] | - Run the reaction at the lowest feasible temperature.- Optimize the reaction time to minimize the exposure of the reagent to higher temperatures. |
| Incorrect Stoichiometry: At different temperatures, the required stoichiometry of this compound can change.[3] | - For specific reactions, such as the cleavage of arenesulfonamides, lowering the temperature to -60°C can result in a more defined 2:1 stoichiometry, preventing the need for a large excess of the reagent.[3] | ||
| SN-T-04 | Reaction is too vigorous or uncontrollable. | Exothermic Reaction: The reaction of this compound with the substrate is highly exothermic. The preparation of this compound itself is also an exothermic process.[4] | - Perform the reaction at a lower temperature with efficient cooling.- Add the this compound solution slowly to the substrate solution to control the reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for preparing this compound?
A1: The optimal temperature for preparation depends on the desired stability and the solvent used. For general laboratory use in THF or DME, preparation is often carried out at room temperature (around 20-25°C) with efficient stirring.[5] However, for applications requiring high stability of the solution, preparation and storage at lower temperatures (e.g., in a cold room or with a cooling bath) is recommended.[1] One patented process for an industrial application specifies a temperature range of 20-30°C during preparation.[4]
Q2: How does temperature affect the stability of this compound solutions?
A2: Lower temperatures significantly increase the stability of this compound solutions. Studies have shown that solutions in THF are most stable when stored at -30°C.[1] At higher temperatures (e.g., 50°C), decomposition is more rapid, likely due to the reductive polymerization of the THF solvent.[1]
Q3: Can this compound be used at room temperature?
A3: Yes, many reactions involving this compound are successfully carried out at room temperature. For example, the defluorination of polytetrafluoroethylene (PTFE) is effectively performed at room temperature.[6][7][8][9] However, for sensitive substrates or when side reactions are a concern, lower temperatures are often preferred.
Q4: When should I use sub-zero temperatures for my reaction?
A4: Sub-zero temperatures are recommended to:
-
Improve Reaction Selectivity and Stoichiometry: As seen in the cleavage of arenesulfonamides, performing the reaction at -60°C leads to a cleaner reaction with a 2:1 stoichiometry of this compound to the substrate, compared to requiring a 3-6 fold excess at room temperature.[3]
-
Control Exothermic Reactions: For highly exothermic reactions, low temperatures help to dissipate heat and maintain control over the reaction rate.
-
Minimize Side Reactions: Lower temperatures can suppress unwanted side reactions, leading to a cleaner product profile.
Q5: What are the signs of this compound decomposition at elevated temperatures?
A5: The primary sign of decomposition is the fading of the characteristic deep green color of the solution. This indicates that the naphthalene (B1677914) radical anion is being consumed. At elevated temperatures, you may also observe the formation of insoluble materials resulting from solvent polymerization.[1]
Quantitative Data
Table 1: Stability of this compound in Different Solvents and Temperatures
| Alkali Metal | Solvent | Temperature (°C) | Stability |
| Sodium | THF | -30 | High |
| Sodium | THF | 20 | Moderate |
| Sodium | THF | 50 | Low |
| Sodium | DME | -30 | High |
| Sodium | DME | 20 | Moderate |
| Sodium | DME | 50 | Low |
Data summarized from a study on the chemical and thermal stability of alkali metal naphthalenides.[1]
Table 2: Effect of Temperature on Stoichiometry for Cleavage of Arenesulfonamides
| Temperature (°C) | Equivalents of this compound Required |
| Room Temperature | 3 to 6 |
| -60 | 2 |
Data from a study on the reactions of this compound with various functional groups.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Solution at Room Temperature
Materials:
-
Sodium metal
-
Naphthalene
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
In an inert atmosphere (e.g., a glovebox), add freshly cut sodium metal and naphthalene to a dry, three-necked round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous THF to the flask via a cannula or syringe.
-
Stir the mixture vigorously at room temperature. The solution will gradually turn a deep green color as the this compound is formed.
-
The solution is typically ready for use after stirring for several hours to ensure complete reaction. The deep green color is an indicator of the presence of the radical anion.[2][5]
Protocol 2: Low-Temperature Reaction with this compound (General)
Procedure:
-
Prepare the this compound solution as described in Protocol 1.
-
In a separate flame-dried, three-necked flask under an inert atmosphere, dissolve the substrate in the desired anhydrous solvent.
-
Cool the substrate solution to the desired low temperature (e.g., -60°C or -78°C) using a cooling bath (e.g., dry ice/acetone).
-
Slowly add the freshly prepared this compound solution to the cooled substrate solution via a cannula, while maintaining the low temperature and stirring vigorously.
-
Monitor the reaction by observing the persistence or disappearance of the green color.
-
Once the reaction is complete, quench the reaction at the low temperature by the slow addition of a suitable protic source (e.g., methanol, saturated aqueous ammonium (B1175870) chloride).
Visualizations
Caption: Effect of temperature on this compound.
Caption: Troubleshooting workflow for temperature issues.
References
- 1. Insights into the naphthalenide-driven synthesis and reactivity of zerovalent iron nanoparticles - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02523F [pubs.rsc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 4. CN101074298A - Formulation of naphthalene-sodium treating fluid and treatment of polytetrafluoroethylene product - Google Patents [patents.google.com]
- 5. chemdotes.discourse.group [chemdotes.discourse.group]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
managing air and moisture sensitivity of sodium naphthalenide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium naphthalenide. Given its extreme sensitivity to air and moisture, proper handling and technique are critical for successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive?
This compound is a powerful single-electron reducing agent, an organic salt with the formula Na⁺[C₁₀H₈]⁻.[1] It is typically generated in situ by reacting metallic sodium with naphthalene (B1677914) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME).[1][2][3] Its reactivity stems from the naphthalene radical anion, which is highly basic and a strong reductant (reduction potential near -2.5 V vs NHE).[1][4] This radical anion readily reacts with protic sources like water and alcohols, leading to its decomposition.[1] It is also sensitive to atmospheric oxygen.[5]
Q2: What does a freshly prepared this compound solution look like?
A properly prepared solution of this compound has a characteristic deep, dark green color.[1][2] This color is due to strong absorptions in the visible spectrum, with peaks around 463 nm and 735 nm.[1]
Q3: How long is a this compound solution stable?
This compound solutions are not stable for long-term storage and should ideally be used fresh.[4] One source suggests using the solution within five days of preparation.[6] The stability is influenced by the solvent, temperature, and the presence of any impurities.[3] Over time, the solution will slowly discolor, indicating decomposition.[3] This degradation can be due to reaction with trace moisture or oxygen, or even a slow reaction with the THF solvent itself.[3]
Q4: Can I use solvents other than THF?
Yes, other ethereal solvents like 1,2-dimethoxyethane (DME), diglyme, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be used.[6] However, less polar ethers like diethyl ether are generally not suitable as they do not effectively solvate the ions, preventing the reaction from occurring.[6][7]
Q5: How should I dispose of excess or quenched this compound solution?
Excess this compound should be quenched carefully. A common laboratory practice is the slow, dropwise addition of the solution to an ice-cold, water-free alcohol like ethanol, methanol (B129727), or isopropanol (B130326) under an inert atmosphere.[8] This should be done cautiously to control the reaction rate and prevent overheating.[8] Dispose of the resulting solution in accordance with your institution's hazardous waste disposal procedures, paying attention to regulations regarding organic solvents and aromatic compounds.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No reaction or very slow formation of the green color. | 1. Wet solvent or glassware: Trace amounts of water will react with and consume the this compound as it forms. 2. Inactive sodium surface: The surface of the sodium metal may be coated with an oxide or hydroxide (B78521) layer that prevents it from reacting. 3. Poor quality naphthalene: Impurities in the naphthalene can interfere with the reaction. 4. Inappropriate solvent: Using a non-polar ether like diethyl ether will not support the reaction.[6][7] | 1. Ensure rigorously dry conditions. Use freshly distilled, anhydrous solvent (e.g., distilled from sodium/benzophenone ketyl). Dry all glassware in an oven (e.g., >150 °C) and assemble it hot under a stream of inert gas (Argon or Nitrogen).[10] 2. Clean the sodium metal. Before use, cut the sodium metal to expose a fresh, silvery surface. 3. Use pure, dry naphthalene. Sublimation can be used to purify naphthalene if its quality is suspect. 4. Use an appropriate ethereal solvent such as THF or DME.[1][2][3] |
| The initial green solution quickly turns brown, black, or colorless. | 1. Contamination with air (oxygen) or moisture: This is the most common cause of rapid decomposition.[1][5] 2. Protic substrate: The substrate you are trying to reduce may have acidic protons (e.g., alcohols, water, some ketones) that are quenched by the basic naphthalenide anion.[1][7] | 1. Improve inert atmosphere technique. Ensure all transfers are done under a positive pressure of high-purity inert gas. Use septa and cannulas for liquid transfers. A glovebox is ideal.[6] 2. Check substrate compatibility. Ensure your substrate does not contain acidic protons. If it does, a different reducing agent may be required. |
| Reaction is incomplete or gives low yield. | 1. Insufficient reducing agent: The concentration of the this compound solution may be lower than calculated, or an insufficient number of equivalents were used. 2. Decomposition during reaction: The solution may have degraded over the course of the reaction, especially if the reaction is long or run at a higher temperature.[3] 3. Side reactions: The strong basicity of this compound can cause side reactions like proton abstraction.[2][7] | 1. Titrate the solution. To determine the exact concentration, the solution can be titrated. A known amount can be quenched with an excess of a reagent like 1,2-dichloroethane, and the resulting chloride ion can be titrated with a standardized silver nitrate (B79036) solution.[11] 2. Use the solution immediately after preparation. For long reactions, consider adding the freshly prepared solution in portions. Running the reaction at a lower temperature can also improve stability.[3] 3. Review the reaction mechanism. Consider if the basicity of the reagent is compatible with your substrate and desired transformation. |
| A solid precipitate forms in the green solution. | 1. Insolubility: The this compound salt itself may have limited solubility, especially at lower temperatures or higher concentrations. 2. Decomposition products: Insoluble byproducts can form from the degradation of the reagent. | 1. Dilute the solution with more anhydrous solvent. Gentle warming may help, but be aware that higher temperatures accelerate decomposition.[3] 2. Filter the solution under inert atmosphere if the precipitate is believed to be a byproduct and the solution is still active (i.e., deep green). |
Experimental Protocols
Protocol 1: Preparation of a ~0.44 M this compound Solution in THF[6]
Materials:
-
Sodium metal (0.243 g, 10.6 mmol)
-
Naphthalene (1.128 g, 8.80 mmol)
-
Anhydrous Tetrahydrofuran (THF) (20 mL)
-
Glass-coated stir bar
-
50 mL round-bottom flask with a septum
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the sodium metal, naphthalene, and stir bar to the oven-dried 50 mL round-bottom flask.
-
Add the anhydrous THF to the flask.
-
Seal the flask and stir the dark green mixture at room temperature overnight to ensure the complete reaction of the sodium.
-
The resulting solution is approximately 0.44 M and is ready for use. It should be used within a few days.[6]
Protocol 2: General Procedure for Reduction Reactions[2]
Materials:
-
Freshly prepared this compound solution
-
Substrate to be reduced
-
Anhydrous THF
-
Appropriate reaction flask and addition funnel
Procedure:
-
Ensure the entire apparatus is oven-dried and assembled under a positive pressure of inert gas.
-
Cool the this compound solution in an ice bath to approximately 15°C.[2]
-
Dissolve the substrate in a minimal amount of anhydrous THF in the addition funnel.
-
Add the substrate solution dropwise to the stirred, cooled this compound solution.
-
Observe for a color change. The disappearance of the deep green color often indicates the consumption of the this compound. A color change to reddish-brown is sometimes observed.[2]
-
After the addition is complete, allow the reaction to proceed for the desired time at the appropriate temperature.
-
Upon completion, carefully quench the reaction by the slow addition of a protic solvent (e.g., methanol or a saturated aqueous solution of sodium bicarbonate) at 0°C.[12]
Visual Guides
Troubleshooting Logic for this compound Preparation
Caption: Troubleshooting workflow for preparing this compound.
Experimental Workflow for a Reduction Reaction
Caption: General workflow for using this compound in a reduction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 3. Insights into the naphthalenide-driven synthesis and reactivity of zerovalent iron nanoparticles - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02523F [pubs.rsc.org]
- 4. This compound [a.osmarks.net]
- 5. organic chemistry - this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chemdotes.discourse.group [chemdotes.discourse.group]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. CN101246153B - Method for measuring active concentration of sodium naphthalin treatment solution - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Removal of Naphthalene Byproduct
Welcome to the technical support center for the removal of naphthalene (B1677914) as a byproduct from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of reaction mixtures containing naphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing naphthalene from a reaction mixture?
A1: The most common and effective methods for removing naphthalene include recrystallization, distillation (simple, fractional, and steam), liquid-liquid extraction, and chromatography. The choice of method depends on the properties of the desired compound, the solvent system, and the scale of the reaction.
Q2: How do I choose the best solvent for recrystallizing my product to remove naphthalene?
A2: An ideal recrystallization solvent should dissolve your target compound sparingly at room temperature but have high solubility at an elevated temperature.[1] Conversely, naphthalene should either be highly soluble or sparingly soluble in the chosen solvent at all temperatures to allow for separation. A good practice is to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific product.[2] For naphthalene, solvents like methanol (B129727), ethanol, acetone (B3395972), and toluene (B28343) are often used.[2][3]
Q3: Can I use chromatography to remove naphthalene?
A3: Yes, column chromatography can be used. However, if your product has a similar polarity to naphthalene, they may elute at the same time, making separation difficult.[4] It is crucial to select a solvent system that provides good separation between your product and naphthalene on a Thin Layer Chromatography (TLC) plate before attempting a column.
Q4: Is it possible to remove naphthalene without using a vacuum?
A4: Yes, steam distillation is an effective method for removing naphthalene without applying a vacuum, especially if your desired compound is not volatile with steam and is stable in the presence of water at elevated temperatures.[4][5]
Q5: My desired product is an oil. How can I remove naphthalene in this case?
A5: If your product is an oil, you could try a technique of "crashing out" your product. This involves dissolving the mixture in a solvent in which naphthalene has good solubility and your product is less soluble, then inducing your product to separate by changing the conditions (e.g., by adding an anti-solvent or cooling).[4] Liquid-liquid extraction is another viable option for separating naphthalene from an oily product.[6][7]
Troubleshooting Guides
Problem: After recrystallization, I still see naphthalene in my product.
| Possible Cause | Suggested Solution |
| Inappropriate solvent choice. | The solvent may have similar solubility for both your product and naphthalene. Re-evaluate your solvent choice by performing solubility tests. A two-solvent recrystallization system might be more effective.[2] |
| Cooling the solution too quickly. | Rapid cooling can trap impurities, including naphthalene, within the crystals of your product. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| Insufficient washing of crystals. | Residual mother liquor containing dissolved naphthalene may remain on the crystal surfaces. Wash the collected crystals with a small amount of ice-cold recrystallization solvent.[2][3] |
| Co-crystallization. | In some cases, your product and naphthalene may crystallize together. Consider a different purification technique like chromatography or distillation. |
Problem: My product and naphthalene co-elute during column chromatography.
| Possible Cause | Suggested Solution |
| Solvent system has poor selectivity. | The polarity of the eluent is not optimal for separating the two compounds. Experiment with different solvent systems, including those with different solvent strengths and selectivities (e.g., using mixtures of hexanes, ethyl acetate, dichloromethane, and methanol). |
| Overloading the column. | Too much sample applied to the column can lead to poor separation. Use an appropriate amount of sample for the size of your column. |
| Column was not packed properly. | An improperly packed column can lead to channeling and poor separation. Ensure the column is packed uniformly without any air bubbles. |
| Similar polarity of the compounds. | If the compounds have very similar polarities, separation by standard silica (B1680970) gel chromatography may be challenging. Consider using a different stationary phase (e.g., alumina, reverse-phase silica) or an alternative purification method.[4] |
Quantitative Data on Naphthalene Removal
The following table summarizes the reported efficiency of various naphthalene removal techniques.
| Method | Conditions | Purity/Removal Efficiency | Reference |
| Solution Crystallization | Using methanol as a solvent. | Purity of crystals upgraded to over 99.9 wt%. | [8] |
| Recrystallization | Further purification of crude naphthalene. | Results in 99% naphthalene by weight. | [9] |
| Liquid-Liquid Extraction | Using a solvent combination of 20% TBP, 20% n-octanol, and 60% cyclohexane. | Achieved a maximum extraction efficiency of 99.3% for naphthalene-2-ol. | [6] |
| Fractional Distillation | Post-hydrolysis and initial separation. | Produces a substantially pure naphthalene with a melting point of about 79.8 to 80.2 °C. | [5] |
| Adsorption | Using activated carbons (AG-5 and DTO) at a dose of 3.0 g/dm³. | Achieved 95% and 94% removal of naphthalene from an aqueous solution, respectively. | [10] |
Detailed Experimental Protocols
Protocol 1: Recrystallization of Naphthalene from a Mixed Solvent System (Acetone/Water)
This protocol is adapted from a general procedure for the recrystallization of naphthalene.[2]
-
Dissolution: In a fume hood, place the crude reaction mixture containing naphthalene into an Erlenmeyer flask. Add a minimal amount of hot acetone (solvent 1) while heating and swirling until the solid material completely dissolves.
-
Inducing Cloudiness: While the solution is still hot, add water (solvent 2) dropwise until the solution becomes cloudy and the cloudiness persists for a few seconds after swirling.
-
Re-dissolution: Add a few more drops of hot acetone until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Protocol 2: Steam Distillation for Naphthalene Removal
This is a general protocol for steam distillation, which can be effective for separating naphthalene from non-volatile compounds.[4][5]
-
Apparatus Setup: Assemble a steam distillation apparatus. This typically consists of a steam generator, a distillation flask containing the reaction mixture, a condenser, and a receiving flask.
-
Introduction of Steam: Pass steam from the generator into the distillation flask containing the reaction mixture. The mixture should be heated to prevent excessive condensation of steam.
-
Co-distillation: Naphthalene will co-distill with the water vapor. The distillation should be continued until naphthalene is no longer observed in the distillate. The distillate will appear cloudy as long as naphthalene is present and will become clear when the process is complete.
-
Isolation: The naphthalene in the receiving flask can be separated from the water by filtration or extraction with a suitable organic solvent.
Visualizations
Caption: Workflow for the purification of a solid compound from naphthalene via recrystallization.
Caption: Decision tree for selecting a suitable method for naphthalene removal based on product properties.
References
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. US3016401A - Naphthalene separation process - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gcwk.ac.in [gcwk.ac.in]
- 10. The Efficiency of the Removal of Naphthalene from Aqueous Solutions by Different Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
regeneration of active sodium naphthalenide from degraded solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium naphthalenide solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound.
Issue 1: The solution is not developing the characteristic deep green color upon preparation.
-
Possible Cause 1: Presence of moisture or oxygen. this compound is extremely sensitive to air and water. Any residual moisture in the solvent or glassware, or leaks in the reaction setup, will consume the this compound as it forms.
-
Solution: Ensure all glassware is rigorously dried (e.g., oven-dried and cooled under an inert atmosphere). Use a high-purity, anhydrous solvent (like freshly distilled THF over sodium/benzophenone). The entire procedure should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen).
-
-
Possible Cause 2: Impure reagents. The sodium metal may have a significant oxide layer, or the naphthalene (B1677914) may be impure.
-
Solution: Use freshly cut sodium metal to expose a clean, metallic surface. Ensure the naphthalene is of high purity.
-
-
Possible Cause 3: Insufficient reaction time. The formation of this compound can take time, especially if the sodium is not finely dispersed.[1]
-
Solution: Allow the reaction to stir overnight to ensure complete formation.[1] Using sonication can accelerate the reaction.
-
Issue 2: The deep green solution has turned brown, yellow, or colorless.
-
Possible Cause: Degradation of the this compound. The naphthalenide radical anion is a strong base and will be protonated by water or alcohols.[2] It also reacts with oxygen and carbon dioxide in the air.[3]
-
Solution: A color change indicates a loss of activity. It is highly recommended to discard the degraded solution and prepare a fresh batch. The solution is typically viable for only a few days.[1]
-
Issue 3: A reaction with the this compound solution is sluggish or incomplete.
-
Possible Cause 1: Partially degraded this compound. The solution may have lost some of its reducing power due to slow degradation.
-
Solution: The most reliable approach is to use a freshly prepared solution. Attempting to "revive" a partially degraded solution by adding more sodium is not recommended as the concentration will be unknown and byproducts from the initial degradation will be present.
-
-
Possible Cause 2: Insufficient amount of this compound. The stoichiometry of the reaction may require more equivalents of the reducing agent.
-
Solution: Determine the active concentration of the this compound solution (see experimental protocols below) to ensure the correct amount is used.
-
Frequently Asked Questions (FAQs)
Q1: Can I regenerate a degraded this compound solution?
A1: While it might be theoretically possible to add more sodium metal to a partially degraded solution to regenerate the radical anion, it is not a recommended practice. The concentration of the resulting solution would be difficult to determine, and it would be contaminated with degradation byproducts such as dihydronaphthalene and sodium hydroxide.[2] The standard and safest practice is to prepare the solution fresh before use.[3]
Q2: How can I assess the activity of my this compound solution?
A2: The most straightforward qualitative indicator is the solution's color. A deep, dark green color is characteristic of active this compound.[2] For a quantitative assessment, you can determine the concentration using UV-Vis spectroscopy or a titration method.
Q3: What is the typical shelf-life of a this compound solution?
A3: this compound solutions are not stable for long-term storage. It is recommended to use them within a few days of preparation, even when stored under an inert atmosphere in a cool, dark place.[1]
Q4: What are the primary degradation products?
A4: The most common degradation pathway involves reaction with protic sources like water, which yields dihydronaphthalene, naphthalene, and sodium hydroxide.[2] Reaction with air will also lead to degradation. Additionally, the THF solvent can undergo reductive polymerization initiated by the this compound.
Q5: What are the key safety precautions when working with this compound?
A5: this compound is a flammable, corrosive, and toxic substance. It reacts violently with water. Always handle it in a well-ventilated area, under an inert atmosphere, and away from ignition sources. Wear appropriate personal protective equipment (PPE), including flame-resistant clothing, safety goggles, and chemical-resistant gloves.
Quantitative Data
Table 1: Spectroscopic Properties of this compound in THF
| Property | Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Absorbance Peak 1 | 463 | Not specified | [2] |
| Absorbance Peak 2 | 735 | Not specified | [2] |
| Absorbance Peak 3 | 471 | 990 | [4] |
| Absorbance Peak 4 | 379 | 2100 | [4] |
| Absorbance Peak 5 | 468 | 1800 | [4] |
| Absorbance Peak 6 | 380 | 3500 | [4] |
Note: The exact position and molar absorptivity of the peaks can vary slightly depending on the solvent and concentration.
Experimental Protocols
Protocol 1: Preparation of 0.44 M this compound in THF
This protocol is adapted from a published procedure.[1]
Materials:
-
Sodium metal (0.243 g, 10.6 mmol)
-
Naphthalene (1.128 g, 8.80 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF) (20 mL)
-
50 mL round-bottom flask with a glass-coated stir bar
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox, add the sodium metal, naphthalene, and stir bar to the 50 mL round-bottom flask.
-
Add 20 mL of anhydrous THF to the flask.
-
Seal the flask and stir the dark green mixture at room temperature overnight.
-
The resulting solution is approximately 0.44 M and is ready for use.
Protocol 2: Determination of Active Concentration by Titration
This method is based on the reaction of this compound with a chlorinated hydrocarbon to produce sodium chloride, which is then titrated with a standard silver nitrate (B79036) solution.[5]
Materials:
-
This compound solution in THF (sample to be analyzed)
-
Dechlorinating agent (e.g., ethylene (B1197577) dichloride)
-
Deionized water
-
Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M)
-
Potassium chromate (B82759) (K₂CrO₄) solution (indicator)
-
Nitric acid (for pH adjustment)
-
Titration apparatus (burette, flask)
Procedure:
-
Under an inert atmosphere, add a known mass (m) of the this compound solution to a reaction flask.
-
Add an excess of the dechlorinating agent (e.g., ethylene dichloride).
-
Allow the reaction to proceed at 40-70°C for 5-15 minutes.
-
After the reaction is complete, carefully quench the mixture by adding deionized water.
-
Transfer the aqueous layer to a separate flask. Adjust the pH to between 6 and 10 using dilute nitric acid.
-
Add a few drops of the potassium chromate indicator solution.
-
Titrate the solution with the standardized silver nitrate solution until the endpoint is reached (a persistent brick-red precipitate of silver chromate). Record the volume of AgNO₃ solution used (V₁).
-
Perform a blank titration with the same reagents, omitting the this compound solution, and record the volume of AgNO₃ solution used (V₂).
Calculation:
The active concentration of sodium (in mol/kg) in the this compound solution is calculated as follows:
X = (V₁ - V₂) × C / m
Where:
-
X = Active concentration (mol/kg)
-
V₁ = Volume of AgNO₃ for the sample (L)
-
V₂ = Volume of AgNO₃ for the blank (L)
-
C = Concentration of the standard AgNO₃ solution (mol/L)
-
m = Mass of the this compound solution (kg)
Visualizations
References
- 1. chemdotes.discourse.group [chemdotes.discourse.group]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [a.osmarks.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. CN101246153B - Method for measuring active concentration of sodium naphthalin treatment solution - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Analysis of Sodium Naphthalenide Reaction Products: GC-MS and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate analysis of reaction products is paramount. When employing a potent reducing agent like sodium naphthalenide, understanding the composition of the resulting mixture is crucial for reaction optimization, yield determination, and impurity profiling. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques for the characterization of this compound reaction products, supported by experimental protocols and data.
This compound is a powerful single-electron transfer reagent widely used in organic synthesis for the reduction of various functional groups, including esters, ketones, and alkyl halides. The reaction often yields a complex mixture of reduced products, dimers, and byproducts derived from the naphthalene (B1677914) radical anion. The inherent volatility and thermal stability of many of these products make GC-MS a highly effective analytical tool.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Approach
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is particularly well-suited for the analysis of volatile and semi-volatile organic compounds.[1] For many products of this compound reactions, such as alcohols resulting from the reduction of carbonyl compounds, derivatization is often a necessary step to increase their volatility and thermal stability for GC analysis.[2][3] Silylation, for example, replaces active hydrogens on polar functional groups with a trimethylsilyl (B98337) (TMS) group, rendering the analyte more amenable to GC separation.[2]
Experimental Protocol: GC-MS Analysis of a this compound Reduction Product
This protocol outlines the general steps for the analysis of a hypothetical reaction product, a secondary alcohol, formed from the this compound reduction of a ketone.
1. Sample Preparation and Derivatization:
-
Quenching: The reaction mixture is first quenched, typically with an alcohol or water, to neutralize any remaining this compound.
-
Extraction: The organic products are extracted from the aqueous phase using a suitable solvent like diethyl ether or dichloromethane.
-
Drying and Concentration: The organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under reduced pressure.
-
Derivatization (Silylation): To a known amount of the crude product in a vial, a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is added. The vial is sealed and heated (e.g., at 60-80°C) for a specified time to ensure complete derivatization.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of nonpolar to moderately polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the heated inlet of the GC.
-
Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of compounds with different boiling points. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, and a final hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass-to-charge ratio (m/z) of the fragments is scanned over a relevant range (e.g., 40-500 amu).
Data Presentation
The primary output of a GC-MS analysis is a total ion chromatogram (TIC), which shows the separated compounds as peaks over time. The mass spectrum of each peak provides a unique fragmentation pattern that can be used to identify the compound by matching it against a spectral library. For quantitative analysis, the area of a specific peak is proportional to the concentration of that compound.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other techniques offer complementary or, in some cases, advantageous approaches for analyzing this compound reaction products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a separation technique that utilizes a liquid mobile phase and is particularly well-suited for non-volatile, thermally labile, or highly polar compounds that are not amenable to GC analysis.[1]
-
Advantages over GC-MS:
-
Disadvantages compared to GC-MS:
-
Generally provides lower resolution than capillary GC.
-
Detection methods (e.g., UV-Vis) may be less specific than mass spectrometry for compound identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.
-
Advantages over GC-MS:
-
Provides unambiguous structural information without the need for fragmentation and library matching.
-
Non-destructive technique, allowing for sample recovery.
-
Can provide information about the stereochemistry and connectivity of atoms.
-
-
Disadvantages compared to GC-MS:
-
Significantly lower sensitivity, requiring a larger amount of sample.
-
Less effective for separating complex mixtures without prior purification.
-
Quantitative analysis can be more complex to perform accurately.
-
Performance Comparison
The following table summarizes the key performance characteristics of GC-MS, HPLC, and NMR for the analysis of this compound reaction products.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Analyte Volatility | Requires volatile or semi-volatile compounds (derivatization often needed) | Suitable for non-volatile and thermally labile compounds | Not dependent on volatility |
| Sensitivity | High (picogram to femtogram range) | Moderate to high (nanogram to picogram range) | Low (microgram to milligram range) |
| Resolution | Very high for complex mixtures | Good, but generally lower than capillary GC | Not a separation technique |
| Compound Identification | High confidence through mass spectral library matching | Based on retention time and detector response (less specific) | Unambiguous structural elucidation |
| Quantitative Analysis | Excellent with proper calibration | Excellent with proper calibration | Can be quantitative but often more complex |
| Sample Preparation | Often requires derivatization | Minimal for many samples | Minimal, but requires pure samples for clear spectra |
Experimental Workflow and Signaling Pathways
To visualize the process, the following diagrams illustrate the logical flow of a typical GC-MS analysis and the general reaction pathway of this compound.
Caption: Workflow for the GC-MS analysis of this compound reaction products.
Caption: General reaction pathway for the reduction of a substrate using this compound.
Conclusion
The choice of analytical technique for characterizing this compound reaction products depends on the specific goals of the analysis and the nature of the expected products. GC-MS offers a powerful combination of high-resolution separation and definitive identification for volatile and semi-volatile compounds, often requiring derivatization for polar analytes. HPLC provides a versatile alternative for non-volatile or thermally sensitive products, while NMR spectroscopy remains the gold standard for unambiguous structural elucidation. For a comprehensive understanding of complex reaction mixtures, a multi-technique approach, leveraging the strengths of each method, is often the most effective strategy.
References
A Comparative Guide to Monitoring Sodium Naphthalenide Reactions: NMR Spectroscopy and Its Alternatives
For researchers, scientists, and drug development professionals engaged in syntheses utilizing the potent reducing agent, sodium naphthalenide, real-time reaction monitoring is crucial for optimizing reaction conditions, ensuring complete conversion, and minimizing side-product formation. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—Ultraviolet-Visible (UV-Vis) spectroscopy and chromatography (Thin-Layer, Gas, and High-Performance Liquid)—for monitoring these sensitive reactions.
This guide presents a detailed analysis of each technique's performance, supported by experimental data and protocols. A key focus is placed on the practical aspects of handling the air- and moisture-sensitive nature of this compound.
At a Glance: Comparison of Analytical Techniques
The choice of analytical technique for monitoring this compound reactions depends on a variety of factors, including the specific information required (structural detail vs. concentration), the reaction kinetics, and available instrumentation. The following table summarizes the key characteristics of each method.
| Feature | NMR Spectroscopy | UV-Vis Spectroscopy | Chromatography (TLC, GC, HPLC) |
| Information Provided | Detailed structural information on reactants, products, and intermediates. Quantitative data on concentrations. | Quantitative data on the concentration of colored species (this compound radical anion). | Separation and quantification of individual components in the reaction mixture. |
| In-situ Monitoring | Yes (with appropriate setup) | Yes | No (requires quenching and workup) |
| Sample Preparation | Requires deuterated solvents and specialized NMR tubes for air-sensitive samples. | Requires dilution in an appropriate solvent and an inert atmosphere cuvette. | Requires quenching of the reaction, extraction, and sample preparation for the specific chromatographic method. |
| Speed | Relatively slow per data point (minutes). | Fast (seconds per data point). | Slow overall (requires sample workup and run time). |
| Sensitivity | Moderate. | High for strongly absorbing species. | High (depending on the detector). |
| Cost | High initial investment and running costs. | Low to moderate initial investment. | Moderate initial investment and running costs. |
| Destructive | No. | No. | Yes (sample is consumed). |
In-Depth Analysis and Performance Data
NMR Spectroscopy: The Structural Powerhouse
NMR spectroscopy stands out for its ability to provide detailed structural information about the species present in a reaction mixture. For this compound reactions, this means the potential to simultaneously observe the disappearance of starting materials, the appearance of products, and the formation of any intermediates or byproducts.
Quantitative Analysis:
Quantitative NMR (qNMR) can be employed to determine the concentration of reactants and products over time, providing valuable kinetic data. The concentration of a species is proportional to the integral of its characteristic NMR signal relative to an internal standard of known concentration.
-
Example Data: In a reaction of an electrophile with this compound, the integral of a proton signal from the electrophile can be monitored over time relative to an inert internal standard like mesitylene (B46885) or 1,4-dioxane. The decay of this integral directly corresponds to the consumption of the electrophile.
| Time (min) | Integral of Electrophile Signal (relative to internal standard) | Concentration of Electrophile (M) |
| 0 | 1.00 | 0.100 |
| 10 | 0.75 | 0.075 |
| 20 | 0.50 | 0.050 |
| 30 | 0.25 | 0.025 |
| 60 | < 0.05 | < 0.005 |
UV-Vis Spectroscopy: The Rapid Indicator
The intense green color of the this compound radical anion is due to strong absorptions in the visible region of the electromagnetic spectrum, typically with maxima around 463 and 735 nm in THF.[1] This characteristic makes UV-Vis spectroscopy a powerful and straightforward tool for monitoring the presence and concentration of the reducing agent itself.
Quantitative Analysis:
According to the Beer-Lambert Law, the absorbance of the this compound solution is directly proportional to its concentration. By monitoring the decay of the absorbance at one of its characteristic λmax values, the consumption of the reducing agent can be tracked in real-time. This is particularly useful for determining the endpoint of a reaction.
-
Example Data: A study on the stability of this compound in THF monitored its concentration using UV-Vis spectroscopy. A linear correlation between absorbance and concentration was established, allowing for quantitative analysis.[2]
| Concentration (mM) | Absorbance at 735 nm |
| 0.1 | 0.85 |
| 0.05 | 0.43 |
| 0.025 | 0.21 |
| 0.01 | 0.08 |
Chromatography: The Separation Specialist
Chromatographic techniques, including Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC), are indispensable for analyzing the composition of the final reaction mixture after quenching. They excel at separating complex mixtures and quantifying the yield of the desired product and the presence of any impurities.
-
TLC: Provides a quick, qualitative assessment of the reaction's progress by separating the components on a stationary phase. It is an excellent tool for determining if the starting material has been consumed.
-
GC and HPLC: Offer high-resolution separation and accurate quantification of volatile (GC) and non-volatile (HPLC) compounds, respectively. When coupled with mass spectrometry (GC-MS or LC-MS), they provide definitive identification of the products and byproducts.
Quantitative Analysis:
By creating a calibration curve with known concentrations of the product, the exact yield of the reaction can be determined from the chromatogram.
-
Example Data (HPLC):
| Retention Time (min) | Compound | Peak Area | Concentration (mg/mL) |
| 2.5 | Naphthalene | 150,000 | - |
| 4.2 | Starting Material | 10,000 | 0.1 |
| 6.8 | Product | 850,000 | 1.2 |
| 8.1 | Byproduct | 50,000 | - |
Experimental Protocols
In-situ NMR Spectroscopy Monitoring
This protocol outlines the general steps for monitoring an air-sensitive this compound reaction using an NMR spectrometer.
Materials:
-
J. Young NMR tube
-
Schlenk line or glovebox
-
Anhydrous deuterated solvent (e.g., THF-d8)
-
Internal standard (e.g., mesitylene, ferrocene)
-
Reactants
Procedure:
-
Preparation of the NMR Tube: In a glovebox or on a Schlenk line, add the substrate and internal standard to a J. Young NMR tube.
-
Solvent Addition: Add the anhydrous deuterated solvent to dissolve the solids.
-
Initial Spectrum: Acquire a t=0 NMR spectrum to confirm the initial concentrations.
-
Initiation of Reaction: Carefully add the this compound solution to the NMR tube via syringe.
-
Data Acquisition: Immediately begin acquiring a series of 1D NMR spectra at regular time intervals.
-
Data Processing: Process the spectra and integrate the relevant peaks to determine the change in concentration over time.
UV-Vis Spectroscopy Monitoring
This protocol describes how to monitor the consumption of this compound using a UV-Vis spectrophotometer.
Materials:
-
Quartz cuvette with a septum-sealed cap
-
Glovebox or Schlenk line
-
Anhydrous solvent (e.g., THF)
-
Syringes and needles
Procedure:
-
Spectrophotometer Setup: Set the spectrophotometer to measure the absorbance at a λmax of this compound (e.g., 735 nm).
-
Cuvette Preparation: In a glovebox, fill the quartz cuvette with the anhydrous solvent and seal it.
-
Blank Measurement: Place the cuvette in the spectrophotometer and record the blank spectrum.
-
Reaction Setup: In a separate flask under an inert atmosphere, prepare the solution of the reactant.
-
Reaction Initiation: Inject the this compound solution into the reaction flask.
-
Sample Transfer and Measurement: At timed intervals, withdraw an aliquot of the reaction mixture via syringe and inject it into a separate sealed cuvette containing fresh, anhydrous solvent for dilution and immediate measurement. Alternatively, for in-situ monitoring, a fiber-optic probe can be inserted into the reaction vessel.
-
Data Analysis: Plot the absorbance versus time to obtain the kinetic profile of this compound consumption.
Chromatographic Analysis (Post-Reaction)
This protocol provides a general workflow for analyzing the reaction mixture by chromatography after the reaction is complete.
Materials:
-
Quenching agent (e.g., methanol, water)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., MgSO4)
-
TLC plate, GC, or HPLC system
Procedure:
-
Quenching: At the desired reaction time, carefully quench the reaction by adding a protic solvent.
-
Workup: Perform an aqueous workup to separate the organic products from inorganic salts.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent.
-
Drying and Concentration: Dry the combined organic layers over a drying agent, filter, and concentrate the solution under reduced pressure.
-
Analysis:
-
TLC: Spot the concentrated solution on a TLC plate and elute with an appropriate solvent system to visualize the separation of products.
-
GC/HPLC: Dilute the sample to an appropriate concentration and inject it into the GC or HPLC system for separation and quantification.
-
Logical Workflow for Technique Selection
The selection of the most suitable analytical technique depends on the specific goals of the reaction monitoring. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting an analytical technique.
Conclusion
The monitoring of this compound reactions requires careful consideration of the analytical technique employed, with particular attention to the air-sensitive nature of the reagent. NMR spectroscopy offers unparalleled structural insight for mechanistic studies. UV-Vis spectroscopy provides a rapid and sensitive method for tracking the consumption of the colored radical anion, ideal for determining reaction endpoints. Chromatographic methods are the gold standard for the detailed analysis and quantification of the final product mixture. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to achieve their synthetic goals efficiently and effectively.
References
A Comparative Guide to the Reduction Potential of Sodium Naphthalenide via Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sodium naphthalenide with other common reducing agents, focusing on their reduction potentials as determined by cyclic voltammetry. Detailed experimental protocols and data are presented to assist researchers in making informed decisions for their synthetic and materials science applications.
This compound (Na⁺[C₁₀H₈]⁻) is a powerful single-electron transfer reagent widely utilized in organic, organometallic, and inorganic chemistry.[1] Its efficacy as a reductant is quantified by its reduction potential, a measure of its thermodynamic ability to donate an electron. Cyclic voltammetry (CV) is a premier electrochemical technique for determining these potentials, offering insights into the redox behavior of chemical species.[2][3] The reduction potential of the naphthalene (B1677914) radical anion is approximately -2.5 V versus the Normal Hydrogen Electrode (NHE), positioning it as a potent reducing agent.[1][4]
Comparative Analysis of Reduction Potentials
The selection of an appropriate reducing agent is critical for the success of many chemical transformations. The following table summarizes the reduction potentials of this compound and several common alternatives. A more negative reduction potential indicates a stronger reducing agent.[5]
| Reducing Agent | Reduction Potential (E°) vs. NHE (V) | Notes |
| Sodium Metal (Na⁺/Na) | -2.71 | A very strong, heterogeneous reducing agent.[6][7][8] |
| This compound | ~ -2.5 | A strong, soluble, single-electron transfer agent.[1] |
| Lithium Naphthalenide | ~ -2.5 | Similar in strength to its sodium counterpart.[4][9] |
| n-Butyllithium | ~ -2.21 (estimated) | A strong base and reductant; potential is an estimate. |
| Potassium Graphite (KC₈) | -2.04 | A strong, heterogeneous reducing agent. |
Experimental Protocols
Accurate determination of the reduction potential of air-sensitive species like this compound requires meticulous experimental technique to exclude oxygen and water.
Preparation of this compound Solution (0.1 M in THF)
-
Materials: Sodium metal, naphthalene, and anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Inside an inert atmosphere glovebox, add freshly cut sodium metal (0.23 g, 10 mmol) and naphthalene (1.28 g, 10 mmol) to a dry flask equipped with a magnetic stir bar.
-
Add anhydrous THF (100 mL) to the flask.
-
Seal the flask and stir the mixture at room temperature. The solution will develop a characteristic deep green color as the this compound radical anion forms. The reaction is typically complete within a few hours.
-
Cyclic Voltammetry of this compound
-
Instrumentation: A potentiostat with a three-electrode cell setup.
-
Working Electrode: Glassy carbon or platinum electrode.
-
Reference Electrode: Silver/silver ion (Ag/Ag⁺) or a saturated calomel (B162337) electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Electrolyte Solution: 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), in anhydrous THF.
-
Procedure:
-
All electrochemical measurements must be performed under an inert atmosphere (e.g., argon or nitrogen), preferably within a glovebox.
-
Assemble the three-electrode cell. Polish the working electrode before use.
-
Fill the electrochemical cell with the electrolyte solution and run a background CV to ensure the absence of electroactive impurities within the desired potential window.
-
Add a small volume of the freshly prepared this compound solution to the electrolyte in the cell to achieve the desired analyte concentration (typically in the millimolar range).
-
Perform the cyclic voltammetry scan. A typical potential window would be from 0 V to -3.0 V vs. the reference electrode. The scan rate can be varied (e.g., 20, 50, 100 mV/s) to investigate the electrochemical behavior.
-
The resulting voltammogram will show a reversible or quasi-reversible wave corresponding to the C₁₀H₈/C₁₀H₈⁻ redox couple. The formal reduction potential (E°') can be estimated from the midpoint of the cathodic and anodic peak potentials.
-
Visualizations
The following diagrams illustrate the formation of this compound and the general workflow for its analysis by cyclic voltammetry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 3. ossila.com [ossila.com]
- 4. Lithium naphthalenide - Wikipedia [en.wikipedia.org]
- 5. ch302.cm.utexas.edu [ch302.cm.utexas.edu]
- 6. Standard Reduction Potentials Table [chm.uri.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Lithium Naphthalenide|Powerful Reducing Agent for Research [benchchem.com]
comparing sodium naphthalenide with other alkali metal naphthalenides
For researchers, scientists, and drug development professionals, the choice of a reducing agent is critical to the success of synthetic endeavors. Alkali metal naphthalenides are potent single-electron transfer reagents, but their efficacy can vary significantly based on the alkali metal employed. This guide provides an objective comparison of sodium naphthalenide with its lithium and potassium counterparts, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.
Preparation and Stability: A Quantitative Look
Alkali metal naphthalenides are typically prepared in situ by reacting the respective alkali metal with naphthalene (B1677914) in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME).[1][2] The resulting solutions are characterized by a deep green color, indicative of the naphthalene radical anion.[1][2]
A critical factor in the utility of these reagents is their stability. A comparative study on the chemical and thermal stability of lithium naphthalenide ([LiNaph]) and this compound ([NaNaph]) has provided valuable quantitative insights. The stability was monitored by UV-Vis spectroscopy, quantifying the concentration of the naphthalenide radical anion over time.[2]
The data reveals that lithium naphthalenide in THF, particularly at low temperatures, exhibits the highest stability.[2] The primary degradation pathway is believed to be a reductive polymerization of the solvent.[2]
Table 1: Comparative Stability of Lithium and this compound in THF
| Alkali Metal | Temperature (°C) | Concentration after 1h (%) | Concentration after 12h (%) |
| Lithium | -30 | ~100 | ~95 |
| Sodium | -30 | ~95 | ~80 |
| Lithium | 25 | ~90 | ~60 |
| Sodium | 25 | ~80 | ~40 |
Data summarized from stability studies reported in literature.[2]
Comparative Performance and Reactivity
The choice of alkali metal cation significantly influences the reactivity of the naphthalenide reagent. This is attributed to differences in ionic radius, solvation, and the nature of the ion pair formed with the naphthalene radical anion. In THF, lithium naphthalenide tends to exist as solvent-separated ion pairs, whereas this compound forms tighter contact ion pairs. This distinction in ion pairing can affect the electron transfer potential and, consequently, the reagent's reducing power and reaction kinetics.
While comprehensive, directly comparative studies across a wide range of reactions are limited, the Birch reduction of aromatic compounds serves as a well-documented example where the choice of alkali metal is crucial. It has been observed that lithium often provides superior yields compared to sodium in these reductions.[3][4] This enhanced performance is often attributed to the better solubility of lithium in ammonia (B1221849) and the nature of the solvated electron.
Experimental Protocols
Accurate and reproducible preparation of these sensitive reagents is paramount. Below are detailed experimental protocols for the in-situ generation of lithium, sodium, and potassium naphthalenide.
Preparation of Lithium Naphthalenide (1 M in THF)
Materials:
-
Lithium wire
-
Naphthalene
-
Anhydrous Tetrahydrofuran (THF)
-
Argon gas supply
-
Septum-stoppered flask, oven-dried
-
Teflon-coated stir bar
Procedure:
-
To a 500-mL, oven-dried, one-necked, round-bottomed flask equipped with a stir bar and under a positive pressure of argon, add naphthalene (25.3 g, 197 mmol).
-
Add 200 mL of anhydrous THF to the flask.
-
Cut lithium wire (1.37 g, 197 mmol), with the outer oxide layer scraped off under mineral oil and rinsed with hexanes, into small pieces (3–5 mm) and add them to the naphthalene solution.
-
Seal the flask with a septum and allow the mixture to stir at room temperature. The solution will develop a deep green color over approximately 30 minutes.
-
For complete formation, continue stirring the solution overnight. The resulting solution is approximately 1 M lithium naphthalenide in THF.[5]
Preparation of this compound (0.44 M in THF)
Materials:
-
Sodium metal
-
Naphthalene
-
Anhydrous Tetrahydrofuran (THF)
-
Glovebox or inert atmosphere setup
-
Round-bottom flask with stir bar
Procedure:
-
Inside a glovebox, charge a 50-mL round-bottom flask containing a glass-coated stir bar with sodium metal (0.243 g, 10.6 mmol) and naphthalene (1.128 g, 8.80 mmol).
-
Add 20 mL of anhydrous THF to the flask.
-
Stir the dark green mixture at room temperature overnight to ensure the complete reaction of the sodium.
Preparation of Potassium Naphthalenide
The procedure for preparing this compound can be adapted for potassium naphthalenide by using potassium metal in place of sodium, with appropriate adjustments for stoichiometry. It is important to handle potassium metal with extreme caution due to its higher reactivity. The use of a potassium-graphite intercalate (C₈K) in THF is also a reported method for the reduction of substituted naphthalenes.[6]
Mechanism of Action and Experimental Workflow
The primary function of alkali metal naphthalenides is to act as a source of a single electron. The naphthalene radical anion transfers an electron to a substrate, generating a radical anion of the substrate and neutral naphthalene. This process is fundamental to reactions such as Birch reductions and dehalogenations.
Below are diagrams illustrating the general workflow for the preparation of an alkali metal naphthalenide and the mechanism of single electron transfer.
References
- 1. Insights into the naphthalenide-driven synthesis and reactivity of zerovalent iron nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Insights into the naphthalenide-driven synthesis and reactivity of zerovalent iron nanoparticles - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02523F [pubs.rsc.org]
- 3. Birch Reduction | Pharmaguideline [pharmaguideline.com]
- 4. byjus.com [byjus.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The application of C8K for organic synthesis: reduction of substituted naphthalenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Sodium Naphthalenide and Lithium Naphthalenide in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the choice of a reducing agent is critical to the success of a synthetic route. Among the various options, alkali metal naphthalenides, particularly sodium naphthalenide and lithium naphthalenide, have emerged as potent and versatile reagents for a range of chemical transformations. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic applications.
At a Glance: Key Differences and Applications
Both sodium and lithium naphthalenide are powerful single-electron transfer (SET) reagents, generated in situ by the reaction of the respective alkali metal with naphthalene (B1677914) in an ethereal solvent, typically tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME). The resulting deep green solutions of the naphthalene radical anion are highly reactive and must be handled under inert conditions.
While both reagents perform similar chemical transformations, their reactivity, stability, and selectivity can differ significantly depending on the substrate and reaction conditions. These differences can be attributed to factors such as the nature of the alkali metal cation, its size, and its interaction with the solvent and the substrate.
Primary applications for both reagents include:
-
Reductive Cleavage: Deprotection of functional groups such as ethers (e.g., benzyl (B1604629) ethers), sulfonamides, and thioethers.
-
Desulfurization: Removal of sulfur from various organic compounds.
-
Anionic Polymerization: Initiation of polymerization for monomers like styrene (B11656) and dienes.
-
Synthesis of Nanoparticles: Reduction of metal salts to form zerovalent metal nanoparticles.
This guide will delve into a detailed comparison of their performance in these key application areas, presenting available quantitative data and experimental protocols.
Performance Comparison: A Data-Driven Analysis
Stability of Reagent Solutions
The stability of the naphthalenide solution is a crucial practical consideration. A 2021 study systematically investigated the chemical and thermal stability of both lithium and this compound in THF and DME. The results indicate that lithium naphthalenide in THF, especially when stored at low temperatures (-30 °C), is the most stable combination. The decomposition of these reagents is primarily due to the reductive polymerization of the ether solvent.
| Reagent | Solvent | Temperature (°C) | Stability |
| Lithium Naphthalenide | THF | -30 | Most Stable |
| This compound | THF | Room Temperature | Less Stable than Li/THF |
| Lithium Naphthalenide | DME | Room Temperature | Less Stable than Li/THF |
| This compound | DME | Room Temperature | Least Stable |
Table 1: Relative stability of sodium and lithium naphthalenide solutions.
Reductive Cleavage of Functional Groups
A direct comparative study on the reduction of nitrobenzene (B124822) highlights a significant difference in product distribution based on the alkali metal used. When nitrobenzene is treated with this compound, the primary product is azoxybenzene. In contrast, using lithium naphthalenide leads to a higher yield of azobenzene. This suggests that the nature of the cation influences the reaction pathway.
| Reagent | Product | Yield (%) |
| This compound | Azoxybenzene | Major Product |
| Azobenzene | Minor Product | |
| Lithium Naphthalenide | Azobenzene | Major Product |
| Azoxybenzene | Minor Product |
Table 2: Product distribution in the reduction of nitrobenzene.
This compound is a highly effective reagent for the regeneration of amines from sulfonamides, often providing excellent yields. At room temperature, 3 to 6 equivalents of the reagent are typically required. However, at -60°C, the reaction proceeds efficiently with just two equivalents, yielding over 90% of the desired amine in most cases.[1] While specific comparative data with lithium naphthalenide is limited, the high efficiency of the sodium-based reagent makes it a common choice for this transformation.
Synthesis of Metal Nanoparticles
Experimental Protocols
Preparation of Lithium Naphthalenide (1 M solution in THF)
Materials:
-
Lithium wire (containing 0.6–0.8% sodium)
-
Naphthalene
-
Anhydrous tetrahydrofuran (THF)
-
Argon gas
-
500-mL one-necked, round-bottomed flask (oven-dried)
-
Teflon-covered stir bar
Procedure:
-
To the oven-dried flask, add naphthalene (25.3 g, 197 mmol) and a stir bar.
-
Add 200 mL of dry THF to the flask.
-
Purge the flask with argon.
-
Cut lithium wire (1.37 g, 197 mmol) into small chunks (3–5 mm long), scrape the oxide coating under oil, and rinse with hexanes.
-
Add the cleaned lithium wire to the naphthalene solution.
-
The mixture will develop a deep-green color over approximately 30 minutes.
-
Allow the mixture to stir overnight at room temperature. The resulting solution is considered to be approximately 1 M.[2]
Caption: Workflow for the preparation of a lithium naphthalenide solution in THF.
Reductive Cleavage of a Dichloroacetone Derivative with Lithium Naphthalenide
Materials:
-
Solution of the lithiated dihydrofuran adduct of 1,3-dichloroacetone
-
1 M solution of lithium naphthalenide in THF
-
Saturated aqueous sodium bicarbonate solution
-
Ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Cool the solution of the lithiated dihydrofuran adduct to -78 °C.
-
Over a period of 20 minutes, introduce the 1 M solution of lithium naphthalenide in THF (2.5 equivalents) via cannula. The solution will turn dark green.
-
Stir the reaction mixture at -78 °C for 4–5 hours.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench with a saturated aqueous sodium bicarbonate solution.
-
Separate the aqueous phase and extract with ether (3 x 100 mL).
-
Combine the organic layers, dry over MgSO₄, and filter.[2]
Caption: Experimental workflow for the reductive cleavage using lithium naphthalenide.
Logical Relationships in Reactivity
The choice between sodium and lithium naphthalenide can be guided by several factors, including the desired reactivity and the nature of the substrate. The smaller size of the lithium cation leads to a higher charge density and stronger coordination with solvent molecules. This can influence the aggregation state of the reagent and its effective reducing power.
Caption: Relationship between cation properties and reagent reactivity.
Conclusion
Both sodium and lithium naphthalenide are potent reducing agents with broad utility in organic synthesis. The choice between them is not always straightforward and may require empirical optimization for a specific transformation.
-
Lithium naphthalenide often offers the advantage of higher stability in THF solution , which can be beneficial for reproducibility and ease of handling. Its stronger coordinating ability may also lead to different reactivity profiles.
-
This compound , being more readily available and less expensive in some contexts, remains a valuable and highly effective reagent, particularly for transformations like the cleavage of sulfonamides where it has a proven track record of high yields.
For researchers and drug development professionals, a careful consideration of the substrate, desired outcome, and practical aspects such as reagent stability will guide the rational selection between these two powerful synthetic tools. Further side-by-side comparative studies under standardized conditions are needed to fully elucidate the nuanced differences in their performance across a wider range of synthetic applications.
References
A Comparative Guide to Alternatives for Sodium Naphthalenide in Reductive Chemistry
Sodium naphthalenide, a potent single-electron transfer (SET) agent, is a staple in synthetic chemistry for its ability to initiate challenging reductions. Its deep green, radical anion solution is effective for reactions ranging from the cleavage of protecting groups and dehalogenations to the generation of reactive carbanions and the synthesis of nanoparticles.[1] With a reduction potential near -2.5 V (vs. NHE), its reactivity is formidable.[1][2] However, the air and moisture sensitivity of this compound, coupled with the need to remove the naphthalene (B1677914) byproduct, has spurred the development of alternative reducing agents.
This guide provides an objective comparison of viable alternatives to this compound, focusing on performance, safety, and operational convenience. The information is tailored for researchers, scientists, and professionals in drug development seeking to optimize their synthetic strategies.
Quantitative Performance Comparison
The selection of a reducing agent is often a trade-off between reactivity, selectivity, and practicality. The following table summarizes the performance of this compound and its key alternatives across several critical parameters.
| Reducing Agent/System | Reduction Potential (V vs. NHE) | Typical Substrates | Key Advantages | Key Disadvantages |
| This compound | ~ -2.5[1] | Aryl halides, esters, sulfonamides, alkynes, aromatic rings | High reactivity, well-established | Air/moisture sensitive, naphthalene byproduct removal |
| Lithium Naphthalenide | ~ -2.5[2] | Similar to this compound | More stable in THF than Na-Naph[3][4]; avoids sodium | Similar sensitivity and byproduct issues |
| Samarium(II) Iodide (SmI₂) / Kagan's Reagent | -1.33 (in THF); up to -2.05 (with HMPA)[5] | Ketones, esters, alkyl/aryl halides, nitro compounds[6] | High functional group tolerance, tunable reactivity with additives[5][7] | Stoichiometric Sm use, additives (e.g., HMPA) can be toxic[8] |
| Birch Reduction (Na or Li / liq. NH₃, ROH) | N/A (System Potential) | Aromatic rings, α,β-unsaturated ketones, alkynes[9] | Powerful dearomatization method, scalable[10] | Cryogenic conditions (-33°C), requires specialized equipment[11] |
| Benkeser Reduction (Li / low MW amine) | N/A (System Potential) | Aromatic rings (more powerful than Birch)[12] | More potent than Birch, can reduce to saturated rings[13] | Often less selective than Birch, can lead to over-reduction[12] |
| Activated Magnesium (Rieke® Magnesium) | N/A (Metal Surface) | Aryl halides (including fluorides), tosylates, nitriles[14][15] | Forms Grignard reagents from unreactive halides, mild conditions[16] | Preparation of activated metal required, pyrophoric potential |
| Bouveault-Blanc Reduction (Na / ROH) | N/A (System Potential) | Esters, lactones[17] | Cost-effective for large scale, avoids metal hydrides[18] | Vigorous reaction, fire hazard with bulk sodium[17] |
| Organic Electron Donors (e.g., TDAE) | Variable (e.g., TDAE E½ = -0.78 V) | Halogenated derivatives, electron-deficient compounds[9] | Metal-free, mild conditions, tunable redox potential[19][20] | Generally less reducing power than alkali metal reagents |
| Electrochemical Reduction | Tunable | Aromatic rings, heterocycles, ketones[21] | Sustainable, avoids stoichiometric reagents, highly tunable potential | Requires specialized electrochemical equipment |
Logical Classification of Reducing Agents
The alternatives to this compound can be classified based on their composition and mechanism. This diagram illustrates the relationships between these different classes of single-electron transfer reagents.
Caption: Classification of single-electron transfer reducing agents.
Detailed Experimental Protocols
Precise and reproducible experimental procedures are critical for success. Below are representative protocols for the preparation and use of key alternatives to this compound.
Preparation and Use of Samarium(II) Iodide (SmI₂) (Imamoto's Method)
Samarium(II) iodide is a versatile and mild SET reagent whose reactivity can be tuned with additives.[22] This method is atom-efficient as it produces no gaseous byproducts.[8]
Experimental Workflow
Caption: Workflow for SmI₂ preparation and use.
Methodology:
-
Apparatus Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septum is assembled while hot and allowed to cool under a stream of argon.
-
Reagent Charging: Samarium metal powder (1.1 eq.) is added to the flask, followed by anhydrous tetrahydrofuran (B95107) (THF) to achieve a final concentration of 0.1 M.
-
Formation of SmI₂: Iodine (I₂) (1.0 eq.) is added portionwise to the stirring suspension of samarium in THF at room temperature.[22] The reaction is slightly exothermic.
-
Reaction Monitoring: The mixture is stirred vigorously at room temperature. The reaction is complete when all the samarium metal has been consumed and the solution maintains a deep blue-green color, typically within 1-2 hours.[22]
-
Use in Reduction: The substrate (1.0 eq.), dissolved in a minimal amount of anhydrous THF, is added dropwise via syringe to the prepared SmI₂ solution. The reaction progress can often be monitored by the disappearance of the blue-green color to a persistent yellow, indicating the consumption of Sm(II).[22]
-
Workup: Upon completion, the reaction is quenched by exposure to air or by the addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt). The mixture is diluted with ethyl acetate, and the organic layer is washed with saturated sodium thiosulfate (B1220275) solution, water, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Preparation of Activated Magnesium (Rieke® Magnesium)
Activated magnesium exhibits exceptional reactivity, enabling the formation of Grignard reagents from otherwise unreactive organic halides like aryl fluorides.[14]
Methodology:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and an argon inlet. The system is cooled under an argon atmosphere.
-
Reagent Charging: Anhydrous magnesium chloride (MgCl₂) (1.0 eq.) and potassium metal (2.0 eq.) are added to the flask under a positive pressure of argon. Anhydrous THF is then added.
-
Reduction and Activation: The mixture is heated to reflux with vigorous stirring. The reduction of MgCl₂ by potassium is an exothermic process that typically takes 3-4 hours to complete, resulting in a fine, black suspension of highly reactive magnesium.[14][16]
-
Use in Grignard Formation: After cooling the suspension to the desired temperature (e.g., room temperature or -78 °C), the organic halide (0.9 eq. relative to Mg) dissolved in THF is added slowly. The formation of the Grignard reagent is typically much faster than with conventional magnesium turnings.
Modified Bouveault-Blanc Reduction Using a Sodium Dispersion
This modern protocol enhances the safety and efficiency of the classic Bouveault-Blanc reduction by using a stable, non-pyrophoric sodium dispersion, which can be handled in air.[23]
Methodology:
-
Apparatus Setup: A round-bottom flask is charged with the ester substrate (1.0 eq.) and hexane. The mixture is cooled to 0 °C in an ice bath.
-
Reagent Addition: Isopropanol (10 eq.) is added, followed by Na-D15, a commercial sodium dispersion (5.0 eq.).[23]
-
Reaction Execution: The reaction mixture is stirred vigorously at 0 °C. The progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, the reaction is carefully quenched by the slow addition of water at 0 °C. The resulting mixture is acidified with 2 M HCl, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the primary alcohol.[23]
This guide provides a framework for selecting and implementing alternatives to this compound. The choice of reagent will ultimately depend on the specific substrate, desired selectivity, and available laboratory infrastructure. By understanding the relative strengths and operational requirements of each alternative, researchers can expand their synthetic toolkit and approach reductive challenges with greater flexibility and precision.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Lithium naphthalenide - Wikipedia [en.wikipedia.org]
- 3. Insights into the naphthalenide-driven synthesis and reactivity of zerovalent iron nanoparticles - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02523F [pubs.rsc.org]
- 4. Lithium Naphthalenide|Powerful Reducing Agent for Research [benchchem.com]
- 5. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 7. chemistry-chemists.com [chemistry-chemists.com]
- 8. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 9. researchgate.net [researchgate.net]
- 10. Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijasrm.com [ijasrm.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. scilit.com [scilit.com]
- 14. Rieke metal - Wikipedia [en.wikipedia.org]
- 15. "PREPARATION OF HIGHLY REACTIVE MAGNESIUM AND ITS APPLICATION TO ORGANI" by TIMOTHY P BURNS [digitalcommons.unl.edu]
- 16. Activated metals. The effect of added metal salts on magnesium reactivity - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Bouveault–Blanc reduction - Wikipedia [en.wikipedia.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Organic electron donors as powerful single-electron reducing agents in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Organic Electron Donors as Powerful Single-Electron Transfer Reducing Agents in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 21. Scalable and safe synthetic organic electroreduction inspired by Li-ion battery chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thieme E-Books & E-Journals [thieme-connect.de]
- 23. Evaluating a Sodium Dispersion Reagent for the Bouveault-Blanc Reduction of Esters [organic-chemistry.org]
A Comparative Guide to the Validation of Reaction Mechanisms Involving Sodium Naphthalenide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of reaction mechanisms involving sodium naphthalenide with alternative synthetic methods. The information presented is supported by experimental data to aid in the selection of appropriate reagents and conditions for various chemical transformations.
Introduction to this compound
This compound, Na⁺[C₁₀H₈]⁻, is a powerful reducing agent used in organic and inorganic synthesis. It is typically prepared in situ by reacting metallic sodium with naphthalene (B1677914) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME). The resulting deep green solution contains the naphthalene radical anion, which is the active reducing species. The primary reaction mechanisms of this compound involve single-electron transfer (SET), proton abstraction, and nucleophilic attack.
Comparison of Reaction Mechanisms
This guide will focus on three key applications of this compound and compare its performance with established alternatives:
-
Reduction of Aromatic Systems: Comparison with the Birch Reduction.
-
Reduction of Nitro Compounds: Comparison with Lithium Naphthalenide.
-
Dehalogenation Reactions: Comparison with Tributyltin Hydride.
-
Synthesis of Metal Nanoparticles: Comparison with Sodium Borohydride (B1222165).
Reduction of Aromatic Systems: this compound vs. Birch Reduction
The reduction of aromatic compounds is a fundamental transformation in organic synthesis. Both this compound and the Birch reduction are effective methods, but they operate under different conditions and can yield different products.
Mechanism and Selectivity
This compound: The reduction of aromatic compounds by this compound proceeds via a single-electron transfer mechanism. The naphthalene radical anion transfers an electron to the aromatic substrate, forming a radical anion, which is then typically protonated by a proton source (e.g., an alcohol added during workup). A second electron transfer and protonation completes the reduction.
Birch Reduction: The Birch reduction employs a solution of an alkali metal (commonly sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source.[1] Solvated electrons are the reducing species, which add to the aromatic ring to form a radical anion.[2] This is followed by protonation by the alcohol.[2] A subsequent electron transfer and protonation yields the final 1,4-cyclohexadiene (B1204751) product.[1][2]
Data Presentation
| Feature | This compound | Birch Reduction |
| Reagents | Sodium, Naphthalene, Ethereal Solvent (THF, DME) | Sodium or Lithium, Liquid Ammonia, Alcohol (e.g., ethanol, t-butanol) |
| Temperature | Room temperature or below[3] | -33 °C (boiling point of ammonia)[1] |
| Key Intermediate | Naphthalene radical anion | Solvated electron |
| Typical Product (Naphthalene) | 1,4-Dihydronaphthalene | 1,4-Dihydronaphthalene (kinetic product), Tetralin (thermodynamic product at higher temp.)[1] |
| Yield of 1,4-Dihydronaphthalene from Naphthalene | Can be high, but depends on conditions and proton source. | Good to excellent (e.g., 86% with Na/EtOH/NH₃)[4] |
Experimental Protocols
Modified Birch Reduction of Naphthalene [5]
-
Add sodium-impregnated silica (B1680970) gel (7 mmol) to a flask under a nitrogen atmosphere.
-
Add anhydrous tetrahydrofuran (THF) and cool the flask in an ice bath.
-
Add anhydrous ethylenediamine (B42938) (EDA) and stir for 15 minutes.
-
Add t-amyl alcohol dropwise.
-
Add a solution of naphthalene (1 mmol) in anhydrous THF and stir for 30 minutes.
-
Quench the reaction with a methanol/water (9:1) solution.
-
Work up by filtering, diluting with water, and extracting with ethyl acetate.
Visualizations
Caption: Comparison of this compound and Birch Reduction Mechanisms.
Reduction of Nitro Compounds: this compound vs. Lithium Naphthalenide
The reduction of nitro compounds can lead to a variety of products, and the choice of the reducing agent can significantly influence the outcome. A direct comparison between sodium and lithium naphthalenide for the reduction of nitrobenzene (B124822) highlights the effect of the counter-ion.
Mechanism and Product Distribution
Both sodium and lithium naphthalenide reduce nitrobenzene via an initial electron transfer to form the nitrobenzene radical anion. Subsequent reaction steps, however, are influenced by the nature of the alkali metal cation, leading to different product ratios.
Data Presentation
Product Distribution in the Reduction of Nitrobenzene [3][6]
| Reagent | Azoxybenzene Yield (%) | Azobenzene Yield (%) |
| This compound | Favored | Modest |
| Lithium Naphthalenide | Modest | Enhanced |
Note: The original source describes yields as "modest" and "enhanced" without providing exact percentages in the abstract.
Experimental Protocols
Reduction of Nitrobenzene with this compound [3]
-
Prepare a solution of this compound in THF.
-
Cool the solution to -10 °C in an ice-salt bath under a nitrogen atmosphere.
-
Add a solution of nitrobenzene in THF dropwise over approximately 20 seconds.
-
Stir the reaction mixture for 2 minutes.
-
Quench the reaction with ice water and adjust the pH to 7-8 with 3.0 M hydrochloric acid.
-
For analysis, add a known amount of an internal standard (e.g., phenyl ether).
-
Separate the aqueous layer, evaporate the THF, and dissolve the residue in diethyl ether.
-
Dry the ether solution over sodium sulfate (B86663) before analysis by gas-liquid chromatography (GLC).
Visualizations
Caption: Product Selectivity in Nitrobenzene Reduction.
Dehalogenation Reactions: this compound vs. Tributyltin Hydride
Reductive dehalogenation is a crucial reaction for the removal of halogen atoms from organic molecules. This compound offers a metal-based approach, while tributyltin hydride is a classic radical-based reagent.
Mechanism and Scope
This compound: Dehalogenation with this compound proceeds through an initial electron transfer from the naphthalene radical anion to the alkyl or aryl halide. This generates a radical intermediate which can then be further reduced to an anion and subsequently protonated, or can undergo other radical reactions.
Tributyltin Hydride (Bu₃SnH): This method involves a free-radical chain reaction.[7] A radical initiator (e.g., AIBN) generates a tributyltin radical (Bu₃Sn•), which abstracts the halogen atom from the substrate to form an alkyl or aryl radical. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, propagating the chain.[7]
Data Presentation
| Feature | This compound | Tributyltin Hydride (with AIBN) |
| Reagent Type | Single-electron transfer reagent | Radical chain reagent |
| Mechanism | Ionic and radical intermediates | Free radical chain |
| Initiator | Not required | Radical initiator (e.g., AIBN) required |
| Byproducts | Naphthalene, sodium halide | Tributyltin halide, hexabutylditin |
| Toxicity | Reagents are corrosive and reactive | Organotin compounds are highly toxic[8] |
Experimental Protocols
Detailed, side-by-side comparative experimental protocols are not available in the provided search results. General procedures for radical dehalogenation with tributyltin hydride are well-established in organic chemistry literature.
Visualizations
Caption: Mechanistic Comparison of Dehalogenation Methods.
Synthesis of Metal Nanoparticles: this compound vs. Sodium Borohydride
The synthesis of metal nanoparticles is a rapidly growing field, and the choice of reducing agent is critical in controlling particle size and morphology.
Mechanism and Control
This compound: This method involves the reduction of metal salts in an ethereal solvent.[9] The strong reducing power of the naphthalene radical anion leads to the rapid formation of zero-valent metal atoms, which then nucleate and grow into nanoparticles.[9][10]
Sodium Borohydride (NaBH₄): A common and versatile reducing agent for nanoparticle synthesis.[11] It reduces metal ions in solution, and the reaction rate can be tuned by adjusting temperature, pH, and the concentration of stabilizing agents.[12][13]
Data Presentation
| Feature | This compound | Sodium Borohydride |
| Solvent | Ethereal (THF, DME)[9] | Aqueous or alcoholic[11] |
| Reducing Strength | Very Strong | Strong, but generally weaker than Na-naphthalenide |
| Byproducts | Naphthalene, Sodium Salt | Borates, Hydrogen gas |
| Particle Size Control | Can produce very small nanoparticles (e.g., Pd and Au NPs of 1.7-2.0 nm)[9] | Size is highly dependent on reaction conditions and stabilizers[11] |
| Catalytic Activity of NPs | PdNPs show high activity in Suzuki-Miyaura and Sonogashira reactions[9] | Widely used for catalytic applications, but boron impurities can sometimes poison catalysts[13] |
Experimental Protocols
Synthesis of Gold Nanoparticles with Sodium Borohydride [12]
-
Dissolve chloroauric acid in ultrapure water.
-
Add a stabilizing agent, such as polyvinylpyrrolidone (B124986) (PVP), and stir.
-
Add an aqueous solution of sodium borohydride to the mixture.
-
Continue stirring for a designated period to allow for nanoparticle formation and stabilization.
A detailed experimental protocol for nanoparticle synthesis using this compound was not found in the provided search results, though the general method is described.[9]
Visualizations
Caption: Comparison of Nanoparticle Synthesis Routes.
References
- 1. organic chemistry - Why does Birch reduction of naphthalene with isoamyl alcohol form tetralin instead of 1,4-dihydrodialin (as formed with C2H5OH)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Birch reduction - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. youtube.com [youtube.com]
- 8. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 9. Synthesis of late transition-metal nanoparticles by Na naphthalenide reduction of salts and their catalytic efficiency - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Nano-Ag particles using sodium borohydride – Oriental Journal of Chemistry [orientjchem.org]
- 12. pdf.blucher.com.br [pdf.blucher.com.br]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Reaction Kinetics: Sodium Naphthalenide and its Alternatives
For researchers, scientists, and drug development professionals delving into the intricacies of reaction kinetics, particularly in the realm of anionic polymerization, the choice of initiator is paramount. This guide provides an objective comparison of sodium naphthalenide with a common alternative, organolithium compounds, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate system for your research needs.
This compound has long been a cornerstone in the field of anionic polymerization, primarily due to its efficacy in initiating "living" polymerizations. This characteristic allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The initiation mechanism involves an electron transfer from the naphthalene (B1677914) radical anion to a monomer, such as styrene (B11656), forming a monomer radical anion which then dimerizes to a dianion. This dianion subsequently propagates from both ends.
However, the landscape of kinetic analysis is not monolithic. Organolithium reagents, such as n-butyllithium (n-BuLi) and sec-butyllithium (B1581126) (sec-BuLi), present a widely used alternative. The choice between these initiators is often dictated by the specific monomer, the desired polymer architecture, and the solvent system employed. This guide will explore the quantitative differences in their kinetic behavior and provide the necessary experimental context to make an informed decision.
Quantitative Comparison of Kinetic Parameters
The following table summarizes key kinetic data for the anionic polymerization of styrene initiated by this compound and organolithium compounds, highlighting the influence of the counter-ion and solvent on the propagation rate constant (k_p).
| Initiator/Counter-ion | Solvent | Temperature (°C) | Propagation Rate Constant (k_p) (L·mol⁻¹·s⁻¹) | Reference |
| This compound (Na⁺) | Tetrahydrofuran (THF) | 25 | 550 | [1] |
| Polystyryl Lithium (Li⁺) | Benzene (B151609) | 20.3 | Half-order dependence on active centers | [2] |
| Polystyryl Potassium (K⁺) | Benzene | 20.3 | 38 (calculated) | [2] |
| Polystyryl Rubidium (Rb⁺) | Benzene | 19.5 | 19.3 | [2] |
| Polystyryl Caesium (Cs⁺) | Benzene | 20.3 | 14.5 | [2] |
| sec-Butyllithium (sec-BuLi) | Cyclohexane | - | Sluggish initiation | [3] |
| n-Butyllithium (n-BuLi) | Cyclohexane | - | Incomplete initiation | [3] |
Note: The reactivity of organolithium initiators is heavily influenced by aggregation states, which are solvent-dependent. In non-polar solvents like benzene and cyclohexane, they tend to form aggregates (dimers, tetramers, etc.), and it is the unassociated species that are active in polymerization. This leads to fractional reaction orders with respect to the initiator concentration. In contrast, in polar solvents like THF, these aggregates are broken down, leading to a much faster polymerization rate.
Experimental Protocols
Accurate quantitative analysis of reaction kinetics in anionic polymerization demands rigorous experimental techniques due to the high sensitivity of the active species to impurities.
Reagent Purification
-
Solvents (e.g., Tetrahydrofuran, Benzene): Solvents must be meticulously purified to remove water, oxygen, and other protic impurities. A common procedure involves refluxing over a drying agent such as sodium-benzophenone ketyl until a persistent deep blue or purple color indicates an anhydrous and oxygen-free environment. The solvent is then distilled directly into the reaction vessel under high vacuum or an inert atmosphere.
-
Monomers (e.g., Styrene): Monomers should be purified to remove inhibitors, water, and other impurities. This typically involves washing with an aqueous base, drying over a desiccant like calcium hydride, and vacuum distillation. For ultra-high purity, stirring over a low-activity organometallic scavenger can be employed.
Preparation and Standardization of this compound Initiator
A solution of this compound is prepared by reacting metallic sodium with naphthalene in an ethereal solvent like THF under an inert atmosphere. The formation of the radical anion is indicated by the appearance of a deep green color.
Procedure:
-
In a glovebox or under a high vacuum line, add freshly cut sodium metal and purified naphthalene to a flask containing a magnetic stir bar.
-
Distill purified THF into the flask.
-
Stir the mixture at room temperature. The solution will gradually turn dark green as the this compound is formed. The reaction is typically allowed to proceed overnight to ensure complete reaction.
-
The concentration of the initiator solution can be determined by titration against a known amount of a titrant that reacts stoichiometrically with the naphthalenide anion, such as water or a primary alcohol, using a suitable indicator.
Kinetic Measurement using Stopped-Flow Spectrophotometry
Stopped-flow techniques are ideal for measuring the fast kinetics of anionic polymerization.[4][5] This method allows for the rapid mixing of reactants and the monitoring of the reaction progress in real-time, typically by observing the change in absorbance of the active species.
Experimental Setup and Procedure:
-
The stopped-flow apparatus consists of two or more drive syringes that hold the reactant solutions (e.g., monomer in one syringe, initiator in the other).
-
The instrument is interfaced with a spectrophotometer to monitor the reaction.
-
The syringes are loaded with the purified and degassed monomer and initiator solutions under an inert atmosphere.
-
The drive mechanism rapidly pushes the reactants into a mixing chamber, and the freshly mixed solution flows into an observation cell.
-
The flow is abruptly stopped, and the change in absorbance at a specific wavelength (corresponding to the active carbanion) is recorded as a function of time.
-
The rate of polymerization can be determined from the rate of disappearance of the monomer or the rate of appearance of the polymer, which is correlated with the change in absorbance of the living anionic chain ends.
Visualizing the Process
To better understand the experimental workflow and the logical considerations in choosing an initiator, the following diagrams are provided.
Conclusion
The quantitative analysis of reaction kinetics using this compound offers a powerful tool for understanding and controlling anionic polymerization. Its ability to generate "living" polymers makes it particularly suitable for the synthesis of well-defined block copolymers. However, its requirement for polar solvents and sensitivity to impurities necessitate rigorous experimental conditions.
In contrast, organolithium initiators provide greater versatility in terms of solvent choice and are readily available in high purity. The complexity of their aggregation behavior in non-polar solvents, however, can complicate kinetic analyses.
Ultimately, the selection between this compound and an organolithium initiator will depend on the specific research goals, the monomer being polymerized, and the desired polymer architecture. By understanding the kinetic nuances and employing meticulous experimental techniques, researchers can effectively harness these powerful initiators for the precise control of polymer synthesis.
References
- 1. Solved The propagation rate constant for the anionic | Chegg.com [chegg.com]
- 2. Kinetics of the anionic polymerization of styrene in benzene. Effect of the alkali-metal counter-ion - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 4. biologic.net [biologic.net]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Study of Sodium Naphthalenide in Ethereal Solvents: THF, DME, and 2-MeTHF
For Researchers, Scientists, and Drug Development Professionals
Sodium naphthalenide, a potent reducing agent, is a staple in synthetic chemistry, valued for its ability to initiate a wide range of chemical transformations. The choice of solvent is paramount to its efficacy, influencing its formation, stability, and reactivity. This guide provides a comparative analysis of this compound in three commonly employed ethereal solvents: tetrahydrofuran (B95107) (THF), 1,2-dimethoxyethane (B42094) (DME), and 2-methyltetrahydrofuran (B130290) (2-MeTHF).
Performance Comparison at a Glance
The selection of an ethereal solvent for the generation and application of this compound hinges on a balance of factors including the desired reaction rate, the required stability of the reagent, and practical considerations such as safety and environmental impact. While THF has historically been the most common choice, DME offers advantages in terms of cation solvation, and 2-MeTHF presents a "greener" and potentially more stable alternative.
| Property | Tetrahydrofuran (THF) | 1,2-Dimethoxyethane (DME) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Formation | Well-established, typically rapid. | Generally faster than THF due to better cation solvation. | Formation is feasible, though potentially slower than THF and DME. |
| Stability | Moderately stable; decomposition occurs via solvent polymerization. | Less stable than in THF, particularly at elevated temperatures. | Expected to be more stable than in THF due to the steric hindrance of the methyl group, which inhibits solvent degradation. |
| Cation Solvation | Good | Excellent (bidentate ligand) | Good |
| Ion Pair Structure | Predominantly contact ion pairs. | Increased proportion of solvent-separated ion pairs compared to THF. | Likely to be similar to THF, predominantly contact ion pairs. |
| Reduction Potential | Approx. -2.5 V vs. NHE. | Expected to be similar to THF, but may be slightly influenced by the ion pair structure. | Expected to be similar to THF. |
| Safety/Environmental | Standard laboratory solvent with peroxide formation risk. | Higher boiling point than THF. | Considered a "greener" alternative to THF with a lower peroxide formation tendency and is derived from renewable resources. |
In-Depth Analysis
Formation and Stability
The formation of the intensely green this compound radical anion is an equilibrium process that is significantly influenced by the solvent's ability to solvate the sodium cation. Both THF and DME are effective in this regard, leading to the ready formation of the active reagent. DME, being a bidentate ligand, is generally a better chelating agent for Na⁺, which can shift the equilibrium further towards the formation of the radical anion.
Ion Pair Structure and Reactivity
The nature of the ion pair between the sodium cation and the naphthalenide radical anion can impact the reagent's reactivity. In THF, this compound predominantly exists as a contact ion pair. The superior cation-solvating capability of DME can lead to a greater proportion of solvent-separated ion pairs. This separation of the ions can, in some cases, enhance the reducing power of the naphthalenide anion. The specific nature of the ion pair in 2-MeTHF has not been extensively studied but is expected to be similar to that in THF.
The reduction potential of this compound is a key measure of its strength as a reducing agent. While a value of approximately -2.5 V versus the normal hydrogen electrode (NHE) is cited, this can be subtly influenced by the solvent through its effect on the ion pair equilibrium.
Experimental Protocols
The following are general experimental protocols for the preparation of this compound in the discussed ethereal solvents. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Preparation of this compound in THF
This procedure is adapted from established laboratory methods.
Materials:
-
Sodium metal
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a glovebox or under a stream of inert gas, add freshly cut sodium metal (1.0 equivalent) to a dry flask equipped with a magnetic stir bar.
-
Add naphthalene (1.1 equivalents) to the flask.
-
Add anhydrous THF to achieve the desired concentration (e.g., 0.5 M).
-
Stir the mixture at room temperature. The solution will gradually turn a deep green color, indicating the formation of the this compound radical anion.
-
The reaction is typically complete within 2-4 hours, but may be stirred overnight to ensure full conversion.
Preparation of this compound in DME
The procedure is similar to that for THF, leveraging DME's excellent solvating properties.
Materials:
-
Sodium metal
-
Naphthalene
-
Anhydrous 1,2-Dimethoxyethane (DME)
Procedure:
-
Follow steps 1 and 2 from the THF procedure.
-
Add anhydrous DME to the flask to the desired concentration.
-
Stir the mixture at room temperature. The formation of the green radical anion is often faster in DME than in THF.
-
The solution is typically ready for use within 1-2 hours.
Preparation of this compound in 2-MeTHF
This protocol is based on the general principles of this compound formation and the known properties of 2-MeTHF as a solvent for organometallic reagents.
Materials:
-
Sodium metal
-
Naphthalene
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
Follow steps 1 and 2 from the THF procedure.
-
Add anhydrous 2-MeTHF to the flask to the desired concentration.
-
Stir the mixture at room temperature. The rate of formation may be slightly slower than in THF or DME.
-
Allow the reaction to proceed for 4-6 hours or overnight to ensure complete formation.
Logical Workflow for Comparative Study
Caption: Workflow for a comparative study of this compound in different ethereal solvents.
Signaling Pathway of this compound Formation and Action
Confirming Radical Anion Formation: A Comparative Guide to Spectroscopic and Electrochemical Techniques
For researchers, scientists, and drug development professionals, the definitive confirmation of radical anion formation is a critical step in understanding reaction mechanisms, elucidating metabolic pathways, and characterizing novel chemical entities. While several analytical techniques can provide evidence for the generation of these transient species, Electron Paramagnetic Resonance (EPR) spectroscopy stands out as the gold standard for their direct detection and characterization. This guide provides an objective comparison of EPR spectroscopy with alternative methods, namely Cyclic Voltammetry (CV) and Ultraviolet-Visible (UV-Vis) Spectroelectrochemistry, supported by experimental data and detailed protocols.
Executive Summary
Electron Paramagnetic Resonance (EPR) spectroscopy offers unparalleled specificity for the detection of species with unpaired electrons, such as radical anions. It provides detailed information about the electronic structure and environment of the radical. While highly specific, its sensitivity can be a limiting factor. In contrast, Cyclic Voltammetry (CV) is a highly sensitive electrochemical technique that can infer the presence of a radical anion by characterizing its redox behavior but does not provide direct structural information. UV-Vis spectroelectrochemistry offers a complementary approach by monitoring changes in the electronic absorption spectrum upon electrochemical generation of the radical anion, providing information about its electronic transitions. The choice of technique, or a combination thereof, will depend on the specific experimental goals, the nature of the sample, and the required level of structural detail.
Performance Comparison
The following table summarizes the key performance metrics of EPR spectroscopy, Cyclic Voltammetry, and UV-Vis Spectroelectrochemistry for the confirmation of radical anion formation.
| Feature | Electron Paramagnetic Resonance (EPR) Spectroscopy | Cyclic Voltammetry (CV) | UV-Vis Spectroelectrochemistry |
| Principle of Detection | Direct detection of unpaired electrons.[1] | Measurement of current response to a sweeping potential. | Measurement of changes in UV-Vis absorbance during electrolysis.[2][3][4] |
| Information Provided | g-factor, hyperfine couplings (structural information), concentration, dynamics.[5] | Redox potentials (E½), reversibility of electron transfer, kinetics.[6][7] | Electronic absorption maxima (λmax), information on electronic transitions.[2][8] |
| Specificity for Radicals | Very High (only detects paramagnetic species).[1] | Indirect (infers presence from redox waves). | Moderate (changes in spectra can be due to other species). |
| Sensitivity | 10⁻⁷ - 10⁻⁸ M for stable radicals.[5] | Can detect micromolar to millimolar concentrations. | Dependent on the molar absorptivity of the radical anion. |
| Sample Requirements | Paramagnetic sample in a low-dielectric solvent. | Electroactive sample in a solution with a supporting electrolyte. | Sample must have a chromophore that changes upon reduction. |
| Quantitative Analysis | Yes, by spin counting against a standard.[5] | Yes, peak current is proportional to concentration. | Yes, absorbance is proportional to concentration (Beer-Lambert Law). |
| Key Advantage | Unambiguous identification and structural characterization of radicals.[1] | High sensitivity and ability to probe redox stability. | Provides electronic structure information of the radical anion.[2] |
| Key Limitation | Lower sensitivity compared to other techniques; requires specialized equipment. | Indirect detection; provides no structural information. | Requires a significant change in the chromophore upon reduction. |
Experimental Protocols
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Anion Detection
This protocol outlines the general steps for the in-situ electrochemical generation and EPR detection of a radical anion.
1. Sample Preparation:
-
Dissolve the analyte of interest in a suitable aprotic solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆). The analyte concentration is typically in the range of 1-10 mM.
-
Degas the solution thoroughly with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which is paramagnetic and can interfere with the measurement.
2. Electrochemical Generation:
-
Assemble a three-electrode electrochemical cell designed for in-situ EPR measurements. This typically consists of a working electrode (e.g., platinum or gold mesh), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Insert the electrochemical cell into the EPR spectrometer's resonant cavity.
-
Apply a potential to the working electrode that is sufficiently negative to reduce the analyte to its radical anion. This potential is typically determined from prior cyclic voltammetry experiments.
3. EPR Spectrum Acquisition:
-
Set the EPR spectrometer parameters, including microwave frequency (typically X-band, ~9.5 GHz), microwave power, modulation frequency, and modulation amplitude.
-
Record the EPR spectrum while maintaining the applied potential. The spectrum of the radical anion will appear as a characteristic pattern of absorption lines.
-
To confirm the identity of the radical, the experiment can be repeated with isotopically labeled (e.g., ¹³C, ¹⁵N) starting material, which will alter the hyperfine splitting pattern in the EPR spectrum.[9]
Cyclic Voltammetry (CV) for Inferring Radical Anion Formation
This protocol describes how to use cyclic voltammetry to study the redox behavior of a compound and infer the formation of its radical anion.[10][11][12]
1. Sample and Cell Preparation:
-
Prepare a solution of the analyte (typically 1-5 mM) in an appropriate solvent with a supporting electrolyte (e.g., 0.1 M TBAPF₆ in acetonitrile).
-
Assemble a standard three-electrode electrochemical cell with a working electrode (e.g., glassy carbon, platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Purge the solution with an inert gas for 10-15 minutes.
2. Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan from a potential where the analyte is stable to a potential sufficiently negative to cause its reduction.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the scan and record the resulting voltammogram (current vs. potential).
3. Data Interpretation:
-
A reversible one-electron reduction will show a pair of peaks: a cathodic (reduction) peak and an anodic (oxidation) peak on the reverse scan.
-
The peak separation (ΔEp = Epa - Epc) for a reversible one-electron process is theoretically 59 mV at 25°C. A value close to this suggests a stable radical anion on the timescale of the CV experiment.
-
The half-wave potential (E½ = (Epa + Epc)/2) provides the formal reduction potential of the compound.
UV-Vis Spectroelectrochemistry for Radical Anion Detection
This protocol details the simultaneous electrochemical generation and UV-Vis spectroscopic monitoring of a radical anion.[13]
1. Cell and Sample Preparation:
-
Use a specialized spectroelectrochemical cell that is transparent to UV-Vis light and contains a working electrode (e.g., an optically transparent electrode like indium tin oxide (ITO) or a platinum mini-grid).
-
Prepare the analyte solution as described for CV.
2. Spectroelectrochemical Measurement:
-
Place the spectroelectrochemical cell in the sample compartment of a UV-Vis spectrophotometer.
-
Connect the electrodes to a potentiostat.
-
Record the initial UV-Vis spectrum of the neutral compound.
-
Apply a reduction potential to the working electrode and record the UV-Vis spectra at different time intervals or as a function of applied potential.
3. Data Analysis:
-
Observe the appearance of new absorption bands and the disappearance of the bands corresponding to the neutral species. The new bands are characteristic of the radical anion.
-
Plot the absorbance at a specific wavelength corresponding to the radical anion as a function of applied potential or time to study its formation and stability.
-
Isosbestic points, where the absorbance does not change during the reaction, indicate a clean conversion of the starting material to the product.[14]
Logical Relationship for Technique Selection
The choice of technique for confirming radical anion formation depends on the specific research question. The following diagram illustrates a logical approach to selecting the most appropriate method or combination of methods.
Conclusion
The confirmation of radical anion formation is a multifaceted analytical challenge that can be addressed by several powerful techniques. EPR spectroscopy remains the only method that provides direct and unambiguous evidence of the presence of a radical species, along with valuable structural information. Cyclic voltammetry and UV-Vis spectroelectrochemistry serve as excellent complementary techniques, offering insights into the redox properties and electronic transitions of the radical anion, respectively. For a comprehensive understanding, a multi-technique approach is often the most robust strategy, allowing researchers to build a complete picture of the formation, stability, and properties of these important chemical intermediates.
References
- 1. Advantages of EPR Spectroscopy Over Other Techniques [novilet.eu]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Coupled In Situ NMR and EPR Studies Reveal the Electron Transfer Rate and Electrolyte Decomposition in Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electron paramagnetic resonance and cyclic voltammetry studies of the cations and anions of α-aminoanthraquinones obtained by electrochemical oxidation/reduction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. uni-due.de [uni-due.de]
- 10. static.igem.org [static.igem.org]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. asdlib.org [asdlib.org]
- 13. rsc.org [rsc.org]
- 14. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds [jove.com]
Safety Operating Guide
Safe Disposal of Sodium Naphthalenide: A Step-by-Step Guide for Laboratory Personnel
For immediate release to researchers, scientists, and drug development professionals, this document provides essential procedural guidance for the safe handling and disposal of sodium naphthalenide. Adherence to these protocols is critical to ensure laboratory safety and regulatory compliance.
This compound, a potent reducing agent, requires careful and methodical deactivation before disposal due to its high reactivity with protic sources. This guide outlines a comprehensive, step-by-step procedure for quenching and disposing of residual this compound solutions, ensuring the safety of laboratory personnel and the protection of the environment.
Pre-Disposal Safety Checklist:
Before commencing the disposal procedure, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of the quenching process must be performed in a certified and properly functioning chemical fume hood.
-
Inert Atmosphere: Have a source of inert gas (argon or nitrogen) readily available.
-
Emergency Equipment: Ensure easy access to a safety shower, eyewash station, and a Class D fire extinguisher suitable for reactive metal fires.
-
Spill Kit: A spill kit containing absorbent materials for flammable solvents and a neutralizing agent for alkaline residues should be accessible.
Step-by-Step Quenching and Disposal Protocol:
This procedure is designed for the safe neutralization of this compound in an ethereal solvent such as tetrahydrofuran (B95107) (THF). The process involves a controlled reaction with a series of alcohols of increasing reactivity, followed by neutralization and proper waste segregation.
Phase 1: Quenching of the Reactive this compound
-
Preparation and Cooling:
-
Place the flask containing the this compound solution in a secondary container.
-
Create an ice-water bath in the secondary container to cool the reaction flask to approximately 0°C.
-
Ensure the reaction setup is under a continuous gentle stream of an inert gas (argon or nitrogen) to prevent exposure to air and moisture.[1]
-
-
Slow Addition of Isopropanol (B130326):
-
Using a dropping funnel or a syringe pump for controlled delivery, slowly add anhydrous isopropanol to the stirred this compound solution.
-
The deep green color of the this compound will fade as it is quenched. Maintain a slow addition rate to control the exothermic reaction and prevent excessive gas evolution (hydrogen).[2][3]
-
If the reaction becomes too vigorous, immediately stop the addition and allow the mixture to cool.
-
-
Completion of Quenching with More Reactive Alcohols (Optional but Recommended for Safety):
-
After the initial vigorous reaction with isopropanol has subsided and the green color has disappeared, you can ensure complete quenching by sequentially and slowly adding small amounts of ethanol, followed by methanol. This stepwise approach ensures that any remaining reactive species are safely neutralized.[4]
-
-
Final Quench with Water:
-
Once the addition of alcohols no longer produces a visible reaction (e.g., bubbling), very cautiously add a small amount of water to quench any residual reactive material.
-
Phase 2: Work-up and Neutralization
-
Separation of Layers:
-
Once the quenching process is complete, allow the mixture to warm to room temperature.
-
The mixture will likely separate into an organic layer (containing THF, naphthalene, and dihydronaphthalene) and an aqueous layer (containing sodium hydroxide (B78521) and the quenching alcohols).[5]
-
-
Neutralization of the Aqueous Layer:
-
Carefully separate the aqueous layer into a separate flask.
-
While stirring and cooling the flask in an ice bath, slowly add a dilute acidic solution (e.g., 1 M hydrochloric acid or citric acid) to neutralize the excess sodium hydroxide.[1][4]
-
Monitor the pH of the aqueous layer using pH paper or a pH meter. The target pH should be between 5.5 and 9.0.[6]
-
Phase 3: Waste Disposal
-
Aqueous Waste:
-
Once neutralized, the aqueous waste may be permissible for drain disposal, provided it does not contain other hazardous materials and is in accordance with local regulations. Always flush with copious amounts of water.[6]
-
-
Organic Waste:
-
The organic layer, containing THF, naphthalene, and its byproducts, must be collected as hazardous organic waste.
-
Transfer the organic layer to a properly labeled waste container. Do not mix with other waste streams unless compatible.
-
-
Contaminated Materials:
-
All glassware, syringes, and other materials that have come into contact with this compound must be thoroughly decontaminated by rinsing with an alcohol (e.g., isopropanol) before washing. The rinsate should be collected as hazardous waste.
-
Quantitative Guidelines for Quenching
| Parameter | Guideline | Rationale |
| Temperature | 0°C (Ice-water bath) | To control the highly exothermic reaction and prevent thermal runaways. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent reaction with atmospheric oxygen and moisture, which can be violent and cause fires.[1] |
| Initial Quenching Agent | Anhydrous Isopropanol | A less reactive alcohol that provides a controlled initial quench.[2][3] |
| Addition Rate | Slow, dropwise | To manage the rate of reaction and heat generation. |
| Neutralizing Agent | 1 M Hydrochloric Acid or Citric Acid | To safely neutralize the caustic aqueous layer to a pH suitable for disposal.[1][4] |
| Final Aqueous pH | 5.5 - 9.0 | A generally accepted range for the disposal of neutralized aqueous waste.[6] |
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
